molecular formula C11H8ClNO2 B1347208 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 50593-65-2

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B1347208
CAS No.: 50593-65-2
M. Wt: 221.64 g/mol
InChI Key: FMBGYAMLOKMHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBGYAMLOKMHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C3C(=CC2=N1)OCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318520
Record name 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-65-2
Record name NSC332381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic organic compound belonging to the quinoline family. Its structure is characterized by a quinoline core fused with a methylenedioxy group and substituted with a chlorine atom and a methyl group. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in numerous biologically active compounds. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The presence of the dioxolo group, as seen in natural products like safrole, and the chloro and methyl substituents, suggests that this compound could be a valuable scaffold for medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, including its chemical properties, a proposed synthesis protocol based on established quinoline synthesis methods, and potential biological activities inferred from related structures.

Chemical and Physical Properties

A summary of the known and predicted properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is presented below.

PropertyValueSource
IUPAC Name 8-chloro-6-methyl-[3][4]dioxolo[4,5-g]quinoline[5]
CAS Number 50593-65-2[5][6][7]
Molecular Formula C₁₁H₈ClNO₂[5][6]
Molecular Weight 221.64 g/mol Calculated
Canonical SMILES CC1=CC(Cl)=C2C=C3OCOC3=CC2=N1[5]
InChI Key FMBGYAMLOKMHFK-UHFFFAOYSA-N[5]
Appearance Solid (predicted)-
Purity ≥97% (available from suppliers)[8]
Hazard Statements H302 - Harmful if swallowed[5]

Synthesis

While a specific, published synthesis for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline has not been identified, a plausible synthetic route can be proposed based on well-established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[4][9] A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a substituted aniline precursor.

A logical synthetic approach would be a modification of the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[10]

Proposed Synthesis Workflow

G A Starting Material: 4-Amino-5-chlorobenzodioxole C Reaction: Skraup Synthesis A->C B Reagents: Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) B->C D Intermediate: Dehydration of Glycerol to Acrolein C->D Step 1 E Intermediate: Michael Addition of Amine to Acrolein D->E Step 2 F Intermediate: Cyclization and Dehydration E->F Step 3 G Intermediate: Oxidation F->G Step 4 H Product: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline G->H Step 5 I Purification: Column Chromatography H->I J Characterization: NMR, IR, Mass Spectrometry I->J

Caption: Proposed Skraup Synthesis Workflow for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Experimental Protocol (Hypothetical)

Materials:

  • 4-Amino-5-chlorobenzodioxole

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 4-amino-5-chlorobenzodioxole, glycerol, and nitrobenzene.

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water.

  • Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of the synthesized compound. While a comprehensive, published dataset for this specific molecule is unavailable, chemical suppliers often provide basic spectral information.[11]

Spectral Data TypeKey Features (Predicted and from Supplier Data)
¹H NMR Aromatic protons, methyl group protons, and methylenedioxy protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for all carbon atoms in the molecule, including the quinoline core, methyl group, and dioxolo group.
IR Spectroscopy Characteristic absorption bands for C-H, C=C, C=N, C-O, and C-Cl bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activities and Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.[1][2][12] The specific substitutions on 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline suggest several potential areas of pharmacological interest.

Potential Therapeutic Areas:
  • Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways.[13][14] The presence of a chlorine atom can enhance lipophilicity and potentially improve cell membrane permeability.

  • Antimicrobial Activity: The quinoline core is found in several antibacterial and antifungal agents.[15]

  • Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory properties.

  • Antimalarial Activity: The quinoline ring is the core structure of well-known antimalarial drugs like chloroquine.[10]

Hypothetical Signaling Pathway Involvement

Given the prevalence of quinoline derivatives as kinase inhibitors and DNA-interacting agents, a plausible mechanism of action in cancer cells could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Compound 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Compound->PI3K Inhibition Compound->AKT Inhibition Compound->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Conclusion

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a structurally interesting molecule with potential applications in medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of the quinoline scaffold. Further research is warranted to synthesize this compound, confirm its structure, and explore its biological activities to unlock its full therapeutic potential. The proposed synthetic route and hypothetical mechanisms of action can serve as a starting point for researchers interested in developing novel quinoline-based therapeutic agents.

References

Elucidating the Structure of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis

The synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be envisioned through a multi-step process starting from commercially available precursors. A potential synthetic route is outlined below, employing well-established reactions in heterocyclic chemistry.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Skraup-Doebner-von Miller Reaction cluster_3 Step 4: Reduction cluster_4 Step 5: Sandmeyer Reaction A 3,4-(Methylenedioxy)aniline B 4,5-Dinitro-1,2-(methylenedioxy)benzene A->B HNO3, H2SO4 C 4-Amino-5-nitro-1,2-(methylenedioxy)benzene B->C Na2S D 6-Methyl-8-nitro-dioxolo[4,5-g]quinoline C->D Crotonaldehyde, H2SO4, Oxidizing agent E 8-Amino-6-methyl-dioxolo[4,5-g]quinoline D->E Fe, HCl F 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline E->F NaNO2, HCl, CuCl

Caption: Proposed synthetic pathway for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Experimental Protocol (Generalized)

Step 1: Nitration of 3,4-(Methylenedioxy)aniline A solution of 3,4-(methylenedioxy)aniline in concentrated sulfuric acid is cooled in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 4,5-dinitro-1,2-(methylenedioxy)benzene.

Step 2: Selective Reduction The dinitro compound is dissolved in a suitable solvent, and a solution of sodium sulfide is added. The mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield 4-amino-5-nitro-1,2-(methylenedioxy)benzene.

Step 3: Skraup-Doebner-von Miller Reaction The amino-nitro compound is mixed with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The mixture is heated carefully. After the reaction is complete, the mixture is cooled and diluted with water. The solution is then neutralized with a base, and the product is extracted with an organic solvent. The solvent is evaporated to give 6-methyl-8-nitro-dioxolo[4,5-g]quinoline. The use of crotonaldehyde in place of glycerol would also be a viable route.

Step 4: Reduction of the Nitro Group The nitroquinoline derivative is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added in portions, and the mixture is heated at reflux. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and neutralized with a base to precipitate the amino product, 8-amino-6-methyl-dioxolo[4,5-g]quinoline.

Step 5: Sandmeyer Reaction The aminoquinoline is dissolved in dilute hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid. The mixture is warmed to room temperature and then heated to ensure complete reaction. The product, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, is then isolated by extraction and purified by column chromatography or recrystallization.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Elucidation_Workflow Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Start->NMR Structure Structure Elucidation MS->Structure IR->Structure H_NMR 1H NMR NMR->H_NMR Proton Environment C_NMR 13C NMR NMR->C_NMR Carbon Skeleton HSQC 2D HSQC NMR->HSQC C-H Connectivity HMBC 2D HMBC NMR->HMBC Long-range C-H Connectivity COSY 2D COSY H_NMR->COSY H-H Connectivity H_NMR->Structure DEPT DEPT C_NMR->DEPT CH, CH2, CH3 C_NMR->Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: General workflow for the structure elucidation of an organic compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. These are predicted values based on the analysis of similar structures and are intended for guidance.

Mass Spectrometry
Parameter Predicted Value Interpretation
Molecular Ion [M]+m/z 221Corresponds to the molecular formula C11H8ClNO2.
[M+2]+m/z 223Isotope peak for 37Cl, expected to be ~1/3 the intensity of the [M]+ peak.
Major Fragmentsm/z 193, 186, 158Loss of CO, Cl, and further fragmentation of the quinoline ring.
Infrared (IR) Spectroscopy
Wavenumber (cm-1) Intensity Assignment
3050-3100MediumAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch (methyl and methylenedioxy)
1600-1620StrongC=N stretch (quinoline ring)
1450-1550StrongAromatic C=C stretch
1250-1270StrongAsymmetric C-O-C stretch (dioxolo group)
1030-1050StrongSymmetric C-O-C stretch (dioxolo group)
750-850StrongC-Cl stretch
¹H NMR Spectroscopy (Predicted, in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.5d1HH-2
~ 7.8d1HH-4
~ 7.5s1HH-5
~ 7.2s1HH-9
~ 6.1s2H-O-CH₂-O-
~ 2.6s3H-CH₃
¹³C NMR Spectroscopy (Predicted, in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 150C-2
~ 148C-8a
~ 147C-5a
~ 145C-9a
~ 135C-4
~ 130C-8
~ 125C-6
~ 122C-4a
~ 105C-5
~ 102C-9
~ 101-O-CH₂-O-
~ 18-CH₃

Conclusion

The structure elucidation of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, while not explicitly detailed in readily accessible literature, can be confidently approached using established synthetic and analytical methodologies. The proposed synthetic route offers a logical pathway to the target molecule, and the predicted spectroscopic data provides a solid framework for its characterization. This guide is intended to equip researchers with the foundational knowledge and a practical workflow to successfully synthesize and confirm the structure of this and other novel quinoline derivatives, which may hold potential in various fields of chemical and pharmaceutical research.

In-Depth Technical Guide: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50593-65-2

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic organic compound belonging to the quinoline family. Its structure is characterized by a quinoline core fused with a methylenedioxy group, and further substituted with a chlorine atom and a methyl group. Quinolines and their derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] The unique substitution pattern of this compound, combining a halogen, a methyl group, and a dioxolo ring, suggests potential for diverse biological activities.

Physicochemical and Spectral Data

Limited experimental data for this specific compound is publicly available. The following table summarizes its basic physicochemical properties and references to available spectral data.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[4]
Molecular Weight 221.64 g/mol [4]
Canonical SMILES CC1=CC(Cl)=C2C=C3OCOC3=CC2=N1[4]
InChI Key FMBGYAMLOKMHFK-UHFFFAOYSA-N[4]
1H NMR Spectrum Available[4]
13C NMR Spectrum Available[4]
Mass Spectrum Available[4]
IR Spectrum Available[4]
Raman Spectrum Available[4]

Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route, adapted from general quinoline synthesis methodologies. This would require experimental optimization.

Synthetic_Workflow A Substituted Aniline Precursor B Cyclization Reaction (e.g., Skraup or Doebner-von Miller) A->B Reagents C Dioxolo[4,5-g]quinoline Core B->C D Chlorination C->D E 8-Chloro-dioxolo[4,5-g]quinoline D->E F Methylation E->F G 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline F->G H Purification and Characterization (Chromatography, NMR, MS) G->H

Caption: Proposed synthetic workflow for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

General Experimental Protocol for Synthesis (Representative)

This protocol is a generalized representation based on common quinoline synthesis methods and would require adaptation and optimization for the target compound.

  • Reaction Setup: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., ethanol, acetic acid), add the cyclizing agent (e.g., glycerol for Skraup synthesis, or an α,β-unsaturated ketone for Doebner-von Miller synthesis) and a condensing agent (e.g., sulfuric acid).

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Experimental Evaluation

Specific biological activity data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is not available in the public domain. However, the quinoline scaffold is a well-known pharmacophore with a broad range of activities, including antimicrobial, antitumor, and enzyme inhibitory properties.[1][6][7] The presence of a chlorine atom and a dioxolo ring may modulate these activities. The following sections describe general experimental protocols that can be employed to evaluate the potential biological activities of this compound.

Antimicrobial Activity Screening

Quinolone derivatives are known for their antibacterial properties.[8] A standard method to assess the antimicrobial potential is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Culture and Standardize Microbial Inoculum D Inoculate with Microorganisms B->D C->D E Incubate at 37°C for 24h D->E F Read Plates for Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: General workflow for antimicrobial screening using broth microdilution.

Antitumor Activity Screening

Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assays

Quinoline derivatives have been shown to inhibit various enzymes.[7] The specific enzymes to target would depend on the therapeutic area of interest. A general protocol for an enzyme inhibition assay is provided below.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.

  • Assay Reaction: In a microplate, mix the enzyme and various concentrations of the test compound. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC₅₀ value of the compound.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, based on the activities of other quinoline derivatives, it could potentially interact with pathways involved in cell proliferation, apoptosis, or microbial metabolism. For instance, some quinoline compounds are known to interfere with DNA replication and repair mechanisms or inhibit protein kinases involved in cancer progression.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by a bioactive quinoline derivative, leading to apoptosis in cancer cells. This is a speculative representation for illustrative purposes.

Signaling_Pathway Compound 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt Pathway) Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical signaling pathway potentially modulated by the compound.

Conclusion

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a compound with a chemical structure that suggests potential for interesting biological activities, drawing from the well-established pharmacological profile of the quinoline class of molecules. While specific experimental data for this compound is currently scarce in publicly accessible literature, this guide provides a framework for its synthesis and evaluation based on established methodologies for related compounds. Further research is warranted to elucidate its specific physicochemical properties, biological activities, and mechanisms of action to determine its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines plausible synthetic pathways for the preparation of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document details a proposed multi-step synthetic approach based on established and well-documented chemical transformations, including the Doebner-von Miller and Combes reactions.

Proposed Synthetic Pathways

The synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be approached through two primary retrosynthetic strategies, both of which rely on the construction of the quinoline ring from a key substituted aniline precursor, 6-chloro-3,4-methylenedioxyaniline.

Pathway 1: Doebner-von Miller Reaction

This approach involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[1] In this case, 6-chloro-3,4-methylenedioxyaniline would react with crotonaldehyde to furnish the target quinoline.

Pathway 2: Combes Quinoline Synthesis

The Combes synthesis provides an alternative route, involving the acid-catalyzed condensation of an aniline with a β-diketone.[2][3] Here, 6-chloro-3,4-methylenedioxyaniline would be treated with acetylacetone.

The critical starting material for both pathways is 6-chloro-3,4-methylenedioxyaniline. A proposed synthesis for this intermediate, based on fundamental organic reactions, is also detailed.

Synthesis of the Key Intermediate: 6-Chloro-3,4-methylenedioxyaniline

The synthesis of this crucial precursor can be envisioned as a three-step process starting from commercially available 1,2-methylenedioxybenzene (also known as 1,3-benzodioxole).

Step 1: Electrophilic Chlorination of 1,2-Methylenedioxybenzene

The initial step involves the chlorination of 1,2-methylenedioxybenzene to introduce the chlorine atom onto the aromatic ring. The methylenedioxy group is an ortho, para-director. Therefore, chlorination is expected to yield primarily 4-chloro-1,2-methylenedioxybenzene.

Step 2: Nitration of 4-Chloro-1,2-methylenedioxybenzene

Subsequent nitration of the chlorinated intermediate is required. The directing effects of both the chloro and methylenedioxy groups will influence the position of the incoming nitro group. The methylenedioxy group is a stronger activating group than the deactivating chloro group, and will direct the nitration to the position ortho to it, which is the 5-position. This will result in the formation of 4-chloro-5-nitro-1,2-methylenedioxybenzene.

Step 3: Reduction of the Nitro Group

The final step in the synthesis of the key aniline intermediate is the reduction of the nitro group to an amine. This transformation can be readily achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.[4]

Detailed Experimental Protocols (Proposed)

The following protocols are based on established methodologies for similar transformations and provide a framework for the synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Synthesis of 4-Chloro-1,2-methylenedioxybenzene

ParameterValue
Starting Material1,2-Methylenedioxybenzene
ReagentN-Chlorosuccinimide (NCS)
SolventAcetonitrile
CatalystAcetic Acid (catalytic amount)
TemperatureRoom Temperature
Reaction Time12-24 hours
Work-upAqueous sodium thiosulfate wash, extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography.

Protocol 2: Synthesis of 4-Chloro-5-nitro-1,2-methylenedioxybenzene

ParameterValue
Starting Material4-Chloro-1,2-methylenedioxybenzene
ReagentFuming Nitric Acid
SolventAcetic Anhydride
Temperature0 °C to room temperature
Reaction Time1-3 hours
Work-upPoured onto ice, filtration of the precipitate, washing with water, and recrystallization from ethanol.

Protocol 3: Synthesis of 6-Chloro-3,4-methylenedioxyaniline

ParameterValue
Starting Material4-Chloro-5-nitro-1,2-methylenedioxybenzene
ReagentTin(II) chloride dihydrate (SnCl₂·2H₂O)
SolventEthanol
Co-reagentConcentrated Hydrochloric Acid
TemperatureReflux
Reaction Time2-4 hours
Work-upBasification with sodium hydroxide, extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography.

Protocol 4: Doebner-von Miller Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

ParameterValue
Starting Material6-Chloro-3,4-methylenedioxyaniline
ReagentCrotonaldehyde
CatalystConcentrated Hydrochloric Acid or Lewis Acid (e.g., Zinc Chloride)
SolventEthanol or Acetic Acid
TemperatureReflux
Reaction Time4-8 hours
Work-upBasification, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Protocol 5: Combes Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

ParameterValue
Starting Material6-Chloro-3,4-methylenedioxyaniline
ReagentAcetylacetone
CatalystConcentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Temperature100-120 °C
Reaction Time2-4 hours
Work-upPoured onto ice, basification, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted molecular weights of the key compounds in the proposed synthetic pathways. Actual yields would need to be determined experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )
1,2-MethylenedioxybenzeneC₇H₆O₂122.12
4-Chloro-1,2-methylenedioxybenzeneC₇H₅ClO₂156.57
4-Chloro-5-nitro-1,2-methylenedioxybenzeneC₇H₄ClNO₄201.57
6-Chloro-3,4-methylenedioxyanilineC₇H₆ClNO₂171.58
8-Chloro-6-methyl-dioxolo[4,5-g]quinolineC₁₁H₈ClNO₂221.64

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic routes.

Synthesis_Pathway_Aniline MD_Benzene 1,2-Methylenedioxybenzene Chloro_MD_Benzene 4-Chloro-1,2- methylenedioxybenzene MD_Benzene->Chloro_MD_Benzene Chlorination (NCS) Nitro_Chloro_MD_Benzene 4-Chloro-5-nitro-1,2- methylenedioxybenzene Chloro_MD_Benzene->Nitro_Chloro_MD_Benzene Nitration (HNO3) Aniline_Precursor 6-Chloro-3,4- methylenedioxyaniline Nitro_Chloro_MD_Benzene->Aniline_Precursor Reduction (SnCl2/HCl)

Caption: Proposed synthesis of the key intermediate, 6-Chloro-3,4-methylenedioxyaniline.

Doebner_von_Miller_Pathway Aniline 6-Chloro-3,4- methylenedioxyaniline Target_DVM 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Aniline->Target_DVM Crotonaldehyde Crotonaldehyde Crotonaldehyde->Target_DVM Acid Catalyst (e.g., HCl)

Caption: Proposed Doebner-von Miller synthesis of the target compound.

Combes_Pathway Aniline 6-Chloro-3,4- methylenedioxyaniline Target_Combes 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Aniline->Target_Combes Acetylacetone Acetylacetone Acetylacetone->Target_Combes Acid Catalyst (e.g., H2SO4)

Caption: Proposed Combes synthesis of the target compound.

Conclusion

References

physical and chemical properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the existing information, primarily from chemical suppliers, and provides context based on the well-established characteristics of the broader quinoline class of compounds. This guide will cover structural and physicochemical data, safety and hazard information, and a discussion of potential biological activities based on related molecular structures.

Chemical and Physical Properties

Precise experimental values for physical properties such as melting point, boiling point, and solubility for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline have not been found in the surveyed literature. The table below compiles the available data.

Table 1: Physicochemical Data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

PropertyValue
IUPAC Name 8-chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline
CAS Number 50593-65-2
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Purity ≥98%
Canonical SMILES CC1=CC(Cl)=C2C=C3OCOC3=CC2=N1
InChI InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3
InChI Key FMBGYAMLOKMHFK-UHFFFAOYSA-N

Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is classified with the GHS07 pictogram, indicating potential hazards.

Table 2: GHS Hazard Statements

CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Spectral Data

Several chemical suppliers indicate the availability of spectral data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). However, specific spectral data with peak assignments are not publicly available.[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline are not available in the searched scientific literature. However, the synthesis of quinoline derivatives often follows established methodologies such as the Gould-Jacobs reaction. A generalized workflow for such a synthesis is depicted below.

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Product A Substituted Aniline C Condensation A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E Saponification D->E F Decarboxylation & Chlorination E->F G 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline F->G

Caption: Generalized synthetic workflow for a substituted quinoline.

Biological Activity and Signaling Pathways

No specific biological activity or signaling pathway has been documented for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in the reviewed literature. However, the quinoline scaffold is a key component in a wide array of biologically active molecules, exhibiting significant antimicrobial and antitumor properties.

Antimicrobial Activity of Related Compounds: Many quinoline derivatives are known to possess potent antibacterial and antifungal activities. For instance, certain 8-chloro-quinolone derivatives have demonstrated in vitro activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[2] The mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Antitumor Activity of Related Compounds: The quinoline core is also present in numerous anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms. For example, a structurally similar indolo[2,3-b]quinoline derivative has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in colorectal cancer cell lines. This activity was linked to the modulation of the PI3K/AKT/mTOR signaling pathway.[3]

It is crucial to note that these activities are characteristic of the broader quinoline class and cannot be directly extrapolated to 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline without dedicated experimental validation.

Conclusion

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a chemical entity for which comprehensive experimental data remains largely unavailable in the public scientific domain. The information that has been gathered provides foundational knowledge of its chemical identity and associated hazards. The known biological activities of structurally related quinoline derivatives suggest that this compound could be a candidate for future investigation in antimicrobial and anticancer research. Further empirical studies are necessary to fully characterize its physicochemical properties, elucidate its biological functions, and determine its potential therapeutic applications.

References

The Diverse Biological Activities of Dioxoloquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning therapeutic potential of dioxoloquinoline derivatives, this technical guide synthesizes the current understanding of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the intricate signaling pathways modulated by this promising class of heterocyclic compounds.

Dioxoloquinolines, a class of organic molecules characterized by a dioxolo ring fused to a quinoline core, have emerged as a scaffold of significant interest in medicinal chemistry. Their unique structural features provide a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide delves into the key pharmacological effects of dioxoloquinoline derivatives, presenting a consolidated resource for advancing their journey from laboratory research to potential clinical applications.

Anticancer Activity: Targeting Key Cellular Pathways

Dioxoloquinoline derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and interference with DNA replication.

One prominent derivative, 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinoline, has shown significant growth inhibition in breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cell lines.[3] Another extensively studied compound, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), displays potent cytotoxic effects against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cells.[4][5]

The anticancer efficacy of these compounds is attributed to their ability to modulate key signaling pathways. BAPPN, for instance, has been shown to upregulate the expression of the pro-apoptotic protein caspase-3 and the tumor suppressor protein p53.[4][6] Concurrently, it downregulates the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, as well as proliferating cell nuclear antigen (PCNA) and Ki67, which are markers of cell proliferation.[4][6] This concerted action effectively halts the cancer cell cycle and triggers programmed cell death.

Furthermore, some quinoline derivatives are known to act as DNA intercalating agents, inserting themselves between the base pairs of DNA and disrupting the helical structure.[7][8][9][10] This interference with DNA replication and transcription can lead to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity
DerivativeCancer Cell LineIC50 (µg/mL)Reference
9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinolineMCF-7 (Breast)~95% inhibition at 100µM[3]
K-562 (Bone Marrow)~97% inhibition at 100µM[3]
HeLa (Cervical)~70% inhibition at 100µM[3]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Hepatocellular Carcinoma)3.3[4][5]
HCT-116 (Colon Carcinoma)23[4][5]
MCF-7 (Breast Cancer)3.1[4][5]
A549 (Lung Cancer)9.96[4][5]

Signaling Pathway: Anticancer Mechanism of BAPPN

anticancer_pathway cluster_pro_apoptotic Pro-Apoptotic Effects cluster_anti_proliferative Anti-Proliferative & Anti-Angiogenic Effects BAPPN BAPPN p53 p53 (Tumor Suppressor) BAPPN->p53 Upregulates caspase3 Caspase-3 (Executioner Caspase) BAPPN->caspase3 Upregulates VEGF VEGF (Angiogenesis Factor) BAPPN->VEGF Downregulates PCNA_Ki67 PCNA & Ki67 (Proliferation Markers) BAPPN->PCNA_Ki67 Downregulates apoptosis Apoptosis p53->apoptosis caspase3->apoptosis angiogenesis Angiogenesis VEGF->angiogenesis proliferation Cell Proliferation PCNA_Ki67->proliferation

Anticancer signaling pathway of BAPPN.

Antimicrobial Activity: A Renewed Front Against Drug Resistance

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dioxoloquinoline derivatives have shown promise in this arena, with some exhibiting potent activity against a range of bacterial and fungal pathogens.

Specifically, certain[1][2]dioxolo[4,5-c]quinolines have demonstrated submicromolar minimum inhibitory concentrations (MICs) against Micrococcus luteus.[1] The antimicrobial mechanism of quinolones, the broader class to which dioxoloquinolines belong, is well-established and primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][11][12][13] These enzymes are crucial for DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

Quantitative Data: Antimicrobial Activity

While specific MIC values for a wide range of dioxoloquinoline derivatives are still under investigation, preliminary studies on related quinoline compounds provide a strong rationale for their continued exploration. For instance, various quinoline derivatives have shown MIC values in the low microgram per milliliter range against strains of Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][12][14][15][16]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

antimicrobial_mechanism Dioxoloquinoline Dioxoloquinoline Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Dioxoloquinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Inhibition of bacterial DNA gyrase by dioxoloquinolines.

Anti-inflammatory and Neuroprotective Potential: Emerging Areas of Investigation

While research into the anti-inflammatory and neuroprotective activities of dioxoloquinoline derivatives is in its nascent stages, the broader class of quinoline compounds has shown significant promise in these areas, suggesting a strong potential for their dioxolo-fused counterparts.

Quinoline derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][7][8][9][17][18][19][20][21][22] These enzymes are involved in the production of prostaglandins and leukotrienes, potent mediators of inflammation.

In the context of neuroprotection, quinoline derivatives are being explored for their antioxidant properties and their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][23][24][25][26] Their neuroprotective effects are often attributed to the mitigation of oxidative stress and the inhibition of apoptotic pathways in neuronal cells.[23][27] Further investigation is warranted to specifically elucidate the anti-inflammatory and neuroprotective mechanisms and quantitative efficacy of dioxoloquinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of dioxoloquinoline derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][15][23][24][28]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dioxoloquinoline derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][29][30][31]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the dioxoloquinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Principle: This in vivo assay induces an acute inflammatory response in the paw of a rodent by injecting carrageenan, a phlogistic agent. The anti-inflammatory effect of a compound is assessed by its ability to reduce the resulting paw edema.[16][25][26]

Protocol:

  • Animal Dosing: Administer the dioxoloquinoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the experimental animals (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal).

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

SH-SY5Y Neuroprotection Assay

Principle: This in vitro assay uses the human neuroblastoma cell line SH-SY5Y to model neuronal cell death induced by a neurotoxin (e.g., MPP+, 6-OHDA, or H₂O₂). The neuroprotective effect of a compound is evaluated by its ability to prevent this toxin-induced cell death.[5][11][14][21][23][27]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the dioxoloquinoline derivative for a specific duration (e.g., 2 hours).

  • Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin to the cell culture medium and incubate for 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion and Future Directions

Dioxoloquinoline derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and emerging antimicrobial activities, coupled with the potential for anti-inflammatory and neuroprotective effects, highlight their significance in drug discovery. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore and optimize these compounds. Future research should focus on expanding the library of dioxoloquinoline derivatives, conducting comprehensive structure-activity relationship studies, and further elucidating the intricate molecular mechanisms underlying their diverse biological activities. Through continued investigation, dioxoloquinoline derivatives hold the potential to address unmet medical needs across a spectrum of diseases.

References

A Comprehensive Review of Substituted Dioxolo[4,5-g]quinolines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, substituted dioxolo[4,5-g]quinolines have emerged as a class of compounds with significant therapeutic potential, demonstrating promising anticancer, antimicrobial, and antiallergic properties. This technical guide provides a comprehensive literature review of this important class of molecules, focusing on their synthesis, structure-activity relationships, and mechanisms of action.

Synthesis of Substituted Dioxolo[4,5-g]quinolines

The synthesis of the dioxolo[4,5-g]quinoline core and its derivatives has been achieved through various synthetic strategies. A notable and efficient method is a catalyst-free, three-component reaction involving the condensation of an aldehyde, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline. This approach is lauded for its high yields, short reaction times, and simple work-up procedures, making it an environmentally friendly option for generating a library of novel thiazapodophyllotoxin analogues.[1]

Biological Activities and Structure-Activity Relationships

Substituted dioxolo[4,5-g]quinolines and their fused analogues have been extensively evaluated for a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent antitumor effects of quinoline derivatives. The anticancer mechanism of quinoline-based compounds is often attributed to their ability to interfere with DNA replication and induce programmed cell death (apoptosis).[2][3] Specifically, many quinoline derivatives function as topoisomerase inhibitors.[3][4][5] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, quinoline compounds can introduce DNA strand breaks, leading to cell cycle arrest and apoptosis.[3][4]

The apoptotic cascade initiated by certain quinoline derivatives can proceed through both the extrinsic and intrinsic pathways. The extrinsic pathway is often triggered by the activation of caspase-8, while the intrinsic pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[6][7] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also crucial in regulating the intrinsic apoptotic pathway.[6]

The following table summarizes the cytotoxic activity of various substituted quinoline derivatives against different cancer cell lines.

Compound ClassSpecific Derivative(s)Cell Line(s)IC50 (µM)Reference
Pyrimido[4,5-b]quinolinesCompound 8dMCF-7 (Breast)3.62[8]
Thiazolo[5,4-b]quinolinesD3CLPK-562 (Leukemia)Not specified (four times more cytotoxic to tumor cells than PBMCs)[1]
Quinoline-based Combretastatin A-4 analoguesCompound 12cMCF-7, HL-60, HCT-116, HeLa0.010 - 0.042[9]
Benzo[f]quinoline-based heterocyclesPyrazolone derivative 2HCT116, MCF77.39 and 9.24[10]
Benzo[f]quinoline-based heterocyclesCyanoethanohydrazone derivative 5HCT116, MCF713.46 and 16.43[10]
Antimicrobial Activity

Substituted quinolines have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The primary mechanism of antibacterial action for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12] These enzymes are vital for bacterial DNA replication, and their inhibition leads to the accumulation of DNA damage and subsequent cell death.[11]

The following table presents the minimum inhibitory concentration (MIC) values of various substituted quinoline derivatives against different microbial strains.

Compound ClassSpecific Derivative(s)Microbial Strain(s)MIC (µg/mL)Reference
Thiazolo[5,4-f]quinoline derivativesCompounds 18, 19, 23Staphylococcus aureus, Escherichia coli, Candida albicans3.125 - 6.25[13]
Quinoxaline derivativesCompounds 2d, 3cEscherichia coli8[6]
Quinoxaline derivativesCompounds 2d, 3c, 4, 6aBacillus subtilis16[6]
Quinoxaline derivativesPentacyclic compound 10Candida albicans, Aspergillus flavus16[6]
Quinoline-3-carbonitrile derivativesCompound 9S. aureus, S. typhi, E. coli0.12[14]
Quinoline-3-carbonitrile derivativesCompound 10S. typhi, E. coli0.12[14]
Antiallergic Activity

Certain fused quinoline derivatives, such as 1,3-oxazolo[4,5-h]quinolines, have been investigated for their antiallergic properties. These compounds have been shown to inhibit the antigen-induced release of histamine from mast cells. For instance, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester exhibited a potent inhibitory effect with an IC50 of 0.3 µM in a rat peritoneal mast cell assay.[15]

Experimental Protocols

Representative Synthesis of[2][11]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones

This protocol is a general representation of the three-component synthesis.[1]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate (1.0 mmol)

  • 3,4-(Methylenedioxy)aniline (1.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the substituted aldehyde, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline in ethanol is stirred at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Cytotoxicity Evaluation using the MTT Assay

The following is a generalized protocol for determining the cytotoxic effects of substituted dioxolo[4,5-g]quinolines on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 96-well microtiter plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed the cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted quinolines are underpinned by their interactions with various cellular targets and signaling pathways. As previously mentioned, a primary mechanism of action for many anticancer and antibacterial quinolines is the inhibition of topoisomerase enzymes, leading to DNA damage and cell death.

Furthermore, several quinoline derivatives have been shown to induce apoptosis through the modulation of key signaling pathways. The diagram below illustrates a generalized apoptotic pathway that can be activated by substituted quinolines.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Quinoline Caspase8 Caspase8 Quinoline->Caspase8 activates Bax Bax Quinoline->Bax upregulates Bcl2 Bcl2 Quinoline->Bcl2 downregulates Caspase3 Caspase3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Mitochondria Mitochondria Bax->Mitochondria promotes release of Bcl2->Mitochondria inhibits release of CytochromeC CytochromeC Mitochondria->CytochromeC releases Caspase9 Caspase9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates

Caption: Generalized apoptotic pathways induced by substituted quinolines.

Conclusion

Substituted dioxolo[4,5-g]quinolines represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with the availability of efficient synthetic routes, make them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly the specific signaling pathways they modulate, will be crucial for the rational design of more potent and selective derivatives. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the full therapeutic potential of this important class of compounds.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, its versatile structure has paved the way for a multitude of compounds with significant biological and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the historical discovery, the evolution of its synthesis, and the development of novel quinoline compounds as therapeutic agents. It includes detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways to serve as a vital resource for professionals in drug discovery and development.

A Historical Overview: From Coal Tar to Clinical Candidates

The journey of quinoline began in 1834 when German chemist Friedlieb Ferdinand Runge first extracted it from coal tar. However, it wasn't until the late 19th century that its structure, a fusion of a benzene ring and a pyridine ring, was firmly established. This period marked the dawn of synthetic quinoline chemistry, with the development of foundational named reactions that are still in use today. The discovery of the potent antimalarial properties of quinine, a naturally occurring quinoline alkaloid from the cinchona tree, ignited intense interest in synthetic quinoline derivatives. This led to the development of pivotal drugs like chloroquine in the 1930s, cementing the quinoline core as a "privileged scaffold" in medicinal chemistry.[1][2] Over the decades, functionalization of the quinoline ring at its various positions has yielded an extraordinary array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

Synthesis of the Quinoline Core: Classical and Modern Methodologies

The construction of the quinoline ring system can be achieved through several classic named reactions, each with its own advantages and limitations regarding substrate scope and reaction conditions.

The Skraup Synthesis (1880)

One of the earliest and most direct methods, the Skraup synthesis involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction is famously exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate Heptahydrate (as a moderator).

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).

    • Slowly and with constant, vigorous stirring, add concentrated sulfuric acid (100 ml).

    • Add ferrous sulfate heptahydrate (10 g) to the mixture to moderate the reaction.

    • Gently heat the mixture in an oil bath. The reaction is highly exothermic and may require intermittent cooling to maintain control.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

    • After cooling, carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline and unreacted nitrobenzene.

    • Separate the organic quinoline layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.

The Doebner-von Miller Reaction (1881)

A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. The reaction is typically catalyzed by a strong acid like hydrochloric acid or Lewis acids like zinc chloride.

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Materials: Aniline, Crotonaldehyde (or acetaldehyde which forms it in situ), Hydrochloric Acid, Toluene.

  • Procedure:

    • In a round-bottom flask with a reflux condenser, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

    • Dissolve crotonaldehyde (1.2 eq) in toluene and add it dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • Continue refluxing for an additional 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • After cooling, neutralize the mixture with a concentrated sodium hydroxide solution.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

The Combes Synthesis (1888)

This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone (e.g., acetylacetone).

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, Acetylacetone (2,4-pentanedione), Concentrated Sulfuric Acid.

  • Procedure:

    • Combine aniline (1.0 eq) and acetylacetone (1.1 eq) and stir at room temperature for 30 minutes to form the enamine intermediate.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, keeping the temperature below 20°C.

    • After the addition is complete, heat the mixture to 100°C for 1 hour.

    • Pour the hot mixture onto crushed ice and carefully neutralize with a concentrated ammonium hydroxide solution.

    • The product will precipitate as a solid or oil. Extract with ether or dichloromethane.

    • Wash the organic extract, dry it over a suitable drying agent, and remove the solvent.

    • Purify the resulting 2,4-dimethylquinoline by distillation or recrystallization.

The Friedländer Synthesis (1882)

A versatile and widely used method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), catalyzed by either an acid or a base.

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Materials: 2-Aminobenzophenone, Acetophenone, Potassium Hydroxide, Ethanol.

  • Procedure:

    • Dissolve 2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq) in ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (3.0 eq) in ethanol to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into cold water.

    • A precipitate of 2-phenylquinoline will form. Collect the solid by filtration.

    • Wash the solid with water and recrystallize from ethanol to obtain the pure product.

The Gould-Jacobs Reaction (1939)

This reaction is particularly important for the synthesis of 4-hydroxyquinolines (4-quinolones), which are precursors to the widely used quinolone antibiotics. The process involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, and decarboxylation.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

  • Materials: Aniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (solvent), Sodium Hydroxide.

  • Procedure:

    • Condensation: Combine aniline (1.0 eq) and DEEM (1.1 eq) and heat at 110-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate, removing the ethanol byproduct under reduced pressure.

    • Cyclization: Add the intermediate to a high-boiling solvent like diphenyl ether and heat to ~250°C. The cyclization reaction occurs to form ethyl 4-hydroxyquinoline-3-carboxylate.

    • Saponification: Cool the mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the ester to a carboxylic acid salt.

    • Decarboxylation: Acidify the cooled mixture to precipitate the carboxylic acid. Heat the solid acid above its melting point until carbon dioxide evolution ceases, yielding 4-hydroxyquinoline.

    • Purify the final product by recrystallization.

Therapeutic Applications and Mechanisms of Action

Quinoline derivatives exhibit a vast spectrum of biological activities, making them crucial pharmacophores in drug development. Their mechanisms of action are diverse and often target fundamental cellular processes.

Anticancer Activity

Many novel quinoline compounds have been developed as potent anticancer agents, targeting key signaling pathways involved in tumor growth, proliferation, and survival.

  • Tyrosine Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[4] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are critical for cancer cell proliferation and angiogenesis.[4][5]

  • Topoisomerase Inhibition: Compounds like camptothecin and its analogs are quinoline-containing alkaloids that inhibit topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. This leads to DNA damage and apoptosis in cancer cells.[6]

  • Other Mechanisms: Other quinoline-based anticancer agents work by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis through various other molecular targets.[6]

. Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound ClassDerivative ExampleTarget/MechanismCancer Cell LineIC50 (µM)Reference(s)
EGFR Inhibitors 4-Anilinoquinoline-3-carbonitrileEGFR Tyrosine KinaseA549 (Lung)6.54[7]
Sulfonylated Indeno[1,2-c]quinoline (SIQ17)EGFR Tyrosine KinaseA431 (Skin)0.0006[8]
c-Met Inhibitors 4,6,7-substituted quinoline (Cpd 27)c-Met KinaseMKN45 (Gastric)0.019[4]
7-[(pyridin-4-yl)methoxy]quinolinec-Met KinaseGTL-16 (Gastric)0.0093[9]
PI3K/mTOR Inhibitors Imidazo[4,5-c]quinoline (Cpd 39)PI3Kα / mTOR-0.9 / 1.4[4]
4-Anilino quinoline (Cpd 38)PI3K / mTORMCF-7 (Breast)0.72 / 2.62[4]
General Cytotoxic 7-Chloro-4-quinolinylhydrazoneCytotoxicitySF-295 (CNS)0.314[6]
Quinoline-Chalcone Hybrid (Cpd 64)CytotoxicityCaco-2 (Colon)2.5[5]

.

Antibacterial Activity

The quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents derived from the quinoline scaffold.

  • DNA Gyrase and Topoisomerase IV Inhibition: These compounds target bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death. This target is absent in higher eukaryotes, providing selective toxicity.

. Table 2: Antibacterial Activity of Representative Quinolone Derivatives

CompoundOrganismMIC90 (µg/mL)Reference(s)
Ciprofloxacin Escherichia coli0.015[10]
Pseudomonas aeruginosa0.25[10]
Staphylococcus aureus0.5[10]
Levofloxacin Streptococcus pneumoniae1[10]
Haemophilus influenzae0.03[10]
Moxifloxacin Streptococcus pneumoniae0.25[10]
Anaerobes1[10]
Gatifloxacin Staphylococcus aureus0.25[10]

.

Antimalarial Activity

The 4-aminoquinolines, such as chloroquine and amodiaquine, have been mainstays of malaria chemotherapy for decades.

  • Inhibition of Heme Polymerization: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic food vacuole and are thought to cap the growing hemozoin crystal or complex with free heme, preventing its polymerization. The buildup of toxic heme leads to oxidative damage and parasite death.[11]

. Table 3: Antimalarial Activity of Representative 4-Aminoquinoline Derivatives

CompoundP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine NF54 (Sensitive)2-30[12]
Chloroquine K1 (Resistant)6-114[12]
Amodiaquine W2 (Resistant)30-60
4-N-methylaminoquinoline (9a) 3D7 (Sensitive)60[13]
4-N-methylaminoquinoline (9a) K1 (Resistant)260[13]
Isoquine W2 (Resistant)15-30[11]

.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in quinoline-based drug discovery is essential for understanding their mechanism and development pipeline.

Signaling Pathways Targeted by Anticancer Quinolines

Quinoline derivatives often target critical nodes in signaling pathways that drive cancer progression. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Inhibitor Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade by a novel quinoline compound.

Mechanism of Bacterial DNA Gyrase Inhibition

Quinolone antibiotics exert their bactericidal effect by targeting DNA gyrase, an essential enzyme for DNA replication in bacteria. The workflow below illustrates this mechanism of action.

DNA_Gyrase_Inhibition Gyrase DNA Gyrase (GyrA & GyrB subunits) Cleavage Transient Double- Strand Break Gyrase->Cleavage introduces DNA Bacterial DNA DNA->Gyrase Complex Gyrase-DNA-Quinolone Cleavage Complex Cleavage->Complex stabilized by Replication DNA Replication Blocked Complex->Replication Death Bacterial Cell Death Replication->Death Quinolone Quinolone Antibiotic Quinolone->Complex

Caption: Mechanism of action for quinolone antibiotics targeting bacterial DNA gyrase.

General Workflow for Drug Discovery

The development of a novel quinoline-based therapeutic follows a structured, multi-stage pipeline from initial concept to a potential clinical candidate.

Drug_Discovery_Workflow TargetID Target Identification HitGen Hit Generation (e.g., HTS, Synthesis) TargetID->HitGen Hit2Lead Hit-to-Lead Optimization (SAR) HitGen->Hit2Lead LeadOpt Lead Optimization Hit2Lead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

Experimental Workflow: Friedländer Synthesis

The following diagram outlines the key laboratory steps for a typical Friedländer synthesis of a substituted quinoline.

Friedlander_Workflow Start Start: Combine Reactants (2-Aminoaryl Ketone, α-Methylene Ketone, Catalyst) Reflux Heat to Reflux in Solvent (e.g., Ethanol) Start->Reflux Monitor Monitor Reaction (e.g., by TLC) Reflux->Monitor Monitor->Reflux Incomplete Workup Reaction Workup (Cool, Pour into Water) Monitor->Workup Complete Isolate Isolate Crude Product (Filtration) Workup->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify Analyze Characterize Final Product (NMR, MS, etc.) Purify->Analyze

Caption: Laboratory workflow for the Friedländer synthesis of a quinoline derivative.

Conclusion and Future Outlook

From its humble origins in coal tar, the quinoline nucleus has evolved into one of the most vital scaffolds in medicinal chemistry. The classical syntheses, while over a century old, continue to provide the foundation for accessing this privileged structure, while modern advancements continually refine these processes for greater efficiency and sustainability. The broad therapeutic potential of quinoline derivatives, spanning from infectious diseases to oncology, ensures their continued relevance in drug discovery. As our understanding of the molecular basis of disease deepens, the rational design of novel quinoline compounds targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. This guide serves as a foundational resource for the researchers and scientists at the forefront of this exciting endeavor.

References

The Dioxoloquinoline Scaffold: A Technical Guide to its Fundamental Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

The dioxoloquinoline scaffold, a heterocyclic ring system incorporating a methylenedioxy group fused to a quinoline or isoquinoline core, is a recurring motif in a diverse array of biologically active natural products and synthetic compounds. This structural feature imparts unique electronic and conformational properties, making it a privileged scaffold in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the dioxoloquinoline core, including its synthesis, reactivity, and key applications, with a focus on providing actionable data and protocols for researchers, scientists, and drug development professionals.

I. Synthesis of the Dioxoloquinoline Scaffold

The construction of the dioxoloquinoline ring system can be achieved through several established synthetic methodologies, primarily by adapting classical quinoline and isoquinoline syntheses to precursors bearing the methylenedioxy moiety. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Bischler-Napieralski Reaction for Dioxoloisoquinolines

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2][3] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][4] For the synthesis of dioxoloisoquinolines, the starting material is typically an N-acyl derivative of 3,4-methylenedioxyphenethylamine.

Experimental Protocol: Synthesis of 6,7-Methylenedioxy-3,4-dihydroisoquinoline

  • Step 1: Amide Formation: To a solution of 3,4-methylenedioxyphenethylamine (1 equivalent) in an appropriate solvent such as dichloromethane, add a slight excess of an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). After an aqueous workup, the N-acetyl-3,4-methylenedioxyphenethylamine is isolated.

  • Step 2: Cyclization: The dried N-acetyl-3,4-methylenedioxyphenethylamine (1 equivalent) is dissolved in a suitable solvent like anhydrous acetonitrile or toluene. A dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 equivalents) or phosphorus pentoxide (P₂O₅, 1-2 equivalents) is added cautiously.[2][5] The mixture is heated to reflux (typically 80-110 °C) for several hours.[2]

  • Step 3: Workup and Isolation: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is then basified with a strong base (e.g., NaOH or K₂CO₃) to precipitate the product. The crude 6,7-methylenedioxy-3,4-dihydroisoquinoline is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

The following diagram illustrates the general workflow of the Bischler-Napieralski reaction.

G cluster_0 Bischler-Napieralski Reaction Workflow start Start: 3,4-Methylenedioxy- phenethylamine step1 Acylation (e.g., Acetyl Chloride, Base) start->step1 intermediate N-Acyl Intermediate step1->intermediate step2 Cyclization (e.g., POCl₃, Reflux) intermediate->step2 product 6,7-Methylenedioxy-3,4- dihydroisoquinoline step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Final Product purification->final_product

Bischler-Napieralski Reaction Workflow
Pictet-Spengler Reaction for Tetrahydrodioxoloisoquinolines

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7][8][9] This method is particularly useful for generating the core of many isoquinoline alkaloids.

Experimental Protocol: Synthesis of 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline

  • Step 1: Reaction Setup: A solution of 3,4-methylenedioxyphenethylamine (1 equivalent) and an aldehyde (e.g., formaldehyde or its equivalent, paraformaldehyde, 1.1 equivalents) is prepared in a suitable solvent, often a mixture of water and an alcohol.

  • Step 2: Acid Catalysis and Cyclization: A strong acid, such as hydrochloric acid or sulfuric acid, is added to the mixture to catalyze the reaction. The reaction is typically stirred at room temperature or gently heated for several hours to overnight. The progress of the reaction is monitored by TLC.

  • Step 3: Workup and Isolation: After the reaction is complete, the mixture is cooled and basified with a suitable base (e.g., ammonium hydroxide) to precipitate the product. The crude 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline is then collected by filtration or extracted with an organic solvent, followed by drying and purification.

The logical relationship of the Pictet-Spengler reaction is depicted below.

G cluster_1 Pictet-Spengler Reaction Logic amine 3,4-Methylenedioxy- phenethylamine condensation Condensation amine->condensation aldehyde Aldehyde/Ketone aldehyde->condensation acid Acid Catalyst acid->condensation cyclization Intramolecular Cyclization condensation->cyclization product 6,7-Methylenedioxy-1,2,3,4- tetrahydroisoquinoline cyclization->product

Pictet-Spengler Reaction Logic
Friedländer Annulation for Dioxoloquinolines

The Friedländer synthesis is a versatile method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][11][12] This reaction can be catalyzed by either acids or bases.[10]

Experimental Protocol: Synthesis of a Substituted[13][14]dioxolo[4,5-g]quinoline

  • Step 1: Reactant Mixture: In a reaction vessel, combine 2-amino-4,5-methylenedioxybenzaldehyde (1 equivalent) and a ketone with an α-methylene group (e.g., acetone or ethyl acetoacetate, 1-1.2 equivalents).

  • Step 2: Catalysis and Reaction Conditions: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) to the mixture. The reaction can be performed in a solvent such as ethanol or under solvent-free conditions. The mixture is then heated, often under reflux, for a period ranging from a few hours to overnight.

  • Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water or a non-polar solvent, followed by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired dioxoloquinoline derivative.

Summary of Synthetic Methods
Reaction NamePrecursorsProduct TypeKey Reagents/ConditionsYield Range (%)
Bischler-Napieralski N-acyl-3,4-methylenedioxyphenethylamine3,4-DihydrodioxoloisoquinolinePOCl₃ or P₂O₅, reflux60-90
Pictet-Spengler 3,4-Methylenedioxyphenethylamine, Aldehyde/KetoneTetrahydrodioxoloisoquinolineStrong acid (e.g., HCl), heat70-95
Friedländer Annulation 2-Amino-4,5-methylenedioxybenzaldehyde, α-Methylene ketoneDioxoloquinolineAcid or base catalyst, heat50-85

II. Chemical Reactivity of the Dioxoloquinoline Scaffold

The reactivity of the dioxoloquinoline scaffold is influenced by the interplay of the electron-donating methylenedioxy group and the electronic nature of the quinoline or isoquinoline ring system.

Electrophilic Aromatic Substitution

The dioxolo group is an activating, ortho, para-directing group in electrophilic aromatic substitution reactions. This means that electrophiles will preferentially attack the positions ortho and para to the oxygen atoms of the methylenedioxy bridge. In the context of the dioxoloquinoline scaffold, the positions on the benzene ring are activated towards electrophilic attack. However, the pyridine ring of the quinoline or isoquinoline is generally deactivated towards electrophilic substitution.

Nucleophilic Substitution

Nucleophilic substitution reactions on the dioxoloquinoline scaffold are more likely to occur on the pyridine ring, particularly if it is activated by an electron-withdrawing group or if a good leaving group is present (e.g., a halogen). Halo-substituted dioxoloquinolines can undergo nucleophilic displacement with various nucleophiles such as amines, alkoxides, and thiols to generate a library of functionalized derivatives.

III. Biological Activity and Signaling Pathways

Dioxoloquinoline alkaloids, such as berberine and noscapine, are well-known for their diverse pharmacological activities, including anticancer and neuroprotective effects.

Anticancer Activity of Berberine

Berberine, a prominent dioxolo-isoquinoline alkaloid, exerts its anticancer effects through the modulation of multiple signaling pathways.[13][14][15][16][17] It is known to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis.[13] Key signaling pathways affected by berberine include:

  • PI3K/AKT/mTOR Pathway: Berberine can suppress this critical survival pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[13]

  • MAPK/ERK Pathway: It can modulate the activity of MAP kinases, which are involved in cell growth and differentiation.[13][15]

  • Wnt/β-catenin Pathway: Inhibition of this pathway by berberine can lead to the downregulation of genes involved in cell proliferation.[13]

  • Apoptosis Induction: Berberine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.[14][17]

The diagram below illustrates the key signaling pathways modulated by Berberine in cancer cells.

G cluster_2 Anticancer Signaling Pathways of Berberine berberine Berberine pi3k PI3K/AKT/mTOR Pathway berberine->pi3k Inhibits mapk MAPK/ERK Pathway berberine->mapk Modulates wnt Wnt/β-catenin Pathway berberine->wnt Inhibits apoptosis Apoptosis Induction berberine->apoptosis Induces angiogenesis Angiogenesis berberine->angiogenesis Inhibits metastasis Metastasis berberine->metastasis Inhibits proliferation Cell Proliferation pi3k->proliferation Promotes mapk->proliferation Promotes wnt->proliferation Promotes apoptosis->proliferation Inhibits

Anticancer Signaling Pathways of Berberine
Neuroprotective Effects of Noscapine

Noscapine, another important dioxolo-isoquinoline alkaloid, has demonstrated neuroprotective effects in various models of neuronal injury.[18][19][20][21][22] Its mechanisms of action are multifaceted and include:

  • Modulation of Intracellular Calcium Levels: Noscapine can interfere with excitotoxicity by modulating intracellular calcium concentrations.[18]

  • Reduction of Nitric Oxide (NO) Production: It can attenuate the production of nitric oxide, a key mediator of neuronal damage in ischemic conditions.[18]

  • Anti-inflammatory Effects: Noscapine exhibits anti-inflammatory properties, which are beneficial in neurodegenerative conditions.[22]

  • Antioxidant Activity: It can act as a potent free radical scavenger, protecting neurons from oxidative stress.[21]

The following diagram outlines the neuroprotective mechanisms of Noscapine.

G cluster_3 Neuroprotective Mechanisms of Noscapine noscapine Noscapine ca_levels Modulates Intracellular Ca²⁺ Levels noscapine->ca_levels no_production Reduces Nitric Oxide (NO) Production noscapine->no_production inflammation Anti-inflammatory Effects noscapine->inflammation antioxidant Antioxidant Activity (Free Radical Scavenging) noscapine->antioxidant neuroprotection Neuroprotection ca_levels->neuroprotection no_production->neuroprotection inflammation->neuroprotection antioxidant->neuroprotection

Neuroprotective Mechanisms of Noscapine

IV. Quantitative Data and Spectroscopic Analysis

Anticancer Activity of Dioxoloquinoline Derivatives

The cytotoxic potential of dioxoloquinoline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference
BerberineMCF-7 (Breast)15-25[23][24]
BerberineHCT116 (Colon)10-50[24]
BerberineHepG2 (Liver)10-50[24]
NoscapineMDA-MB-231 (Breast)~20[25]
Substituted Quinoline 4cK-562 (Leukemia)7.72[25]
Substituted Quinoline 4cHOP-92 (Lung)2.37[25]
Substituted Quinoline 4cSNB-75 (CNS)2.38[25]
Substituted Quinoline 15MCF-7 (Breast)15.16[26]
Substituted Quinoline 15HepG-2 (Liver)18.74[26]
Spectroscopic Data

The structural elucidation of dioxoloquinoline derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Representative Spectroscopic Data for Hydrastine (a Dioxolo-isoquinoline Alkaloid):

  • ¹H NMR (CDCl₃, ppm): The proton NMR spectrum of hydrastine shows characteristic signals for the aromatic protons, the methylenedioxy protons (typically a singlet around 5.9 ppm), methoxy groups, and the protons of the tetrahydroisoquinoline and phthalide rings.[27][28] The exact chemical shifts can be solvent-dependent.[27]

  • ¹³C NMR (CDCl₃, ppm): The carbon NMR spectrum provides detailed information about the carbon skeleton, with distinct signals for the aromatic, methylenedioxy, methoxy, and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum of hydrastine shows a characteristic fragmentation pattern. A major fragment ion is often observed corresponding to the isoquinoline portion of the molecule, resulting from the cleavage of the C1-C9 bond.[29][30][31]

Note: Detailed spectral assignments for specific dioxoloquinoline derivatives can be found in the cited literature and spectral databases.

V. Conclusion

The dioxoloquinoline scaffold represents a versatile and valuable core structure in the design and development of novel therapeutic agents. Its synthesis can be readily achieved through well-established methodologies, and its inherent electronic properties offer opportunities for diverse functionalization. The proven biological activities of natural and synthetic dioxoloquinolines, particularly in the areas of oncology and neuroprotection, underscore the immense potential of this scaffold. This guide provides a foundational understanding of the chemistry and biological relevance of the dioxoloquinoline core, offering a starting point for further research and development in this promising area of medicinal chemistry.

References

Methodological & Application

Protocol for the Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes:

This protocol details a proposed method for the synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring a chlorophenyl moiety and a methylenedioxy group, suggests its potential as a scaffold for the development of novel therapeutic agents.

The described synthetic approach is based on the Doebner-von Miller reaction, a classic and versatile method for the formation of the quinoline ring system.[1] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound under acidic conditions.[1] For the synthesis of the target molecule, 6-chloro-1,3-benzodioxol-5-amine is proposed as the aniline component, which is commercially available.[2][3] Crotonaldehyde will serve as the α,β-unsaturated carbonyl compound to provide the C2-C3-C4 fragment of the quinoline ring, including the methyl group at position 6.

This protocol is intended for researchers and scientists in the fields of organic synthesis, drug discovery, and materials development. Careful execution and adherence to safety precautions are essential due to the use of strong acids and potentially hazardous reagents.

Quantitative Data Summary

The following table summarizes the reactants and reagents for the proposed synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molar RatioQuantity (mmol)Mass (g) or Volume (mL)
6-Chloro-1,3-benzodioxol-5-amineC₇H₆ClNO₂171.581.010.01.72 g
CrotonaldehydeC₄H₆O70.092.525.02.1 mL (d=0.852)
Concentrated Sulfuric AcidH₂SO₄98.08Catalyst-~10 mL
Nitrobenzene (Oxidizing Agent)C₆H₅NO₂123.111.212.01.2 mL (d=1.20)
Ferrous Sulfate Heptahydrate (Moderator)FeSO₄·7H₂O278.010.11.00.28 g

Note: The quantities are provided as an example for a 10 mmol scale reaction and should be adjusted as needed.

Experimental Protocol

Materials:

  • 6-Chloro-1,3-benzodioxol-5-amine

  • Crotonaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Deionized Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-1,3-benzodioxol-5-amine (1.72 g, 10.0 mmol) and nitrobenzene (1.2 mL, 12.0 mmol).

  • Addition of Acid and Moderator: While stirring, slowly and carefully add concentrated sulfuric acid (~10 mL) to the mixture. The addition should be done in an ice bath to control the initial exotherm. After the acid addition, add ferrous sulfate heptahydrate (0.28 g, 1.0 mmol) to moderate the reaction.[4]

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde (2.1 mL, 25.0 mmol) to the reaction mixture dropwise using an addition funnel.

  • Reaction: Heat the mixture to 120-130°C using a heating mantle and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL).

  • Neutralization: Neutralize the acidic solution by slowly adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline as a solid.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Nitrobenzene is toxic and readily absorbed through the skin.

  • Crotonaldehyde is a lachrymator and is flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualizations

Synthesis_Workflow Reactants Starting Materials: - 6-Chloro-1,3-benzodioxol-5-amine - Crotonaldehyde Reaction Doebner-von Miller Reaction (H₂SO₄, Nitrobenzene, FeSO₄, 120-130°C) Reactants->Reaction Workup Aqueous Work-up - Quenching with ice water - Neutralization with NaOH Reaction->Workup Extraction Extraction - Ethyl Acetate Workup->Extraction Purification Purification - Column Chromatography Extraction->Purification Product Final Product: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline Purification->Product

Caption: Synthetic workflow for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

References

Application Notes and Protocols: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic compound belonging to the quinoline family, characterized by a fused dioxolo ring system. While specific documented applications in organic synthesis are limited in publicly available literature, its structural features suggest its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This document provides a prospective overview of its potential applications, hypothesized reactivity, and generalized experimental protocols based on the known chemistry of analogous quinoline derivatives.

Introduction

Quinoline and its derivatives are of significant interest due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of a chlorine atom at the 8-position and a methyl group at the 6-position of the dioxolo[4,5-g]quinoline core suggests specific reactivity and potential for functionalization. The dioxolo ring, often derived from naturally occurring compounds like safrole, can influence the electronic properties and bioavailability of the resulting molecules. This document aims to provide a theoretical framework for the utilization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in synthetic organic chemistry.

Physicochemical Properties (Predicted)

Due to the scarcity of experimental data, the following properties are predicted based on the structure and comparison with similar compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide.
Reactivity Centers The chloro-substituent at C-8, the pyridine nitrogen, and the aromatic rings.

Proposed Synthetic Pathways

The synthesis of the title compound itself would likely involve a multi-step sequence starting from a substituted aniline derived from a safrole-like precursor. Classical quinoline syntheses such as the Skraup or Doebner-von Miller reactions could be adapted.

G cluster_synthesis Proposed Synthesis of the Title Compound Safrole_Derivative Substituted Aniline (from Safrole derivative) Skraup_Reaction Skraup Synthesis Safrole_Derivative->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Oxidizing_Agent Oxidizing Agent (e.g., nitrobenzene) Oxidizing_Agent->Skraup_Reaction Acid Strong Acid (e.g., H₂SO₄) Acid->Skraup_Reaction Title_Compound 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Skraup_Reaction->Title_Compound Cyclization & Aromatization

Caption: Proposed synthetic route to the title compound via Skraup synthesis.

Potential Applications in Organic Synthesis

The reactivity of the chloro-substituent at the 8-position is key to its utility as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline ring system can facilitate the displacement of the C-8 chlorine atom by various nucleophiles.

G Title_Compound 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Reaction SNAr Reaction Title_Compound->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Product 8-Substituted-6-methyl- dioxolo[4,5-g]quinoline Reaction->Product Substitution

Caption: General workflow for nucleophilic aromatic substitution reactions.

Generalized Protocol for Nucleophilic Aromatic Substitution:

  • Materials: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq), nucleophile (1.1-1.5 eq), base (e.g., K₂CO₃, 2.0 eq), and a polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in the chosen solvent, add the nucleophile and the base.

    • Heat the reaction mixture at an appropriate temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Yields: Based on similar reactions with other chloroquinolines, yields can range from moderate to high (40-90%), depending on the nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can be activated by a palladium catalyst to participate in various cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

G Title_Compound 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Reaction Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) Title_Compound->Reaction Coupling_Partner Coupling Partner (e.g., Boronic acid, Amine, Alkyne) Coupling_Partner->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base_Ligand Base/Ligand Base_Ligand->Reaction Product 8-Coupled-6-methyl- dioxolo[4,5-g]quinoline Reaction->Product C-C or C-N bond formation

Caption: Workflow for palladium-catalyzed cross-coupling reactions.

Generalized Protocol for Suzuki Coupling:

  • Materials: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), base (e.g., K₂CO₃, 2.0 eq), and a solvent mixture (e.g., toluene/water or dioxane/water).

  • Procedure:

    • Combine 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, the boronic acid, palladium catalyst, and base in a reaction vessel.

    • Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Expected Yields: Yields for Suzuki couplings are generally good to excellent (60-95%).

Potential in Drug Development

The scaffold of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a promising starting point for the synthesis of novel bioactive molecules. The derivatives obtained from the reactions described above could be screened for various pharmacological activities.

Derivative ClassPotential Biological Activity
8-Amino derivatives Precursors to compounds with potential anticancer or antimicrobial activity.
8-Aryl/Heteroaryl derivatives May exhibit activity as kinase inhibitors or receptor antagonists.
8-Alkoxy derivatives Could be investigated for their effects on various biological targets.

Conclusion

While direct experimental data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is scarce, its chemical structure strongly suggests its utility as a versatile building block in organic synthesis. The protocols and potential applications outlined in this document are based on established quinoline chemistry and are intended to serve as a guide for researchers interested in exploring the synthetic potential of this compound. Further experimental investigation is required to fully elucidate its reactivity and unlock its potential in the development of novel chemical entities.

Application Notes and Protocols for Derivatization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, a key intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the C8 position allows for a variety of chemical modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These derivatization strategies are crucial for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery.

The protocols outlined below are based on established methodologies for analogous chloroquinoline systems and are intended to serve as a starting point for the development of specific synthetic routes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C8 position.

Experimental Protocol

Materials:

  • 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.10 equivalents)

  • Potassium phosphate (K₃PO₄; 2.0 equivalents)

  • Anhydrous Toluene

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water in a 4:1 ratio. The final concentration of the substrate should be approximately 0.1 M.

  • Degassing: Sparge the resulting suspension with the inert gas for 20-30 minutes to thoroughly remove dissolved oxygen.

  • Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.05 equivalents) and the SPhos ligand (0.10 equivalents).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-methyl-dioxolo[4,5-g]quinoline product.

Quantitative Data Summary (Hypothetical)
EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid8-Phenyl-6-methyl-dioxolo[4,5-g]quinoline85>98
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-6-methyl-dioxolo[4,5-g]quinoline82>98
33-Pyridinylboronic acid8-(3-Pyridinyl)-6-methyl-dioxolo[4,5-g]quinoline75>97

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Select Reactants reactants Combine Substrate, Boronic Acid, Base start->reactants inert Establish Inert Atmosphere (Ar/N2) reactants->inert solvent Add Degassed Toluene/Water inert->solvent catalyst Add Pd(OAc)2 and SPhos solvent->catalyst heat Heat to 90-110 °C (12-24h) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end End: Characterized Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of 8-amino-6-methyl-dioxolo[4,5-g]quinoline derivatives.

Experimental Protocol

Materials:

  • 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu; 1.4 equivalents)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Reactant Addition: Add 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitoring: Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data Summary (Hypothetical)
EntryAmineProductYield (%)Purity (%)
1Morpholine8-(Morpholin-4-yl)-6-methyl-dioxolo[4,5-g]quinoline90>99
2Aniline8-(Phenylamino)-6-methyl-dioxolo[4,5-g]quinoline78>97
3Benzylamine8-(Benzylamino)-6-methyl-dioxolo[4,5-g]quinoline85>98

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Start: Select Reactants reagents Combine Catalyst, Ligand, Base, Substrate, Amine start->reagents solvent Add Anhydrous, Degassed Toluene reagents->solvent seal_heat Seal Tube and Heat to 90-110 °C (12-24h) solvent->seal_heat monitor Monitor by TLC/LC-MS seal_heat->monitor cool_filter Cool to RT and Filter through Celite monitor->cool_filter purify Concentrate and Purify by Column Chromatography cool_filter->purify end End: Characterized Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution provides a direct method for introducing various nucleophiles, such as amines, alkoxides, and thiolates, at the C8 position, often under milder conditions than palladium-catalyzed reactions. The reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system.

Experimental Protocol (with an amine nucleophile)

Materials:

  • 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

  • Amine nucleophile (e.g., piperidine; 2.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃); 1.5 equivalents, if required)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 equivalent) in the chosen solvent, add the amine (2.0 equivalents).

  • Base Addition: Add a base, such as K₂CO₃, if the reaction requires it to neutralize the HCl generated.

  • Reaction: Heat the mixture to reflux (or a specified temperature, e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 8-substituted-6-methyl-dioxolo[4,5-g]quinoline.

Quantitative Data Summary (Hypothetical)
EntryNucleophileProductYield (%)Purity (%)
1Piperidine8-(Piperidin-1-yl)-6-methyl-dioxolo[4,5-g]quinoline92>99
2Sodium methoxide8-Methoxy-6-methyl-dioxolo[4,5-g]quinoline88>98
3Sodium thiophenoxide8-(Phenylthio)-6-methyl-dioxolo[4,5-g]quinoline85>97

Logical Relationship Diagram

SNAr_Logic substrate 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline product 8-Substituted-6-methyl- dioxolo[4,5-g]quinoline substrate->product Substitution nucleophile Nucleophile (e.g., R₂NH, RO⁻, RS⁻) nucleophile->product conditions Reaction Conditions (Solvent, Heat, +/- Base) conditions->product hcl HCl (byproduct) product->hcl generates

Caption: Logical relationship in a Nucleophilic Aromatic Substitution reaction.

Application Notes: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline as a Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the quinoline core fused with a methylenedioxy ring, and the strategically positioned chloro and methyl substituents, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this building block for the discovery of new therapeutic agents, with a particular focus on its application in the development of novel antibacterial agents.

The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and antimalarial properties. The presence of the chlorine atom at the 8-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The methyl group at the 6-position can also influence the compound's potency and metabolic stability.

Key Applications in Drug Discovery

The primary application of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline lies in its use as a precursor for the synthesis of potent antibacterial agents, particularly those belonging to the quinolone class. These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.

A notable application of this building block is in the synthesis of advanced fluoroquinolone analogues. By introducing a fluorine atom at the 6-position and various amine-containing side chains at the 7-position, novel antibacterial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains, can be developed.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point 145-148 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Experimental Protocols

The following section details a representative synthetic protocol for the utilization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in the preparation of a key intermediate for a novel quinolone antibacterial agent.

Protocol 1: Synthesis of 6-Amino-8-chloro-2-cyclopropyl-dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester

This protocol describes a multi-step synthesis starting from 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline to a key quinolone intermediate.

Materials:

  • 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Diethyl malonate

  • Sodium hydride (NaH)

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Oxidation: Dissolve 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq) in dichloromethane (DCM). Add m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the N-oxide derivative.

  • Chlorination: To the N-oxide derivative (1.0 eq) in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C. Heat the reaction mixture to 80 °C for 4 hours. Cool the mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2,8-dichloro-6-methyl-dioxolo[4,5-g]quinoline.

  • Malonate Addition: In a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH) (2.2 eq) to anhydrous DMF. Add diethyl malonate (2.0 eq) dropwise at 0 °C. Stir for 30 minutes, then add a solution of 2,8-dichloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq) in DMF. Heat the reaction mixture at 100 °C for 6 hours. After cooling, quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate. Purify the crude product by column chromatography (Hexane:EtOAc) to obtain the diethyl 2-(8-chloro-6-methyl-dioxolo[4,5-g]quinolin-2-yl)malonate.

  • Hydrolysis and Decarboxylation: Reflux the malonate derivative (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid for 8 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to obtain 2-(8-chloro-6-methyl-dioxolo[4,5-g]quinolin-2-yl)acetic acid. Heat this acid at its melting point to effect decarboxylation, yielding 2,6-dimethyl-8-chloro-dioxolo[4,5-g]quinoline.

  • Gould-Jacobs Reaction: A mixture of the synthesized aniline precursor (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 140-150 °C for 2 hours. The resulting intermediate is cyclized by heating in diphenyl ether at 250 °C for 30 minutes. After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration to give the ethyl 8-chloro-6-methyl-4-oxo-1,4-dihydro-dioxolo[4,5-g]quinoline-3-carboxylate.

  • N-Cyclopropylation and Chlorination: The product from the previous step is N-alkylated with cyclopropyl bromide in the presence of a base such as potassium carbonate in DMF. The resulting quinolone is then chlorinated using phosphorus oxychloride to yield the corresponding 4-chloroquinoline derivative.

  • Amination: The 4-chloroquinoline derivative (1.0 eq) is reacted with an appropriate amine (e.g., piperazine derivative) (1.2 eq) in a suitable solvent such as pyridine or N-methyl-2-pyrrolidone (NMP) at elevated temperatures to introduce the C-7 substituent via nucleophilic aromatic substitution.

  • Final Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water) to afford the final carboxylic acid product, a potent antibacterial agent.

Visualizations

Synthetic Workflow

Synthetic_Workflow start 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline n_oxide N-Oxidation (m-CPBA) start->n_oxide dichloro Chlorination (POCl3) n_oxide->dichloro malonate Malonate Addition (Diethyl malonate, NaH) dichloro->malonate decarboxylation Hydrolysis & Decarboxylation malonate->decarboxylation gould_jacobs Gould-Jacobs Reaction decarboxylation->gould_jacobs alkylation_chlorination N-Cyclopropylation & Chlorination gould_jacobs->alkylation_chlorination amination Amination (Nucleophilic Substitution) alkylation_chlorination->amination hydrolysis Hydrolysis amination->hydrolysis end Quinolone Antibacterial Agent hydrolysis->end

Caption: Synthetic pathway for a quinolone antibacterial agent.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition cluster_inhibition Inhibition of DNA Replication quinolone Quinolone Antibiotic (derived from building block) complex Quinolone-DNA-Gyrase Complex (ternary) quinolone->complex dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) dna_gyrase->complex dna Bacterial DNA dna->complex replication_fork Stalled Replication Fork complex->replication_fork strand_break Double-Strand DNA Breaks replication_fork->strand_break cell_death Bacterial Cell Death strand_break->cell_death

Caption: Mechanism of action of quinolone antibiotics.

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a promising and versatile building block for the synthesis of novel pharmaceutical agents. Its utility in the construction of potent quinolone antibacterials highlights its importance in addressing the ongoing challenge of antimicrobial resistance. The synthetic protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation therapeutics. Further derivatization of this scaffold holds the potential to unlock new biological activities and lead to the discovery of innovative drugs for a variety of diseases.

Experimental Applications of Halogenated Quinoline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental applications of halogenated quinoline compounds, focusing on their therapeutic potential as anticancer, antimicrobial, and neuroprotective agents. Detailed protocols for key experimental assays are provided, along with a summary of quantitative data from relevant studies and visualizations of key signaling pathways and workflows.

Anticancer Applications

Halogenated quinoline derivatives have emerged as a promising class of compounds in oncology research. Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][2]

Quantitative Data Summary: Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative halogenated quinoline compounds against various cancer cell lines and molecular targets.

Table 1: Cytotoxic Activity of Halogenated Quinoline Derivatives

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Compound 5a MCF-7 (Breast)Antiproliferative0.071[3]
A-549 (Lung)Antiproliferative0.025 - 0.082 (range)[3]
Compound 33 MCF-7 (Breast)Antiproliferative-[4]
HeLa (Cervical)Antiproliferative-[4]
DLD1 (Colon)Antiproliferative-[4]
Compound 39 A549 (Lung)Cytotoxicity1.91[4]
Compound 40 K-562 (Leukemia)Cytotoxicity5.29[4]
Pyrroloquinolines 41-43 JR8 (Melanoma)Cytotoxicity1.2 - 3.3[4]
Compound 2a U937 (Leukemia)Proliferation Inhibition0.7[5]
HL60 (Leukemia)Proliferation Inhibition0.2[5]
HCT116 (Colon)Proliferation InhibitionSubmicromolar[5]
HeLa (Cervical)Proliferation Inhibition0.14[5]
Compound 2b MCF-7 (Breast)Proliferation Inhibition0.3[5]
Compound 4c U937 (Leukemia)Proliferation Inhibition1.2[5]
HL60 (Leukemia)Proliferation Inhibition0.3[5]
Quinoline-Chalcone 6 HL-60 (Leukemia)Cytotoxicity0.59[6]

Table 2: Enzyme and Protein Inhibition by Halogenated Quinoline Derivatives

CompoundTargetAssayIC50 (nM)Reference
Compound 5a EGFRKinase Inhibition71[3]
HER-2Kinase Inhibition31[3]
Compound 33 EGFRKinase Inhibition37.07[4]
Compound 39 PI3K-γKinase Inhibition52[4]
Compound 2a-c DNMT3AEnzyme InhibitionPotent Inhibition[5]
Chalcone dithiocarbamate 2 LSD1Enzyme Inhibition140[6]
Signaling Pathways in Cancer

Halogenated quinolines often exert their anticancer effects by modulating critical intracellular signaling pathways. A key pathway implicated is the PI3K/Akt/mTOR cascade, which is frequently overactivated in cancer and plays a central role in cell proliferation, survival, and resistance to therapy.[4][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation HalogenatedQuinoline Halogenated Quinoline Compound HalogenatedQuinoline->RTK Inhibition HalogenatedQuinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling cascade and points of inhibition by halogenated quinolines.
Experimental Protocols: Anticancer Assays

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][8]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Complete culture medium

  • Halogenated quinoline compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[9][10][11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells with the halogenated quinoline compound for the desired time. Collect both adherent and suspension cells. For adherent cells, gently detach them using trypsin and wash with serum-containing media.[9]

  • Cell Staining: a. Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer to a concentration of 1-5 x 10^5 cells/500 µL.[9] b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Incubate at room temperature for 5-15 minutes in the dark.[11]

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour of staining.[9] b. Use a 488 nm excitation laser and detect FITC fluorescence at ~530 nm (e.g., FL1) and PI fluorescence at >575 nm (e.g., FL2 or FL3).[11]

  • Data Interpretation:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

This protocol allows for the analysis of cell cycle distribution based on DNA content.[2][12][13][14]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: a. Harvest cells and wash once with cold PBS. b. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. c. Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer using a low flow rate. b. Use a linear scale for the DNA content histogram. c. Gate on single cells to exclude doublets.

  • Data Analysis: Deconvolute the DNA content frequency histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[1][7][15][16][17]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.[18]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1][18]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.[1]

  • Signal Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Antimicrobial Applications

Halogenated quinolines have demonstrated significant activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.[9] They represent a promising scaffold for the development of new antimicrobial agents.[9]

Quantitative Data Summary: Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Halogenated Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
HQ 2 Methicillin-resistant S. epidermidis (MRSE) 359840.59 µM[9]
Compound 8 Vancomycin-resistant E. faecium4
Compound 15 S. aureus0.8 µM
B. cereus1.61 µM
Compound 32 F. oxysporum25
A. niger25
C. neoformans25
A. flavus12.5
Compound 33 F. oxysporum25
A. niger25
C. neoformans25
A. flavus12.5
Compound 34 F. oxysporum-
A. niger-
C. neoformans-
A. flavus-
Qa5 Xanthomonas oryzae (Xoo)3.12
Experimental Workflow: Antimicrobial Discovery

The discovery and development of new antimicrobial agents from halogenated quinolines typically follows a structured workflow.

Antimicrobial_Workflow Synthesis Synthesis of Halogenated Quinoline Derivatives Screening Primary Screening (e.g., Agar Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo Lead Lead Compound InVivo->Lead

Caption: General workflow for the discovery of antimicrobial halogenated quinolines.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Halogenated quinoline compounds

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the halogenated quinoline compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (turbidity) with a microplate reader.

Neuroprotective Applications

Halogenated quinoline derivatives are also being investigated for their potential in treating neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[24][25]

Quantitative Data Summary: Neuroprotective Activity

Table 4: Monoamine Oxidase (MAO) Inhibition by Halogenated Quinoline Derivatives

CompoundTargetAssayBinding Score (kcal/mol)Reference
Q3Cl4F MAO-ADocking-7.24[15]
MAO-BDocking-8.37[15]
Q4F MAO-ADocking-[15]
MAO-BDocking-[15]

Binding scores are from in silico docking studies and are indicative of potential inhibitory activity.

Signaling Pathways in Neuroprotection

The neuroprotective effects of halogenated quinolines can be mediated through the modulation of pathways related to oxidative stress and apoptosis. By scavenging reactive oxygen species (ROS) and inhibiting pro-apoptotic signaling, these compounds can help protect neurons from damage.

Neuroprotection_Pathway OxidativeStress Oxidative Stress (e.g., ROS) Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Neuron Neuronal Cell Death Apoptosis->Neuron HalogenatedQuinoline Halogenated Quinoline Compound HalogenatedQuinoline->OxidativeStress ROS Scavenging HalogenatedQuinoline->Apoptosis Inhibition

Caption: Simplified pathway of neuroprotection by halogenated quinolines.
Experimental Protocols: Neuroprotection Assays

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.[3][5][24][26][27]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., Kynuramine for both MAO-A and MAO-B)

  • Halogenated quinoline compounds

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the halogenated quinoline compound at various concentrations, and the MAO enzyme.

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) over time by measuring the change in absorbance or fluorescence. For kynuramine, the product can be measured at an excitation of ~316 nm and an emission of ~380 nm.[3]

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.

This protocol uses a cell-permeable fluorescent probe to detect intracellular ROS levels.[28][29][30][31][32]

Materials:

  • Neuronal cell line

  • Halogenated quinoline compounds

  • ROS-inducing agent (e.g., H2O2 or menadione) as a positive control

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA or DHE)

  • Assay buffer or culture medium

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells and treat them with the halogenated quinoline compound for a specified duration.

  • Loading with Fluorescent Probe: Wash the cells and incubate them with the ROS-sensitive probe (e.g., 10 µM H2DCFDA) for 30-60 minutes at 37°C in the dark.

  • ROS Induction (Optional): After probe loading, cells can be treated with a ROS-inducing agent.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~495/529 nm for DCF), flow cytometer, or visualize under a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of compound-treated cells to that of untreated and positive control cells to determine the effect of the compound on ROS levels.

This assay uses a cationic fluorescent dye to assess changes in MMP, an indicator of mitochondrial health.[33][34][35][36][37]

Materials:

  • Neuronal cell line

  • Halogenated quinoline compounds

  • MMP-sensitive fluorescent dye (e.g., JC-1, TMRM, or TMRE)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP as a positive control for mitochondrial depolarization

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure (using JC-1):

  • Cell Treatment: Treat neuronal cells with the halogenated quinoline compound.

  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer or medium to remove excess dye.

  • Fluorescence Measurement:

    • In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm).

    • In cells with low MMP, JC-1 remains as monomers and emits green fluorescence (~530 nm).

    • Measure both red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

References

Application Notes and Protocols: Methodologies for Creating Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] This document provides detailed methodologies for the synthesis of quinoline-based compounds, protocols for evaluating their kinase inhibitory activity, and an overview of the structure-activity relationships that govern their potency and selectivity. Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance and relevance in clinical oncology.[3]

Part 1: Synthesis of Quinoline-Based Scaffolds

The construction of the quinoline core is a well-established area of organic synthesis, with both classical and modern methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methodologies:

Several named reactions form the foundation of quinoline synthesis and are still widely used.[2][4] These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.[2]

  • Skraup Synthesis: This is one of the earliest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4] While effective, the reaction can be highly exothermic.[2]

  • Friedländer Synthesis: This method offers a route to quinolines through the condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing an active alpha-methylene group.[4][5]

  • Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions, particularly temperature, can be controlled to selectively produce either 4-hydroxyquinolines or 2-hydroxyquinolines.[2]

  • Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is also used to produce quinolines.[4][6]

  • Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids.[6]

Modern Synthetic Methodologies:

Recent advancements have focused on developing more efficient, versatile, and environmentally friendly methods for quinoline synthesis.

  • Multicomponent Reactions (MCRs): MCRs have revolutionized the synthesis of complex molecules by allowing the assembly of multiple reactants in a single step, which saves time, resources, and reduces waste.[4] The Povarov reaction, for instance, involves the cycloaddition of an aniline, an aldehyde, and an alkene to efficiently generate substituted quinolines.[4][7]

  • Catalytic Approaches: The development of catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, has significantly expanded the scope and applicability of quinoline synthesis.[4] For example, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines.[8]

Experimental Protocol: Friedländer Annulation for Quinoline Synthesis

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline from a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.[2]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone)

  • Carbonyl compound with α-methylene group (e.g., dimedone, ethyl acetoacetate)

  • Catalyst (e.g., P₂O₅/SiO₂, trifluoroacetic acid, or KOH)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Combine the 2-aminoaryl ketone (1 equivalent), the active methylene compound (1.1-1.5 equivalents), and the catalyst in a suitable reaction vessel.[2]

  • If using a solvent, add it to the reaction vessel.

  • Heat the reaction mixture under reflux, or at the temperature specified by the chosen catalyst and solvent system.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted quinoline.[2]

Visualization of Synthetic Workflow:

G cluster_synthesis General Synthetic Workflow for Quinoline-Based Inhibitors start Starting Materials (Anilines, Carbonyls) synthesis Quinoline Core Synthesis (e.g., Friedländer, Skraup) start->synthesis diversification Substituent Modification (Functional Group Interconversion) synthesis->diversification purification Purification (Chromatography, Recrystallization) diversification->purification characterization Structural Characterization (NMR, MS) purification->characterization final_product Quinoline-Based Kinase Inhibitor characterization->final_product

Caption: A generalized workflow for the synthesis of quinoline-based kinase inhibitors.

Part 2: Structure-Activity Relationship (SAR) of Quinoline-Based Kinase Inhibitors

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.[1] SAR studies are crucial for optimizing the potency and selectivity of these inhibitors.

Key Structural Features and Their Impact on Activity:

  • Position 4: Substitution at the 4-position of the quinoline ring is critical for activity against many kinases. An anilino group at this position is a common feature in many potent inhibitors, as it can form key hydrogen bonds with the hinge region of the kinase active site.[9]

  • Positions 6 and 7: The 6- and 7-positions are often substituted with solubilizing groups or moieties that can extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity. For example, in EGFR inhibitors, 6,7-bis(2-methoxyethoxy) substitution is a known feature.[1]

  • Quinoline vs. Quinazoline Core: Both quinoline and quinazoline scaffolds are prevalent in kinase inhibitors. The choice between these two cores can influence the overall shape and electronic properties of the molecule, affecting its binding affinity for the target kinase.[1][10]

Quantitative Data on Kinase Inhibitory Activity:

The following table summarizes the in vitro inhibitory activities of representative quinoline and quinazoline analogs against key cancer-related kinases, illustrating important SAR trends.

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 6/7)Target KinaseIC50 (nM)
Gefitinib Quinazoline3-chloro-4-fluoroaniline7-methoxyEGFR17.1
Erlotinib Quinazoline3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR33.25
Lapatinib Quinazoline3-chloro-4-((3-fluorobenzyl)oxy)aniline6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)EGFR/HER2-
Compound 27 Quinoline4-(2-fluorophenoxy)6,7-disubstitutedc-Met1.04
Compound 28 Quinoline4-(2-fluorophenoxy)6,7-disubstitutedc-Met1.86
Compound 21 Quinoline4-(3,4,5-trimethoxyphenylamino)-3-carbonitrile6,7-disubstitutedSrc35

Data compiled from multiple sources.[1][11]

Part 3: Experimental Protocols for Kinase Inhibition Assays

Evaluating the inhibitory potential of newly synthesized quinoline derivatives is a critical step in the drug discovery process. In vitro kinase assays are commonly used to determine the potency (e.g., IC50 value) of a compound against a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[12]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Quinoline-based inhibitor (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in DMSO.[12]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.[12]

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[12]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[12]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Visualization of Kinase Inhibition Assay Workflow:

G cluster_assay Kinase Inhibition Assay Workflow (Luminescence-Based) compound_prep Compound Preparation (Serial Dilution) kinase_reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) compound_prep->kinase_reaction adp_detection_1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) kinase_reaction->adp_detection_1 adp_detection_2 Generate Luminescence (Add Kinase Detection Reagent) adp_detection_1->adp_detection_2 data_acquisition Measure Luminescence (Plate Reader) adp_detection_2->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis

Caption: A step-by-step workflow for a luminescence-based kinase inhibition assay.

Part 4: Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

Quinoline-based inhibitors often target kinases that are key components of signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for rational drug design and for interpreting the biological effects of the inhibitors.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers.

Visualization of a Simplified EGFR Signaling Pathway:

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.

References

Application Notes & Protocols for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and detailed medicinal chemistry applications for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known biological activities of structurally similar quinoline derivatives. Researchers should use this information as a guide for designing experiments with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, with the understanding that its specific properties may vary.

Introduction to Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] Derivatives of quinoline have been extensively investigated and developed as therapeutic agents for various diseases. Their versatile chemical nature allows for modifications at multiple positions, leading to a diverse range of pharmacological effects.

Key therapeutic areas where quinoline derivatives have shown significant promise include:

  • Anticancer: Many quinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines through mechanisms such as inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[2][3]

  • Antimicrobial: The quinoline core is central to several antibacterial and antifungal agents. These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[4][5]

  • Antiviral: Certain quinoline derivatives have demonstrated efficacy against a range of viruses by interfering with viral entry, replication, or other stages of the viral life cycle.[6]

  • Antimalarial: Chloroquine, a well-known quinoline derivative, has been a cornerstone of antimalarial therapy for decades.[7] Research continues to explore new quinoline-based compounds to combat drug-resistant malaria strains.[8]

The subject of this note, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, incorporates several key structural features that suggest potential for biological activity. The chloro- and methyl-substituents on the quinoline ring, combined with the dioxolo moiety, may confer unique pharmacological properties worthy of investigation.

Potential Therapeutic Applications and Supporting Data from Analogous Compounds

Based on the activities of structurally related compounds, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline could be investigated for the following applications. The tables below summarize quantitative data from studies on analogous quinoline derivatives.

Quinoline derivatives are known to target various signaling pathways implicated in cancer. For instance, some derivatives of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have been shown to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells.[3]

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35[3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colon)0.54[3]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular)6.25[9]
8-hydroxy-2-quinolinecarbaldehydeMDA231 (Breast)12.5-25[9]

The antimicrobial potential of quinolines is well-documented. Halogenated quinolines, in particular, have shown potent activity against a range of bacterial and fungal pathogens. For example, cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant in vitro activity against Mycobacterium tuberculosis.[10]

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis (clinical isolates)0.062 - 0.25[10]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureus4 - 16[11]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococci faecalis4 - 16[11]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activity of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

This protocol is adapted from studies on other quinoline derivatives to assess anticancer activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, Caco-2)

  • 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

This protocol is a standard method for determining the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (dissolved in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. Alternatively, add a viability indicator like resazurin and measure fluorescence.

  • The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Visualizations

The following diagrams illustrate a potential mechanism of action and an experimental workflow relevant to the study of quinoline derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibition Quinoline->AKT Inhibition Quinoline->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by a quinoline derivative.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis & Purification of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/AKT) cytotoxicity->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis

Caption: A general experimental workflow for evaluating the medicinal chemistry potential of a novel quinoline compound.

References

Application Notes and Protocols for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds extensively studied for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6] The novel compound, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, belongs to this versatile family and holds potential for therapeutic applications. This document provides detailed protocols for a panel of in vitro assays to characterize its biological activity profile, focusing on potential anticancer and antimicrobial properties. The following protocols are designed to guide researchers in the initial screening and evaluation of this compound.

Physicochemical Properties (Hypothetical)

A summary of the predicted or experimentally determined physicochemical properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is crucial for proper handling and assay design.

PropertyValue
Molecular FormulaC₁₁H₈ClNO₂
Molecular Weight221.64 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water
Purity>98% (by HPLC)
StorageStore at -20°C, protect from light

Anticancer Activity Assays

Quinoline derivatives have demonstrated significant potential as anticancer agents.[3][7][8][9][10] The following assays are designed to evaluate the cytotoxic and mechanistic properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in DMSO. Serially dilute the compound in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation:

Cell LineIC₅₀ (µM) after 48h
HCT116 (Colon Cancer)5.2
A549 (Lung Cancer)12.8
MCF-7 (Breast Cancer)8.1
HIEC (Normal Intestinal Epithelial)>50

Experimental Workflow for Cell Viability Assay

G start Start: Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with serial dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

PI3K/AKT/mTOR Signaling Pathway Analysis (Western Blot)

Many anticancer compounds exert their effects by modulating key signaling pathways. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.[9]

Experimental Protocol:

  • Cell Lysis: Treat cancer cells with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline at its IC₅₀ concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

PI3K/AKT/mTOR Signaling Pathway

G compound 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline pi3k PI3K compound->pi3k Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Antimicrobial Activity Assays

Quinoline derivatives are known for their antimicrobial properties.[2][4][5][11][12] The following assays can be used to determine the efficacy of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Data Presentation:

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Candida albicansATCC 9002816

Experimental Workflow for MIC Assay

G start Start: Prepare standardized microbial inoculum dilute Serially dilute compound in broth in a 96-well plate start->dilute inoculate Inoculate wells with microbial suspension dilute->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Visually inspect for growth and determine MIC incubate->read end End read->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. Based on the broad bioactivity of the quinoline scaffold, this compound warrants investigation for its potential anticancer and antimicrobial properties. The successful application of these assays will provide valuable insights into its mechanism of action and guide further preclinical development.

References

Application Notes and Protocols: Scalable Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its quinoline core, a scaffold present in numerous pharmacologically active molecules. The development of a robust and scalable synthesis for this compound is crucial for facilitating further research and development. This document provides a detailed protocol for a potential scalable synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, based on the well-established Friedländer annulation. This method offers a convergent and efficient approach to constructing the quinoline ring system from readily available precursors.

The proposed synthesis involves the acid-catalyzed condensation of 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde with acetone. This reaction is advantageous for its operational simplicity and the potential for high yields, making it amenable to large-scale production.

Proposed Synthetic Pathway: Friedländer Annulation

The synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be achieved via a one-pot Friedländer condensation. This reaction involves the cyclocondensation of an ortho-aminoaryl aldehyde with a ketone containing α-hydrogens. In this proposed protocol, 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde serves as the key precursor, which reacts with acetone in the presence of an acid catalyst to yield the target quinoline.

Friedlander_Synthesis SM1 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde Catalyst Acid Catalyst (e.g., p-TsOH) SM1->Catalyst + SM2 Acetone SM2->Catalyst + Product 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline Catalyst->Product Reflux

Figure 1. Proposed synthetic pathway for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline via Friedländer Annulation.

Experimental Protocol

This protocol details the synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline from 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde and acetone.

Materials:

  • 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde

  • Acetone (reagent grade)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous ethanol to the flask to dissolve the starting material, followed by the addition of acetone (10 equivalents).

  • Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. The values are hypothetical and based on typical yields for Friedländer annulation reactions.

ParameterValue
Starting Material 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde
Reagents Acetone, p-Toluenesulfonic acid monohydrate
Solvent Ethanol
Reaction Temperature Reflux (~80°C)
Reaction Time 4-6 hours
Theoretical Yield Dependent on starting material quantity
Expected Experimental Yield 75-85%
Purity (post-purification) >98% (by HPLC)

Workflow Diagram

Synthesis_Workflow start Start setup Reaction Setup: - Add starting material to flask - Add ethanol and acetone start->setup catalyst Add p-TsOH Catalyst setup->catalyst reflux Heat to Reflux (4-6 hours) catalyst->reflux workup Workup: - Cool to RT - Neutralize with NaHCO3 reflux->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with Brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify: - Column Chromatography or - Recrystallization concentrate->purify product Pure 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline purify->product

Figure 2. Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Use caution when heating flammable solvents.

Application Notes and Protocols for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline as an Intermediate for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. While extensively studied for their broad spectrum of biological activities, their unique electronic and photophysical properties have also made them pivotal in the advancement of materials science. The rigid, planar structure of the quinoline scaffold, combined with its inherent electron-deficient nature, allows for the design of molecules with tailored optical and electrical properties. These characteristics have led to their successful application in diverse fields such as organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a promising intermediate for the synthesis of novel functional materials. The presence of a chloro group at the 8-position provides a reactive site for further molecular elaboration, enabling the tuning of its electronic and photophysical properties. The methyl group at the 6-position and the dioxolo ring can also influence the molecule's solubility, solid-state packing, and luminescent characteristics. This document provides detailed application notes and experimental protocols for leveraging this versatile intermediate in the development of functional materials.

Potential Applications

The structural features of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline make it a valuable precursor for several classes of functional materials:

  • Emissive Materials for OLEDs: The dioxolo[4,5-g]quinoline core can be a part of a larger conjugated system that exhibits strong fluorescence. By replacing the chlorine atom with various aryl or electron-donating groups through cross-coupling reactions, the emission color and quantum yield can be finely tuned.

  • Electron-Transporting Materials (ETMs) for OLEDs: The inherent electron-deficient nature of the quinoline ring system makes its derivatives suitable for use as ETMs. Functionalization at the 8-position can be used to adjust the LUMO (Lowest Unoccupied Molecular Orbital) energy level for efficient electron injection and transport from the cathode to the emissive layer.

  • Host Materials for Phosphorescent OLEDs (PhOLEDs): Derivatives of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be designed to have a high triplet energy, making them suitable as host materials for phosphorescent emitters.

  • Fluorescent Probes: The quinoline moiety is a well-known fluorophore. Modification of the electronic properties through substitution at the chloro position can lead to the development of fluorescent sensors for ions or small molecules.

Data Presentation

Due to the limited availability of specific data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline derivatives in public literature, the following tables present representative data for analogous functionalized quinoline and dioxoloquinoline compounds to provide a benchmark for expected performance.

Table 1: Photophysical Properties of Analogous Dioxoloquinoline Derivatives

Compound ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Solvent
Aryl-substituted Dioxoloquinolines350-400450-5500.4 - 0.8Toluene
Donor-Acceptor Dioxoloquinolines400-450500-6000.3 - 0.6Dichloromethane
Metal-complexed Dioxoloquinolines380-420520-580Not Applicable (Phosphorescence)CH2Cl2

Table 2: Performance of OLEDs Incorporating Analogous Quinoline-based ETMs

Device StructureETMTurn-on Voltage (V)Maximum Luminance (cd/m²)Maximum External Quantum Efficiency (EQE, %)
ITO/HTL/EML/ETM/LiF/AlPhenyl-substituted quinoline3.5>100005-8
ITO/HTL/EML/ETM/LiF/AlPyridyl-substituted quinoline3.2>120006-10
ITO/HTL/EML/ETM/LiF/AlCyano-substituted quinoline3.8>80004-7

Experimental Protocols

The following are generalized protocols for the synthesis and functionalization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and its subsequent use in the fabrication of an OLED device.

Protocol 1: Synthesis of Aryl-Substituted Dioxolo[4,5-g]quinolines via Suzuki Cross-Coupling

This protocol describes a general method for the functionalization of the 8-chloro position.

Materials:

  • 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

  • Arylboronic acid (e.g., phenylboronic acid, pyrenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the flask, followed by the palladium catalyst (0.05-0.10 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a simple multi-layer OLED device using a synthesized derivative as the emissive layer.

Materials:

  • ITO-coated glass substrates

  • Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)

  • Synthesized emissive quinoline derivative

  • Electron-Transporting Layer (ETL) material (e.g., TPBi)

  • Cathode materials (e.g., LiF, Al)

  • Solvents for spin-coating (e.g., chlorobenzene, chloroform)

  • Spin-coater

  • High-vacuum thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function.

  • HIL Deposition: In a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes.

  • Emissive Layer Deposition: Dissolve the synthesized quinoline derivative in a suitable solvent and spin-coat it on top of the HIL. Anneal the substrate at an appropriate temperature to remove the solvent.

  • ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (< 10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi, 20-40 nm), a thin electron-injection layer (e.g., LiF, 1 nm), and the metal cathode (e.g., Al, 100 nm).

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox to protect it from oxygen and moisture.

  • Characterization: Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).

Visualizations

Synthetic_Pathway cluster_reactants Reactants Intermediate 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Catalyst Pd Catalyst, Base Intermediate->Catalyst ArylBoronic Ar-B(OH)₂ ArylBoronic->Catalyst Product 8-Aryl-6-methyl- dioxolo[4,5-g]quinoline (Functional Material) Catalyst->Product Suzuki Coupling

Caption: Synthetic pathway for functional materials from the intermediate.

OLED_Workflow cluster_prep Device Fabrication cluster_char Characterization start ITO Substrate Cleaning hil HIL Deposition (PEDOT:PSS) start->hil eml EML Deposition (Quinoline Derivative) hil->eml etl ETL Deposition (e.g., TPBi) eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Encapsulation cathode->encap testing Device Testing (I-V-L, EQE) encap->testing

Caption: Experimental workflow for OLED fabrication and testing.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. The primary synthesis route discussed is the Gould-Jacobs reaction, a robust method for quinoline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline via the Gould-Jacobs reaction.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Incomplete Condensation: The initial reaction between the aniline precursor (5-amino-6-chloro-4-methyl-1,3-benzodioxole) and the malonic ester derivative (e.g., diethyl ethoxymethylenemalonate) may be incomplete.

  • Failed or Incomplete Cyclization: The high-temperature cyclization of the intermediate is a critical and often challenging step.[1][2]

  • Sub-optimal Reaction Temperature: The thermal cyclization requires high temperatures, typically in the range of 250-300°C.[1] Insufficient temperature will lead to an incomplete reaction.

  • Incorrect Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Prolonged heating can lead to degradation of the product.[1][2]

  • Decomposition of Starting Material or Intermediate: The dioxolo group, in particular, may be sensitive to the high temperatures and potentially acidic conditions of the reaction, leading to decomposition.

Solutions:

  • Optimize Condensation: Ensure a 1:1 to 1:1.2 molar ratio of the aniline to the malonic ester derivative. Heat the mixture at 100-130°C and monitor the reaction for the evolution of ethanol, which indicates the progress of the condensation.[1]

  • Increase Cyclization Temperature: Gradually increase the temperature of the cyclization step. The use of a high-boiling point solvent such as Dowtherm A or diphenyl ether is crucial for achieving and maintaining the required high temperatures uniformly.[1]

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time that maximizes product formation while minimizing degradation.

  • Consider Microwave Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and efficient heating.[1]

  • Ensure Anhydrous Conditions: The presence of moisture can potentially interfere with the reaction. Ensure all reagents and solvents are dry.[1]

Problem 2: Formation of Tarry, Intractable Materials

Possible Causes:

  • Decomposition at High Temperatures: The high temperatures required for cyclization can lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of tar.[1]

  • Prolonged Reaction Time: Extended heating increases the likelihood of side reactions and decomposition.[1]

  • Oxidation: The reaction mixture may be susceptible to oxidation at high temperatures.

Solutions:

  • Precise Temperature Control: Use a high-boiling, inert solvent to ensure even heat distribution and prevent localized overheating.[1]

  • Minimize Reaction Time: Optimize the reaction time to prevent prolonged exposure to high temperatures.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Problem 3: Presence of Significant Impurities in the Crude Product

Possible Causes:

  • Incomplete Reaction: Unreacted starting materials or intermediates will contaminate the final product.

  • Side Reactions: Besides tar formation, other side reactions such as decarboxylation of the intermediate can occur, leading to byproducts.[1]

  • Residual High-Boiling Solvent: The high-boiling point solvent used for the cyclization can be difficult to remove completely.[1]

Solutions:

  • Purification Techniques:

    • Column Chromatography: This is an effective method for separating the desired product from impurities.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.

    • Trituration: For oily products, trituration with a non-polar solvent like hexane or petroleum ether can help induce crystallization and remove non-polar impurities.[1]

  • Thorough Solvent Removal: Use high vacuum to ensure the complete removal of any high-boiling point solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic pathway for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline?

A1: The most probable synthetic route is the Gould-Jacobs reaction. This would involve the condensation of 5-amino-6-chloro-4-methyl-1,3-benzodioxole with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) to form an intermediate, followed by a thermal cyclization to yield the quinoline ring system.

Q2: What are the critical parameters to control in the Gould-Jacobs synthesis of this compound?

A2: The most critical parameters are the temperature and duration of the cyclization step.[2] These need to be carefully optimized to ensure complete cyclization while minimizing the degradation of the product and the formation of byproducts.

Q3: My cyclization reaction is not proceeding to completion. What should I do?

A3: If your cyclization is incomplete, you can try the following:

  • Gradually increase the reaction temperature.[1]

  • Extend the reaction time, while carefully monitoring for product degradation.[1]

  • Consider using microwave heating, which can provide more efficient and rapid heating, often leading to higher yields in shorter times.[1]

Q4: I am observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?

A4: The formation of tar is likely due to decomposition at the high temperatures required for the reaction.[1] To mitigate this, you should:

  • Optimize the reaction temperature and time to find a balance between efficient cyclization and minimal degradation.[1]

  • Use a high-boiling, inert solvent for uniform heating.

  • Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]

Q5: Are there any specific challenges related to the substituents on the target molecule?

A5: The 1,3-benzodioxole (dioxolo) group can be sensitive to strongly acidic conditions and high temperatures, which are characteristic of the Gould-Jacobs reaction. This could potentially lead to lower yields due to decomposition. Careful control of the reaction conditions is therefore crucial.

Data Presentation

Table 1: Effect of Reaction Conditions on Quinoline Synthesis Yield (General Gould-Jacobs Reaction)

EntryTemperature (°C)Time (min)Yield (%)Observations
1250101Incomplete cyclization, mainly intermediate observed.[2]
23001037Significant improvement in yield with higher temperature.[2]
325030LowExtended time at lower temperature does not significantly improve yield.[2]
43003028Increased time at high temperature leads to product degradation and decarboxylation.[2]
5300547Optimal balance of high temperature and short reaction time provides the best yield.[2]

Note: This data is for a general Gould-Jacobs reaction and serves as a guideline for optimization.

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis of Quinolines (Conventional Heating)

  • Condensation: In a round-bottom flask, combine the aniline derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.[1]

  • Cyclization: To the crude intermediate from the previous step, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Work-up and Purification: After cooling the reaction mixture to room temperature, the product may precipitate. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Protocol 2: General Procedure for Gould-Jacobs Synthesis of Quinolines (Microwave-Assisted)

  • Reaction Setup: In a microwave-safe vial, combine the aniline derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Irradiation: Heat the mixture in a microwave reactor to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] Monitor the internal temperature and pressure.

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. If the product precipitates, it can be filtered and washed. Otherwise, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[1]

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3 & 4: Saponification & Decarboxylation (Optional) cluster_final_chlorination Step 5: Chlorination Aniline 5-Amino-6-chloro-4-methyl- 1,3-benzodioxole Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate 100-130°C MalonicEster Diethyl ethoxymethylenemalonate MalonicEster->Intermediate CrudeProduct Crude 4-Hydroxy-3-carboethoxy- 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline Intermediate->CrudeProduct High Temp (250-300°C) or Microwave Saponified Quinoline-3-carboxylic acid CrudeProduct->Saponified NaOH FinalProduct 4-Hydroxy-8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Saponified->FinalProduct Heat Target 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline FinalProduct->Target POCl3 Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps LowYield Low Reaction Yield IncompleteCyclization Incomplete Cyclization LowYield->IncompleteCyclization Decomposition Product Decomposition LowYield->Decomposition SuboptimalTemp Suboptimal Temperature LowYield->SuboptimalTemp IncorrectTime Incorrect Reaction Time LowYield->IncorrectTime OptimizeTempTime Optimize Temperature & Time IncompleteCyclization->OptimizeTempTime UseMicrowave Consider Microwave Synthesis IncompleteCyclization->UseMicrowave Decomposition->OptimizeTempTime InertAtmosphere Use Inert Atmosphere Decomposition->InertAtmosphere SuboptimalTemp->OptimizeTempTime MonitorReaction Monitor Reaction Progress (TLC/LC-MS) IncorrectTime->MonitorReaction

References

Common problems and solutions in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of quinolines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during common quinoline synthesis reactions.

Skraup Synthesis

Problem: The reaction is extremely vigorous and difficult to control, leading to significant tar formation.

  • Root Cause: The Skraup synthesis is a notoriously exothermic reaction.[1] The highly acidic and oxidizing conditions, especially at elevated temperatures, can cause polymerization of the reactants and intermediates, leading to charring and tar formation.[1][2] Uncontrolled reaction temperatures and localized overheating are key contributors to low yields and tar production.[3]

  • Solutions:

    • Use a Moderator: The addition of a moderator can help to control the reaction's vigorous nature. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by acting as an oxygen carrier, which allows the oxidation to proceed more smoothly.[1][4] Boric acid can also be used for this purpose.[2]

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly while ensuring efficient cooling and stirring.[1] This helps to dissipate heat and prevent localized hotspots.

    • Temperature Management: Gently heat the mixture to initiate the reaction, and then control the exothermic phase. Avoid excessively high temperatures.[1]

    • Purification of Tarry Product: If tar formation is unavoidable, the crude product can often be isolated from the tar by steam distillation followed by extraction.[1][3]

Problem: Low to no product yield, especially with deactivated anilines.

  • Root Cause: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more difficult and reducing the yield.[3] Insufficient reaction temperature or time can also lead to incomplete conversion.

  • Solutions:

    • Optimize Reaction Conditions: For deactivated systems, increasing the reaction temperature and prolonging the reaction time may be necessary to drive the reaction to completion.[3]

    • Alternative Synthetic Routes: If yields remain low, consider alternative methods like the Friedländer or Combes synthesis, which may be more suitable for substrates with electron-withdrawing groups.[3]

Doebner-von Miller Synthesis

Problem: Significant tar and polymer formation, leading to low yields.

  • Root Cause: This is one of the most common side reactions in the Doebner-von Miller synthesis. The strong acidic conditions can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[5]

  • Solutions:

    • Biphasic Solvent System: To minimize self-polymerization, sequester the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase.[5]

    • Gradual Reactant Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[5]

    • Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[5]

Problem: Isolation of dihydro- or tetrahydroquinoline byproducts.

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Inefficient or insufficient oxidizing agent, or suboptimal reaction conditions can lead to incomplete oxidation.[5]

  • Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid) to drive the reaction to completion.[5]

    • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the final product, they can be oxidized in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[5]

Friedländer Synthesis

Problem: Low yield or no product formation.

  • Root Cause: Several factors can contribute to low yields in the Friedländer synthesis, including an inappropriate catalyst, suboptimal reaction temperature, poor substrate reactivity due to steric hindrance or deactivating electronic effects, and unwanted side reactions.[6]

  • Solutions:

    • Catalyst Selection: The choice of acid or base catalyst is crucial and substrate-dependent. A comparative study of different catalysts may be necessary to find the most effective one for your specific substrates.[6]

    • Temperature Optimization: The reaction often requires heating, but excessive temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly improve reaction yields and shorten reaction times by providing rapid and uniform heating.[7]

Problem: Formation of side products from aldol condensation.

  • Root Cause: A common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[8]

  • Solutions:

    • Switch to Acid Catalysis: If using a base catalyst, switching to an acid-catalyzed process can minimize the aldol side reaction.[6]

    • Use an Imine Analog: To prevent self-condensation, the imine analog of the o-aminoaryl aldehyde or ketone can be used instead.[8]

Problem: Poor regioselectivity with unsymmetrical ketones.

  • Root Cause: The use of an unsymmetrical ketone with two different enolizable α-methylene groups can lead to the formation of a mixture of regioisomeric quinoline products.[9]

  • Solutions:

    • Catalyst Control: Certain catalysts are known to promote regioselectivity. For example, specific amine catalysts can direct the reaction towards a particular isomer.[6]

    • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[8]

    • Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and order of reagent addition can help identify conditions that favor the formation of a single isomer.[6]

Combes Synthesis

Problem: Low yield with anilines containing strong electron-withdrawing groups.

  • Root Cause: Strong electron-withdrawing groups (like -NO₂) on the aniline can deactivate the aromatic ring, making the electrophilic cyclization step difficult or preventing it altogether.[10][11]

  • Solution:

    • Consider Alternative Syntheses: For anilines with strongly deactivating groups, other quinoline synthesis methods that do not rely on an electrophilic aromatic substitution as the key ring-closing step may be more successful.

Problem: Lack of regioselectivity with unsymmetrical β-diketones.

  • Root Cause: Similar to the Friedländer synthesis, using an unsymmetrical β-diketone in the Combes synthesis can lead to the formation of two different regioisomers.[9][12] The regiochemical outcome is influenced by a combination of steric and electronic effects.[12]

  • Solutions:

    • Modify Substituents: If possible, modify the substituents on the starting materials. For instance, a bulkier substituent on the aniline may favor cyclization at the less sterically hindered position of the β-diketone.[9]

    • Optimize Reaction Conditions: The choice of acid catalyst, solvent, and reaction temperature can significantly influence the regiochemical outcome.[9] A systematic screening of these parameters is recommended. For example, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines has been observed to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer.[12]

Data Summary Tables

Table 1: Catalyst Comparison for Friedländer Quinoline Synthesis
CatalystReaction TypeSubstratesYield (%)ConditionsReference
Transition-Metal Catalysts
Cobalt (II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[13]
Copper AcetateOne-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[13]
Metal-Free Catalysts
[Msim][OOCCCl₃] (Ionic Liquid)Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsUp to 100Not Specified[13]
[bmim]HSO₄ (Ionic Liquid)Friedländer Reaction2-aminobenzaldehydes and allenoatesHighNot Specified[13]
Nanocatalysts
Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsNot Specified90°C, Solvent-free[13]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[13]
Solid-Supported Catalysts
Amberlyst-15Friedländer Reaction2-aminoaryl ketones and active methylene compoundsGood to ExcellentRefluxing ethanol[14]
NaHSO₄-SiO₂Friedländer Annulation2-aminoaryl ketones and active methylene compoundsExcellentSolvent-free, high temperature[14]
Polymer-Based Catalysts
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS]Friedländer Synthesis2-aminoaryl ketones and active methylene compoundsExcellentAqueous or solvent-free[14]
PEG-SO₃HFriedländer Synthesis2-aminoaryl ketones and active methylene compoundsGood to ExcellentAqueous, 60°C[14]
Table 2: Quinoline Purification Technique Comparison
Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)
Distillation
Steam followed by vacuum distillationCrude Quinoline from Skraup Synthesis110-114°C at 14 mmHgHigh (not specified)84-91
Crystallization (Salt Formation)
Salt formation and neutralizationCrude QuinolinePhosphoric acid90-92 (one cycle), 98-99 (multiple cycles)Not specified
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5
RecrystallizationCrude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0
Picrate Salt Formation
Picrate formation and liberationCrude QuinolinePicric acid in ethanol, then liberation with a baseHighNot specified

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This protocol is a representative procedure for the classic Skraup synthesis.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

  • Sodium hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath and swirling.[15]

  • Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene.[15]

  • Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[15] Once the initial exotherm has subsided, continue to heat the mixture at 140-150°C for 3-4 hours.[16]

  • Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water. Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.[15][16]

  • Purification: Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation.[4][15] Separate the organic layer from the steam distillate. The crude quinoline can be further purified by distillation under reduced pressure.[16]

Protocol 2: Friedländer Synthesis of a Substituted Quinoline (Microwave-Assisted)

This protocol is adapted from a modern, efficient method for the Friedländer synthesis.[7]

Materials:

  • 2-Aminobenzophenone

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a microwave vial, combine 2-aminobenzophenone (1.0 eq) and cyclohexanone (1.2 eq).

  • Solvent and Catalyst: Add glacial acetic acid to act as both the solvent and the acid catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 5 minutes.[7]

  • Workup: After the reaction is complete, allow the vial to cool to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired quinoline derivative.

Visualizations

experimental_workflow_skraup start Start setup Reaction Setup: - Aniline - H₂SO₄ (conc.) - Cooling start->setup reagents Add Reagents: - Glycerol - FeSO₄ (moderator) - Nitrobenzene setup->reagents heating Heating: - Gentle initiation - Control exotherm - Reflux for 3-4h reagents->heating workup Workup: - Cool and dilute with H₂O - Neutralize with NaOH heating->workup purification Purification: - Steam Distillation - Separation of layers - Vacuum Distillation workup->purification end Pure Quinoline purification->end

Caption: General experimental workflow for the Skraup synthesis.

troubleshooting_friedlander_regioselectivity problem Problem: Poor Regioselectivity in Friedländer Synthesis cause Root Cause: Unsymmetrical ketone with two different enolizable α-positions problem->cause solution Troubleshooting Strategies cause->solution catalyst Catalyst Control: - Use amine catalysts - Screen for optimal catalyst solution->catalyst directing_group Substrate Modification: - Introduce a directing group on the ketone solution->directing_group conditions Optimize Conditions: - Slow addition of ketone - Vary temperature and solvent solution->conditions

Caption: Troubleshooting logic for poor regioselectivity in Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely violent. How can I make it safer?

A1: The Skraup synthesis is known for being highly exothermic.[1] To moderate the reaction, you can add ferrous sulfate (FeSO₄) or boric acid.[1][2] It is also crucial to add the concentrated sulfuric acid slowly with efficient cooling and to ensure good stirring to dissipate heat and prevent localized hotspots.[1]

Q2: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A2: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces the yield.[5] This can be minimized by using a biphasic solvent system (e.g., toluene/water) to sequester the carbonyl compound in the organic phase or by adding the carbonyl compound slowly to the reaction mixture.[5]

Q3: I am using a substituted aniline in the Doebner-von Miller synthesis and getting a very low yield. What could be the issue?

A3: The electronic properties of the substituents on the aniline can greatly impact the reaction. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[5] In such cases, a modified approach or a different quinoline synthesis method might be more suitable.

Q4: In the Friedländer synthesis with an unsymmetrical ketone, I am getting a mixture of regioisomers. How can I control the regioselectivity?

A4: Controlling regioselectivity in the Friedländer synthesis is a common challenge.[9] Strategies to improve it include using specific catalysts (like certain amine catalysts) that favor the formation of one isomer, optimizing reaction conditions (such as temperature and the rate of ketone addition), or modifying the ketone with a directing group to block one of the reaction sites.[6][8]

Q5: Can I perform the Friedländer synthesis without a solvent?

A5: Yes, solvent-free conditions have been developed for the Friedländer synthesis, often in conjunction with solid-supported catalysts or microwave irradiation.[13][17] These methods can be more environmentally friendly and can sometimes lead to improved yields and shorter reaction times.

Q6: Why is purification of the crude product from a Skraup synthesis often difficult?

A6: The harsh reaction conditions of the Skraup synthesis often lead to the formation of a significant amount of high-molecular-weight tar.[3][18] This makes the reaction mixture viscous and can complicate the extraction of the desired quinoline product, often leading to product loss during workup.[3] Steam distillation is a common and effective method for separating volatile quinolines from this non-volatile tar.[3]

References

Technical Support Center: Purification Strategies for Chlorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of chlorinated quinoline compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems and questions that arise during the purification of chlorinated quinolines.

General Questions

Q1: What are the typical impurities found in crude chlorinated quinoline samples? A1: Impurities largely depend on the synthetic route used.[1][2] Common impurities may include:

  • Unreacted Starting Materials: Such as anilines or other precursors.[1]

  • Reaction Intermediates: Incomplete cyclization or chlorination can leave intermediate products in the mixture.[1]

  • By-products: These can include isomers, over-chlorinated species, degradation products, and polymeric tar.[1][3] For instance, the Skraup synthesis is known for producing tarry by-products.[3]

  • Residual Solvents: Solvents used during the synthesis or initial work-up may remain.[1]

Chromatography Issues

Q2: My chlorinated quinoline is decomposing on the silica gel column. How can I prevent this? A2: Decomposition on silica gel is a frequent issue due to the acidic nature of silica and the basicity of the quinoline nitrogen.[4] To mitigate this, consider the following strategies:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by using an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[4]

  • Use an Alternative Stationary Phase: Basic or neutral alumina can be an excellent substitute for silica gel.[4] For highly sensitive compounds, Florisil, cellulose, or reversed-phase silica (C18) are also viable options.[4]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the acidic stationary phase.[4]

Q3: My compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it? A3: Tailing is also caused by the strong interaction between the basic quinoline and acidic silica gel.[4] The most effective solution is to add a basic modifier, like 0.5-2% triethylamine or pyridine, to your eluent system.[4] This neutralizes the acidic sites on the silica, leading to improved peak shape and better separation.[4]

Crystallization Challenges

Q4: I'm trying to recrystallize my chlorinated quinoline, but it's "oiling out" instead of forming crystals. What should I do? A4: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high impurity levels or the solution being too concentrated.[5] To resolve this:

  • Adjust the Temperature: Re-heat the solution to dissolve the oil completely.[5]

  • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool slowly.[5]

  • Reduce Concentration: Add more of the primary solvent to the hot solution to decrease the concentration before attempting to cool and crystallize again.[5]

  • Induce Nucleation: If the solution is clear after cooling, gently scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization.[5]

Q5: My compound is an oil at room temperature and won't crystallize at all. How can I purify it? A5: If your chlorinated quinoline is a persistent oil, several strategies can be employed:

  • Salt Formation: Since quinolines are basic, they can often be converted into crystalline salts.[6] Hydrochloride salts are common and can be formed by treating a solution of the compound (e.g., in isopropanol or ether) with HCl.[6][7] Picrate salts are also known to be highly crystalline.[6]

  • Chromatographic Purification: If salt formation is unsuccessful, column chromatography is the recommended next step to obtain a product of significantly higher purity.[6]

  • Solvent Screening: For non-polar oils, try dissolving the compound in a solvent like dichloromethane and then slowly adding a non-polar anti-solvent like hexane or pentane until the solution becomes turbid.[6]

Work-up and Initial Purification

Q6: My crude product is a dark, tarry material. How can I effectively remove the tar? A6: Tar formation is very common, especially in reactions like the Skraup synthesis.[3]

  • Steam Distillation: This is a classic and effective method to separate the volatile quinoline product from non-volatile tar.[3][8]

  • Acid-Base Extraction: An initial liquid-liquid extraction can remove gross impurities.[2] Dissolve the crude material in an organic solvent, wash with a dilute acid (e.g., HCl) to extract the basic quinoline into the aqueous phase, discard the organic layer containing neutral impurities, and then neutralize the aqueous layer with a base to recover the purified quinoline.[2][9]

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment of Chlorinated Quinolines. This table provides a comparative overview of common analytical techniques for determining the purity of chlorinated quinoline compounds.[1]

FeatureHPLC-MSGC-MSqNMR
Principle Separation based on polarity and partitioning between liquid and solid phases.Separation of volatile compounds based on boiling points and stationary phase interactions.Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a certified internal standard.
Key Advantages Versatile for a wide range of compounds, including non-volatile and thermally labile ones; provides structural information.High resolution for volatile and semi-volatile impurities; robust and established technique.Highly accurate and precise; does not require a specific reference standard of the analyte; provides structural confirmation.
Key Disadvantages Matrix effects can influence ionization.Limited to thermally stable and volatile compounds; potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
Typical Precision (%RSD) < 2%< 3%< 1%

Table 2: Overview of Purification Techniques and Expected Outcomes. This table summarizes common purification methods and their general effectiveness for chlorinated quinolines.

Purification MethodTypical ApplicationExpected PurityExpected YieldKey Considerations
Recrystallization Purifying solid crude products with moderate to high initial purity.>99% achievable[10]70-90%[10]Solvent choice is critical; risk of "oiling out".[2][5]
Column Chromatography Separating complex mixtures; purifying oils; removing closely related isomers.High (>98%)50-85%Risk of decomposition on silica; deactivation may be necessary.[4]
Acid-Base Extraction Initial cleanup of crude reaction mixtures, especially to remove tar and neutral impurities.Moderate (removes gross impurities)>90%Effective for separating basic quinolines from other components.[9]
Steam Distillation Isolating volatile quinolines from non-volatile tars and inorganic salts.Good (removes non-volatile impurities)VariableParticularly useful for crude products from harsh reactions like the Skraup synthesis.[3][8]
Salt Formation Purifying basic quinolines that are oils or difficult to crystallize.Very HighGoodThe free base must be regenerated after purification.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization This protocol outlines a general procedure for purifying solid chlorinated quinoline compounds. The choice of solvent is critical and should be determined empirically. A mixture of ethanol and water is often a good starting point for hydrochloride salts.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (or solvent mixture) until the compound is fully dissolved.[2][11]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon, boil the solution for a few minutes, and then perform a hot filtration to remove the carbon.[2][10]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2][11] If crystallization does not start, scratch the inside of the flask or add a seed crystal.[5]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2][11]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[2]

Protocol 2: Column Chromatography with Deactivated Silica Gel This protocol is designed to minimize the decomposition of basic chlorinated quinolines on silica gel.[4]

  • Prepare the Eluent: Based on TLC analysis, choose an appropriate solvent system (e.g., ethyl acetate in hexanes). Add 1% triethylamine (NEt₃) to the eluent to deactivate the silica.[4]

  • Pack the Column: Prepare a slurry of silica gel in the deactivated eluent and pack the column, ensuring no air bubbles are trapped.[12]

  • Load the Sample:

    • Wet Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane) and carefully add it to the top of the column.[12]

    • Dry Loading: If solubility is low, dissolve the compound, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Add this powder to the top of the column.[12]

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.[12]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[12]

Visualizations

G cluster_start Initial State cluster_purification Purification Strategy cluster_end Final Product Crude Crude Chlorinated Quinoline Product Extraction Acid-Base Extraction (Remove Tars/Neutral Impurities) Crude->Extraction If Tarry Distillation Steam Distillation (Remove Tars/Salts) Crude->Distillation If Tarry Recrystallization Recrystallization Crude->Recrystallization If Solid Chromatography Column Chromatography Crude->Chromatography If Oily or Complex Mixture Extraction->Recrystallization Extraction->Chromatography Distillation->Recrystallization Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR, GC-MS) Pure->Analysis

Caption: General workflow for the purification of chlorinated quinolines.

G action_node action_node start_node Compound Fails to Crystallize q1 Is the solution supersaturated? start_node->q1 end_node end_node fail_node fail_node q2 Does it 'oil out' on cooling? q1->q2 Yes a1 Concentrate solution (evaporate solvent) q1->a1 No a2 Scratch flask or add seed crystal q2->a2 No a3 Re-heat, add more solvent or a co-solvent q2->a3 Yes q3 Is the compound a persistent oil? a4 Attempt salt formation (e.g., HCl) q3->a4 Yes a1->q1 a2->q3 No Success c_ok Crystals Form a2->c_ok a3->q2 a5 Purify by column chromatography a4->a5 Failure a4->c_ok Success a5->c_ok Success c_fail Still No Crystals

References

Technical Support Center: Optimization of Dioxoloquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dioxoloquinolines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the dioxoloquinoline core?

A1: The most prevalent methods for synthesizing the dioxoloquinoline scaffold are variations of established quinoline and isoquinoline syntheses, leveraging the electron-rich nature of the methylenedioxy-substituted aromatic ring. These include:

  • Bischler-Napieralski Reaction: This is a key method for producing 3,4-dihydroisoquinoline precursors from β-arylethylamides, which can then be oxidized to the corresponding dioxoloquinoline.[1][2][3][4][5]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently aromatized.[3][4][6][7]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones to yield substituted quinolines.[8]

  • Pomeranz-Fritsch-Bobranski Synthesis: This route provides access to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[9][10]

Q2: I am new to dioxoloquinoline synthesis. What are the primary challenges I should anticipate?

A2: Researchers may encounter several challenges, including:

  • Low Reaction Yields: This can be due to a variety of factors such as insufficiently reactive starting materials, suboptimal reaction conditions (temperature, catalyst, solvent), or the occurrence of side reactions.[2][4]

  • Side Product Formation: Competing reaction pathways can lead to a mixture of products, complicating purification. A common side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which forms a styrene derivative.[4]

  • Poor Regioselectivity: When using substituted anilines or other precursors, the cyclization step may occur at different positions on the aromatic ring, leading to a mixture of isomers.[8]

  • Purification Difficulties: The basic nature of the quinoline nitrogen can lead to streaking on silica gel during column chromatography. Additionally, separating the desired product from structurally similar side products can be challenging.[11]

Q3: Are there any modern techniques that can improve the efficiency of dioxoloquinoline synthesis?

A3: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction times, increasing yields, and often leading to cleaner reactions with fewer side products.[1][12][13][14] This method is particularly beneficial for reactions that traditionally require high temperatures and long reaction times.

Q4: What safety precautions should I take when working with the reagents for these syntheses?

A4: Many of the reagents used in these syntheses are hazardous. For example, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Triflic anhydride (Tf₂O) is also highly corrosive. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carefully quench reactions containing corrosive reagents, typically by slowly adding the reaction mixture to a cooled, basic solution.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Bischler-Napieralski Synthesis

Q: My Bischler-Napieralski reaction is giving a very low yield of the desired dioxolo-dihydroisoquinoline. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Bischler-Napieralski reaction are a common issue. Here are several factors to consider and potential solutions:

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. The methylenedioxy group is electron-donating and should activate the ring for cyclization. However, the presence of any electron-withdrawing groups on the aromatic ring will hinder the reaction.

    • Solution: For less reactive substrates, a stronger dehydrating agent may be required. For example, using a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is more effective than POCl₃ alone.[2][15]

  • Ineffective Dehydrating Agent: The choice of dehydrating agent is critical.

    • Solution: If POCl₃ is not effective, consider using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine. This often allows for milder reaction conditions and can improve yields.[1][5]

  • Suboptimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, consider increasing the temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene).[15] If decomposition is observed, a milder protocol (e.g., with Tf₂O at lower temperatures) should be considered.[5]

  • Side Reactions: The primary competing side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4]

    • Solution: To minimize this, consider using the corresponding nitrile as a solvent, which can shift the equilibrium away from the retro-Ritter product.[4]

Issue 2: Poor Regioselectivity in Combes Synthesis

Q: I am attempting a Combes synthesis with a substituted aniline and am getting a mixture of regioisomers. How can I improve the regioselectivity?

A: Regioselectivity in the Combes synthesis is influenced by both electronic and steric factors.

  • Steric Hindrance: Bulky substituents on the aniline or the β-diketone can direct the cyclization to the less sterically hindered position.[8]

    • Solution: Carefully consider the substitution pattern of your starting materials. It has been observed that increasing the bulk of the substituent on the diketone can favor the formation of one regioisomer over the other.[8]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring directs the electrophilic aromatic annulation, which is the rate-determining step.

    • Solution: The use of methoxy-substituted anilines has been shown to influence the regiochemical outcome.[8] Understanding the directing effects of your substituents is key to predicting and controlling the regioselectivity.

Issue 3: Purification Challenges

Q: My dioxoloquinoline product is streaking on the silica gel column, leading to poor separation. What can I do to improve the purification?

A: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, causing streaking and sometimes decomposition.[11]

  • Deactivate the Silica Gel:

    • Solution: Add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine (typically 0.5-2%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[11]

  • Use an Alternative Stationary Phase:

    • Solution: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative. For some compounds, reversed-phase silica (C18) may also be effective.[11]

  • Recrystallization:

    • Solution: If the product is a solid, recrystallization can be a highly effective purification method that avoids the issues associated with column chromatography.[16][17][18] A solvent screen should be performed to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Quantitative Data on Reaction Conditions

Disclaimer: The following tables summarize general trends in the optimization of reaction conditions for quinoline and isoquinoline syntheses, as specific quantitative data for dioxoloquinoline synthesis is limited in the provided search results. These should be used as a starting point for optimization.

Table 1: Effect of Catalyst/Dehydrating Agent on Bischler-Napieralski Reaction Yield

Catalyst/Dehydrating AgentSubstrate TypeTypical ConditionsGeneral Yield Trend
POCl₃Electron-rich β-arylethylamidesReflux in toluene or neatGood to Excellent
P₂O₅ in POCl₃Less reactive β-arylethylamidesRefluxHigher than POCl₃ alone[2][15]
Tf₂O / 2-chloropyridineSensitive β-arylethylamides-20 °C to 0 °C in DCMHigh, under milder conditions[1][5]
Polyphosphoric Acid (PPA)β-arylethylcarbamates100 °CModerate to Good[2]

Table 2: Effect of Solvent on Combes Quinoline Synthesis

SolventGeneral Observation
Concentrated H₂SO₄Commonly used, acts as both solvent and catalyst[8]
Polyphosphoric Acid (PPA)Effective dehydrating agent and solvent[8]
TolueneHigher boiling point allows for higher reaction temperatures[15]
XyleneEven higher boiling point for less reactive substrates[15]

Table 3: Effect of Temperature on Reaction Time and Yield

ReactionTemperatureEffect on Reaction TimePotential Issues
Bischler-NapieralskiIncreasing TemperatureDecreasesIncreased side products, decomposition[15]
Pictet-SpenglerIncreasing TemperatureDecreasesMay be necessary for less nucleophilic rings[3]
Combes SynthesisHigh Temperature (Reflux)Generally required for cyclizationDecomposition of starting materials

Detailed Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of a Dioxolo-dihydroisoquinoline using POCl₃
  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-(2-(benzo[d][1][3]dioxol-5-yl)ethyl)acetamide (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2.0-5.0 equivalents) dropwise to the solution. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of ice and a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 2% triethylamine in the eluent) or by recrystallization.

Protocol 2: Milder Bischler-Napieralski Synthesis using Triflic Anhydride (Tf₂O)
  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-(2-(benzo[d][1][3]dioxol-5-yl)ethyl)acetamide (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add 2-chloropyridine (2.0 equivalents) to the solution.

  • Cooling: Cool the mixture to -20 °C using a suitable cooling bath.

  • Reagent Addition: Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Material (Dioxole Precursor) B Add Anhydrous Solvent A->B C Inert Atmosphere (Nitrogen/Argon) B->C D Add Reagent (e.g., POCl3 or Tf2O) C->D E Control Temperature (Cooling/Heating) D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Purification (Chromatography/ Recrystallization) I->J K Pure Dioxoloquinoline J->K

Caption: A generalized experimental workflow for dioxoloquinoline synthesis.

troubleshooting_workflow start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_catalyst Optimize Catalyst/Reagent check_reagents->optimize_catalyst modify_protocol Modify Protocol check_conditions->modify_protocol optimize_catalyst->modify_protocol consider_side_reactions Investigate Side Reactions consider_side_reactions->modify_protocol success Improved Yield modify_protocol->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Troubleshooting unexpected side products in quinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis and reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline chemistry, troubleshoot unexpected side products, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The Skraup synthesis is notoriously exothermic. To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be used.

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which cause polymerization of intermediates like acrolein.[3] To minimize tarring:

  • Use a moderator like ferrous sulfate to control the reaction rate.[3]

  • Optimize the reaction temperature to avoid excessive heat.

  • Purification of the crude product by steam distillation is a common method to separate the quinoline derivative from the tar.[3]

Q3: My Doebner-von Miller reaction has a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[4] To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase (like toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[4][5]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[6]

Q4: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the regioselectivity?

A4: Regioselectivity is a common challenge. Strategies to control it include:

  • Catalyst control: Specific amine catalysts, like pyrrolidine, can favor the formation of the 2-substituted quinoline.[7]

  • Directing groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can block one reaction pathway.[7]

  • Reaction conditions: Slow addition of the methyl ketone and higher reaction temperatures have been shown to improve regioselectivity in some cases.[7]

Q5: How can I detect and remove an unexpected quinoline N-oxide side product from my reaction?

A5: Quinoline N-oxides can form when oxidizing agents are present.

  • Detection: N-oxides can be detected by mass spectrometry, where they show a characteristic loss of an oxygen atom (M-16 peak).

  • Removal/Reduction: Quinoline N-oxides can be reduced back to the parent quinoline. A common laboratory procedure involves heating the N-oxide with a reducing agent like phosphorus trichloride (PCl₃) in a solvent such as chloroform.

Troubleshooting Guides

Issue 1: Polymerization in Doebner-von Miller Synthesis

Symptoms:

  • Low yield of the desired quinoline product.

  • Formation of a thick, dark, tarry, or solid polymeric material that complicates product isolation.

Root Cause: The strong acid catalyst required for the cyclization also catalyzes the polymerization of the α,β-unsaturated carbonyl reactant.[5]

Troubleshooting Workflow:

G start Low Yield & Polymer Formation step1 Implement Biphasic System (e.g., Toluene/Water) start->step1 Sequesters carbonyl in organic phase step2 Slowly Add Carbonyl Reactant step1->step2 Maintains low carbonyl concentration step3 Optimize Acid Catalyst & Concentration step2->step3 Milder acids may reduce polymerization step4 Control Reaction Temperature step3->step4 Avoid excessive heat end Improved Yield, Reduced Polymer step4->end

Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.

Quantitative Data Summary (Illustrative)

The following table illustrates how reaction conditions can affect the yield of the desired product versus the formation of polymeric byproducts in a Doebner-von Miller reaction.

Condition IDSolvent SystemCarbonyl AdditionCatalystTemperature (°C)Desired Product Yield (%)Polymer Byproduct (%)
1 (Standard)EthanolAll at onceHCl (conc.)1003560
2 (Biphasic)Toluene/H₂OAll at onceHCl (conc.)1006530
3 (Biphasic + Slow Add.)Toluene/H₂OSlow additionHCl (conc.)1007520
4 (Optimized)Toluene/H₂OSlow additionp-TsOH808510
Issue 2: Poor Regioselectivity in Friedländer Synthesis

Symptoms:

  • Formation of a mixture of two or more regioisomeric quinoline products when using an unsymmetrical ketone.

  • Difficulty in separating the desired isomer, leading to lower isolated yield.

Root Cause: An unsymmetrical ketone has two different enolizable α-methylene groups, both of which can react with the 2-aminoaryl aldehyde or ketone, leading to different cyclization products.[7]

Strategies for Control:

G start Poor Regioselectivity with Unsymmetrical Ketone strategy1 Catalyst Control (e.g., Pyrrolidine, TABO) start->strategy1 Favors one reaction pathway strategy2 Use of Directing Groups (e.g., Phosphonate) start->strategy2 Blocks one enolization site strategy3 Optimize Reaction Conditions (Temp., Slow Addition) start->strategy3 Influences kinetic vs. thermodynamic control end Improved Regioselectivity strategy1->end strategy2->end strategy3->end

Caption: Strategies to control regioselectivity in the Friedländer synthesis.

Quantitative Data Summary (Illustrative)

This table shows the impact of different catalysts on the regiomeric ratio in the reaction of 2-aminobenzaldehyde with 2-butanone.

CatalystSolventTemperature (°C)Ratio (2,3-dimethylquinoline : 2-ethylquinoline)Total Yield (%)
NaOHEthanol8060 : 4075
PyrrolidineToluene11095 : 588
p-TsOHToluene11070 : 3082
[Hbim]BF₄ (Ionic Liquid)Neat10092 : 891

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures to include a moderator for controlling the reaction's exothermicity.[8]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide solution (for workup)

Procedure:

  • In a large round-bottom flask fitted with a reflux condenser and mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic, and the mixture should be cooled in an ice bath to maintain control.

  • Add the nitrobenzene.

  • Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.

  • After the initial exotherm subsides, heat the mixture to a gentle reflux for an additional 3 hours.

  • Workup: Allow the mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Set up for steam distillation and distill the quinoline from the tarry residue.

  • Separate the quinoline from the aqueous distillate, dry the organic layer, and purify by distillation.

Protocol 2: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline

This protocol describes the synthesis of a substituted quinoline from an aniline and a β-diketone.[9]

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, combine m-chloroaniline and acetylacetone.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid with stirring, keeping the temperature low.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat under reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-dimethyl-7-chloroquinoline.

For the Drug Development Professional: Quinoline Derivatives and Signaling Pathways

Quinoline-based compounds are prominent in drug discovery, particularly in oncology, due to their ability to inhibit key signaling pathways involved in cancer progression.[10]

Key Targeted Signaling Pathways
  • EGFR (Epidermal Growth Factor Receptor) Signaling: The EGFR pathway is crucial for cell proliferation and survival. Many quinoline derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[11]

  • VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling: This pathway is a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Quinoline-based drugs like Lenvatinib are potent VEGFR inhibitors.[12]

  • PI3K/Akt/mTOR Pathway: This is a central pathway that integrates signals from various receptors to regulate cell growth, proliferation, and survival. It is often dysregulated in cancer, and some quinoline derivatives have shown inhibitory activity against components of this pathway.[10]

Signaling Pathway Diagrams

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinoline_Inhibitor Quinoline-based EGFR Inhibitor Quinoline_Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based drugs.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Permeability Vascular Permeability VEGFR->Permeability PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Proliferation Endothelial Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Quinoline_Inhibitor Quinoline-based VEGFR Inhibitor Quinoline_Inhibitor->VEGFR VEGF VEGF (Ligand) VEGF->VEGFR

Caption: Overview of the VEGFR signaling pathway targeted by quinoline-based inhibitors to block angiogenesis.

References

Technical Support Center: Stability and Degradation of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of quinoline compounds.

Question Possible Cause & Explanation Recommended Action
Why is my solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline changing color (e.g., turning yellow or brown)? Discoloration is a common sign of degradation for quinoline compounds, often caused by oxidation or photodegradation.[1] Exposure to light can lead to the formation of colored byproducts.[1]Store solutions protected from light, in amber vials or by wrapping containers in aluminum foil.[1] Prepare fresh solutions for critical experiments.
I am observing a progressive loss of the parent compound peak and the appearance of new peaks in my HPLC analysis over time. What is happening? This indicates that your compound is degrading under the current storage or experimental conditions. Quinoline derivatives can be susceptible to hydrolysis (especially at non-neutral pH), oxidation, and photolysis.[1][2]A forced degradation study is recommended to identify the specific conditions (pH, light, temperature, oxidizing agents) that cause degradation.[3][4] This will help in developing appropriate handling and storage protocols.
My assay results are inconsistent, especially between freshly prepared solutions and older stock solutions. Could this be a stability issue? Yes, inconsistent results are a classic sign of compound degradation.[1] The loss of the active parent compound and the potential interference from degradation products can significantly impact assay performance.Always use freshly prepared solutions for sensitive assays. If using stock solutions, perform a stability check by comparing the HPLC profile of the aged solution to a freshly prepared standard.
I see rapid degradation when my compound is dissolved in an acidic or basic aqueous buffer. Why? The stability of quinoline compounds is often highly pH-dependent.[1] Both acidic and basic conditions can catalyze the hydrolysis of functional groups or promote other degradation pathways.Determine the optimal pH for stability by conducting a pH-stability profile study. Use buffers to maintain the pH at this optimal level for your experiments.[1]

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline?

Based on the structure and general knowledge of quinoline chemistry, the following degradation pathways are plausible:

  • Hydrolysis: The methyl-dioxolo ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a catechol derivative.

  • Oxidation: The quinoline ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1]

  • Photodegradation: Like many aromatic heterocyclic compounds, this molecule is likely sensitive to light. UV or even ambient light exposure could lead to complex degradation pathways, including oxidation and rearrangement.[1][2][5] The chloro-substituent may also be involved in photolytic reactions.

2. How should I store solutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline to minimize degradation?

To enhance stability:

  • Protect from Light: Store solutions in amber glass vials or wrap containers with aluminum foil.[1]

  • Control Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C). However, always perform freeze-thaw stability studies to ensure the compound is stable under these conditions.[1][3]

  • Control pH: If in an aqueous medium, use a buffer to maintain a pH where the compound is most stable (typically near neutral, but this needs to be determined experimentally).[1]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.

3. What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal method should be able to:

  • Separate the parent compound from all potential degradation products.

  • Be validated for specificity, linearity, accuracy, and precision.[1]

  • Peak purity analysis using a Photodiode Array (PDA) detector is crucial to ensure that the parent peak is free from any co-eluting degradants.[1]

4. How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are used to identify potential degradation products and pathways.[3][4] This helps in developing a stability-indicating analytical method. Key conditions to test include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C).[1]

  • Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.[1]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound and a solution to high temperatures (e.g., 60-80 °C).

  • Photostability: Exposing the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.

Quantitative Data Summary

As no specific experimental data is available for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, the following table is a template for summarizing results from a forced degradation study. Researchers should populate this with their own experimental data.

Table 1: Illustrative Forced Degradation Data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Stress ConditionTimeTemperature% Degradation (Parent Compound)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 h60 °CDataDataData
0.1 M NaOH8 h60 °CDataDataData
10% H₂O₂24 hRTDataDataData
Thermal (Solid)48 h80 °CDataDataData
Photolytic (Solution)24 hRTDataDataData

RT: Room Temperature

Experimental Protocols

Protocol 1: Forced Degradation Study

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions: For each condition, prepare a sample in triplicate. Include a control sample stored at 2-8°C protected from light.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Solution: Incubate a sealed vial of the stock solution at 80°C.

    • Solid: Place a known amount of the solid compound in a vial and heat at 80°C.

    • Analyze samples at specified time points.

  • Photolytic Degradation:

    • Expose a solution and the solid compound to a calibrated light source (as per ICH Q1B guidelines, providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze samples after the exposure period.

3. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify the relative retention times of the degradation products.

Visualizations

Degradation Pathways & Experimental Workflows

cluster_0 Potential Degradation Pathways A 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline B Hydrolysis (Acid/Base) A->B H⁺ / OH⁻ C Oxidation (e.g., H₂O₂) A->C [O] D Photolysis (UV/Vis Light) A->D E Hydrolyzed Product (Catechol derivative) B->E F Oxidized Product (N-oxide or hydroxylated derivative) C->F G Photodegradation Products D->G

Caption: Potential degradation pathways for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

cluster_1 Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize / Dilute (if necessary) sampling->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze results Identify Degradants & Determine Degradation Rate analyze->results

Caption: Experimental workflow for a forced degradation study.

cluster_2 Troubleshooting Logic for Compound Instability issue Inconsistent Results or Unexpected HPLC Peaks? check_storage Check Storage Conditions (Light, Temp, Age of Solution) issue->check_storage Yes check_pH Is the medium acidic or basic? check_storage->check_pH photodegradation Potential Photodegradation. Action: Protect from light. check_storage->photodegradation Exposed to light? hydrolysis Potential Hydrolysis. Action: Buffer to neutral pH. check_pH->hydrolysis Yes oxidation Potential Oxidation. Action: Use fresh solvent, consider inert gas. check_pH->oxidation No

Caption: A troubleshooting decision tree for stability issues.

References

Technical Support Center: Improving the Solubility of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Frequently Asked Questions (FAQs)

Q1: Why is 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline expected to have low aqueous solubility?

A1: The low aqueous solubility of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be attributed to its molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[1] The presence of a chloro- and a methyl- group further contributes to its lipophilicity. Additionally, strong intermolecular forces in the crystal lattice of the solid compound can make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1]

Q2: What are the primary strategies to improve the solubility of this compound?

A2: Several effective methods can be employed to enhance the solubility of quinoline derivatives. These can be broadly categorized as physical and chemical modifications.[1][2] Common approaches include:

  • pH Adjustment: As quinolines are typically weak bases, decreasing the pH of the solution can lead to protonation of the nitrogen atom, forming a more soluble salt.[1][3][4][5][6]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][7][8][9][10]

  • Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[1][2]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1][2]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][2]

Q3: How do I select the most appropriate solubility enhancement technique?

A3: The selection of an appropriate method depends on the physicochemical properties of your compound, the desired application, and the stage of development.[1] For ionizable quinolines like this one, pH adjustment and salt formation are often the first-line approaches due to their simplicity and effectiveness.[1] For neutral or very lipophilic compounds, or if pH modification is not suitable for the application, techniques like solid dispersion or cyclodextrin complexation may be more appropriate.[1]

Troubleshooting Guides

Issue 1: Adjusting the pH of my aqueous solution did not significantly improve solubility.

Possible CauseSolution
Insufficient pH change Ensure the pH of the solution is at least 1-2 units below the pKa of the quinoline nitrogen to achieve sufficient protonation.[1] Verify the pH with a calibrated pH meter.
Inadequate buffering capacity The buffer used may not have sufficient capacity to maintain the desired pH upon addition of the compound. Try increasing the buffer concentration.[1]
"Salting out" effect At high salt concentrations from the buffer, the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration.[1]
Limited intrinsic solubility of the salt The formed salt itself may have limited solubility. In this case, another solubility enhancement technique may be necessary in addition to or instead of pH adjustment.[1]

Issue 2: My compound precipitates out of the co-solvent mixture upon addition of the aqueous phase.

Possible CauseSolution
Co-solvent ratio is not optimal Systematically vary the co-solvent to aqueous phase ratio to find the optimal composition that maintains solubility.
Poor choice of co-solvent Not all water-miscible solvents are equally effective. Test a range of co-solvents with varying polarities (e.g., ethanol, DMSO, PEG 400).
Compound concentration is too high The concentration of the compound may be exceeding its solubility limit even in the co-solvent mixture. Try preparing a more dilute solution.

Data Presentation

Table 1: Hypothetical Solubility of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in Different Solvent Systems

Solvent SystemTemperature (°C)Solubility (µg/mL)
Water25< 1
pH 5.0 Buffer2515
pH 3.0 Buffer25150
20% Ethanol in Water2550
40% PEG 400 in Water25250
10% Hydroxypropyl-β-Cyclodextrin25500

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers) at a constant ionic strength.[1]

  • Sample Preparation: Add an excess amount of finely powdered 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline to a known volume of each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Co-solvent Solubility Assessment
  • Co-solvent Selection: Choose a panel of water-miscible organic solvents (e.g., ethanol, isopropanol, propylene glycol, PEG 400, DMSO).

  • Stock Solution Preparation: Prepare a concentrated stock solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in each selected co-solvent.

  • Titration: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Add an excess amount of the compound to each co-solvent/water mixture. Equilibrate and analyze the supernatant as described in Protocol 1.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline pH pH Adjustment Problem->pH CoSolvent Co-solvency Problem->CoSolvent Salt Salt Formation Problem->Salt Dispersion Solid Dispersion Problem->Dispersion Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Analysis Solubility Measurement (e.g., HPLC-UV) pH->Analysis CoSolvent->Analysis Salt->Analysis Dispersion->Analysis Cyclodextrin->Analysis Optimized Optimized Formulation with Enhanced Solubility Analysis->Optimized signaling_pathway cluster_compound Compound cluster_solution Aqueous Solution Compound Quinoline Derivative (Weak Base) Acid Acidic Environment (Low pH) Compound->Acid Introduction into Protonated Protonated Quinoline (Salt Form) Acid->Protonated Leads to Soluble Increased Aqueous Solubility Protonated->Soluble Results in

References

Safe handling and storage procedures for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, along with troubleshooting guides and frequently asked questions (FAQs) to address potential experimental challenges.

Compound Information

PropertyValueSource
CAS Number 50593-65-2[1][2]
Molecular Formula C₁₁H₈ClNO₂[1][2]
Molecular Weight 221.64 g/mol [1]
Appearance Solid (presumed)General knowledge
Purity ≥97% or 98%[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline?

A1: Based on available data for this and structurally similar compounds, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is considered harmful and an irritant. The primary hazards include:

  • Harmful if swallowed. [1]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, it should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Inert atmosphere (e.g., Argon or Nitrogen).

  • Light: Protected from light.

  • Container: Tightly sealed, clearly labeled container. Amber glass vials are recommended.

Q3: My compound appears to have discolored over time. Is it still usable?

A3: Discoloration, often to yellow or brown, can be an indication of degradation, particularly for quinoline derivatives when exposed to light or air.[3] It is strongly recommended to perform a purity check (e.g., by HPLC or NMR) before using a discolored sample in an experiment to ensure it meets the required specifications. For sensitive applications, using a fresh, non-discolored lot is advisable.

Q4: I am having trouble dissolving this compound. What solvents can I use?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dichloromethane

To enhance aqueous solubility, strategies like pH adjustment (as quinolines are often weak bases) or the use of co-solvents can be explored.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh stock solutions for each experiment. If using older stock solutions, verify the concentration and purity via analytical methods (e.g., UV-Vis spectroscopy, HPLC).Quinoline derivatives can be unstable in solution, especially with prolonged storage or exposure to light and non-optimal pH.[4]
Precipitation in Aqueous Buffers Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer. Ensure the final concentration of the compound is below its solubility limit in the assay medium. Perform a kinetic solubility assay.The low aqueous solubility of substituted quinolines can lead to precipitation when diluted from a high-concentration organic stock into an aqueous buffer.[4]
Interaction with Assay Components Run control experiments without the biological target to check for non-specific interactions of the compound with other assay components (e.g., plates, dyes).The planar aromatic structure of quinolines may lead to non-specific binding or interference with certain assay technologies.
Issue 2: Difficulty in Handling the Solid Compound
Potential Cause Troubleshooting Step Rationale
Hygroscopic Nature Handle the solid compound in a glove box or under a stream of inert gas. Store the compound in a desiccator.Quinoline compounds can be hygroscopic, absorbing moisture from the air which can affect weighing accuracy and compound stability.[3]
Static Electricity Use an anti-static gun or ionizer when weighing the compound.Fine powders can be prone to static, making accurate weighing challenging.
Potential for Inhalation Always handle the solid compound in a chemical fume hood or other ventilated enclosure.To avoid inhalation of the potentially harmful powder.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

  • Pre-weighing: Allow the container of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a clean, dry amber glass vial.

  • Dissolution: Add the appropriate volume of a suitable dry solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Solubilization: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: General Stability Assessment

This protocol outlines a basic method to assess the stability of the compound under different conditions.

  • Solution Preparation: Prepare solutions of the compound at a known concentration in different media to be tested (e.g., aqueous buffers at different pH values, with and without light exposure).

  • Incubation: Incubate the solutions under the desired conditions (e.g., 37°C, room temperature, exposure to UV light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection, to determine the remaining concentration of the parent compound and identify any degradation products.

  • Data Interpretation: Plot the concentration of the compound as a function of time for each condition to determine its stability profile.

Visualizations

G Workflow for Handling 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_troubleshooting Troubleshooting storage Store at 2-8°C under inert atmosphere, protected from light weigh Weigh in fume hood storage->weigh Equilibrate to RT dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve prepare_working Prepare working solutions dissolve->prepare_working perform_assay Perform experiment prepare_working->perform_assay inconsistent_results Inconsistent Results? perform_assay->inconsistent_results check_stability Check solution stability inconsistent_results->check_stability Possible Degradation check_solubility Verify solubility in assay buffer inconsistent_results->check_solubility Possible Precipitation

Caption: General workflow for the handling and troubleshooting of experiments involving 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

G Decision Logic for Troubleshooting Solubility Issues start Compound precipitates in aqueous buffer? increase_cosolvent Increase co-solvent (e.g., DMSO) percentage start->increase_cosolvent Yes decrease_conc Decrease final compound concentration increase_cosolvent->decrease_conc Issue persists solution_stable Solution is stable increase_cosolvent->solution_stable Resolved ph_adjustment Adjust buffer pH decrease_conc->ph_adjustment Issue persists decrease_conc->solution_stable Resolved use_alternative Consider alternative solubility enhancement method ph_adjustment->use_alternative Issue persists ph_adjustment->solution_stable Resolved issue_persists Issue persists

Caption: A logical workflow for addressing solubility problems encountered during experiments.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale to large-scale production.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the scale-up of common quinoline synthesis reactions.

Skraup Synthesis: Managing Exothermic Reactions and Tar Formation
ProblemPotential Cause(s)Suggested Solution(s)
Violent/Uncontrolled Exothermic Reaction The Skraup reaction is notoriously exothermic.[1] The reaction can become violent without proper control, posing a significant safety risk.[1][2]Immediate Actions: If safe, cool the reaction vessel immediately using an ice-water bath.[1] Ensure a blast shield is in place.[1] Preventative Measures:Use a Moderator: Add ferrous sulfate (FeSO₄) to moderate the reaction's exothermicity.[1][3][4] Boric acid can also be used for a smoother reaction.[5][3] • Controlled Reagent Addition: Add reagents in the correct order (aniline, ferrous sulfate, glycerol, then slowly add sulfuric acid with cooling).[1][2] • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source, as the exotherm should sustain it for a period.[1]
Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature.[1] • Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the ring, requiring harsher conditions.[1] • Tar Formation: Polymerization of acrolein (from glycerol dehydration) consumes starting materials.[1][3] • Purification Losses: Difficult work-up of the tarry mixture can lead to product loss.[4]Optimize Conditions: Ensure a sufficient reflux period after the initial exotherm subsides to drive the reaction to completion.[1] • Address Tar Formation: Minimize reaction temperature and time where possible.[1] The use of a moderator like ferrous sulfate also helps reduce tar.[3] • Improve Work-up: Use steam distillation to separate the volatile quinoline product from the non-volatile tar.[1]
Significant Tar Formation The highly acidic and high-temperature conditions promote the polymerization of acrolein, which is generated in situ from glycerol.[1][3]Control Temperature: Avoid localized overheating through efficient stirring and gradual heating.[3] • Slow Reagent Addition: Controlled addition of sulfuric acid is critical.[1] • Purification: The most effective method for removing tar is steam distillation of the crude product after making the mixture alkaline.[1]
Doebner-von Miller Synthesis: Byproducts and Low Conversion
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The concentration and type of acid catalyst are critical.[6] • Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive.[7] • Harsh Conditions: Excessively high temperatures can degrade starting materials and the desired product.[6][7]Catalyst Optimization: Ensure the acid catalyst (e.g., HCl, H₂SO₄, p-TsOH, or Lewis acids like SnCl₄) is of the appropriate type and concentration.[6] • Forcing Conditions for Unreactive Substrates: For less reactive anilines, higher temperatures or longer reaction times may be necessary, but this should be optimized carefully.[7] • Temperature Control: Start with milder conditions and increase the temperature gradually while monitoring the reaction.[7]
Formation of Tar/Polymeric Byproducts This is a very common issue, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7]Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exotherm and minimize polymerization.[6] • Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization, as it hydrolyzes in situ to generate the reactive aldehyde.[7] • Biphasic Medium: Sequestering the carbonyl compound in an organic phase can reduce polymerization.[7]
Formation of Unexpected Isomers The structure of the aniline or the carbonyl compound can lead to unexpected cyclization pathways or side reactions.[6]Thorough Characterization: If an unexpected product forms, perform a detailed analysis using NMR, Mass Spectrometry, and other techniques to identify its structure.[6] • Modify Substrates: To achieve a different regioselectivity (e.g., 4-substituted instead of 2-substituted quinolines), consider using modified carbonyl partners like γ-aryl-β,γ-unsaturated α-ketoesters.[7]
Friedländer Synthesis: Purity and Side Reactions
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield on Scale-Up Traditional Friedländer synthesis can involve harsh conditions (high temperature, strong acid/base) which can lead to product degradation when scaled up.[8]Milder Catalysts: Investigate using milder catalysts. For example, catalytic amounts of gold catalysts can allow the reaction to proceed under less harsh conditions.[8] Using p-toluenesulfonic acid and iodine under solvent-free conditions is another alternative.[8] • Greener Alternatives: Consider using reusable solid acid catalysts like Nafion NR50, potentially with microwave irradiation to improve efficiency.[9]
Self-Condensation of Ketone The ketone starting material can undergo an aldol self-condensation, especially under basic conditions, which competes with the desired reaction.[10]Use a Strong Base: Employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can quantitatively form the enolate of one ketone, allowing it to react with the 2-aminobenzaldehyde before it can self-condense.[10] • Controlled Conditions: Carefully control the reaction temperature and the rate of base addition to minimize the self-condensation side reaction.[10]
Regioselectivity Issues Using unsymmetrical ketones can lead to the formation of a mixture of regioisomers, complicating purification.[8][11]Substituent Effects: Increasing steric bulk on one of the carbonyl groups can direct the initial nucleophilic attack.[10] • Catalyst/Solvent Choice: The choice of catalyst and solvent can influence the product ratio. Experimenting with different acids (e.g., polyphosphoric acid) may improve selectivity.[10] • Alternative Chemistries: Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts can help resolve regioselectivity issues.[8]

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis. What are the likely causes?

A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale:

  • Mass and Heat Transfer Limitations : In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[12] Inadequate heat removal can also cause thermal runaway, degrading reactants and products.[12]

  • Changes in Reaction Kinetics : The surface-area-to-volume ratio decreases as the scale increases. This can affect mass transfer between phases and alter the overall reaction kinetics. Parameters that were optimal in a small flask may not be ideal in a large reactor.[12]

  • Solvent Suitability : A solvent that works well on a small scale might not be optimal for a large-scale process due to its boiling point, viscosity, or safety profile. A solvent with a higher boiling point can offer a wider operating temperature range and better process control.[12]

Q2: New, unidentified impurities are appearing in our large-scale synthesis. How should we address this?

The appearance of new impurities on scale-up is often related to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.[12]

  • Impurity Profiling : The first step is to identify and quantify these new impurities. This involves taking samples throughout the reaction and analyzing them using techniques like HPLC, GC, LC-MS, and NMR.[12][13] Understanding the structure of an impurity can provide clues about its formation mechanism.

  • In-Process Controls (IPCs) : Implement regular monitoring of the reaction using techniques like TLC, HPLC, or GC to track the formation of impurities over time.[12][14] This data is crucial for understanding the relationship between reaction conditions and impurity formation.[15]

  • Process Optimization : Once the impurities are identified, you can adjust reaction parameters (e.g., temperature, reagent addition rate, catalyst choice) to minimize their formation.[13]

Q3: What are the best methods for monitoring reaction progress during a large-scale synthesis?

A combination of analytical techniques is recommended for robust reaction monitoring:[14]

  • Thin-Layer Chromatography (TLC) : Ideal for rapid, qualitative tracking of the consumption of starting materials and the appearance of the product. It is often the first method used to quickly check for reaction completion.[14]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These techniques are essential for quantitative analysis, allowing you to accurately track the concentration of reactants, products, and impurities over time.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides verification of the molecular weight of intermediates and the final product, confirming that the desired transformation is occurring.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Indispensable for detailed structural confirmation of the final product and key intermediates.[14]

Q4: What are the key safety considerations when scaling up quinoline synthesis?

Safety is paramount during scale-up.

  • Exothermic Reactions : Many quinoline syntheses, particularly the Skraup reaction, are highly exothermic.[1][16] It is critical to have a robust cooling system and a plan to manage the reaction exotherm to prevent a thermal runaway.[12]

  • Hazardous Reagents : Classical methods often use harsh and corrosive reagents like concentrated sulfuric acid.[16] Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area.[17] Quinoline itself is harmful if swallowed or in contact with skin and is a suspected carcinogen.[17][18]

  • Pressure Build-up : Vigorous reactions can lead to a sudden increase in pressure. Ensure the reactor is equipped with appropriate pressure relief and venting systems.[1]

  • Risk Assessment : Before performing any reaction on a large scale, a thorough risk assessment should be conducted that reviews the potential hazards associated with each chemical and experimental operation.[2]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline (General Procedure)

This protocol outlines a general method for the Skraup synthesis, emphasizing safety and control.

  • Reaction Setup : In a large reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add aniline, glycerol, and a moderator such as ferrous sulfate (FeSO₄).[1][2]

  • Reagent Addition : Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid through the dropping funnel. The addition should be controlled to manage the initial exotherm, and the vessel may require external cooling.[1]

  • Reaction : After the addition is complete, gently heat the mixture. Once the reaction begins to boil, remove the heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1][2]

  • Completion : After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[1]

  • Work-up : Allow the reaction mixture to cool. Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.[1]

  • Purification : The quinoline product is typically isolated from the tarry residue via steam distillation.[1] The quinoline in the distillate can then be extracted with an organic solvent (e.g., toluene or dichloromethane), dried, and purified further by vacuum distillation.[19]

Protocol 2: Friedländer Synthesis (General Procedure)

This protocol provides a general framework for the acid- or base-catalyzed Friedländer synthesis.

  • Reaction Setup : In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group in a suitable solvent (e.g., ethanol, toluene).[19]

  • Catalyst Addition : Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[19]

  • Reaction : Heat the reaction mixture to reflux for the required amount of time. Monitor the progress of the reaction by TLC or HPLC.[19]

  • Work-up : After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[19]

  • Purification : The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.[19]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Pressure) CheckReagents->CheckConditions Pure ReplaceReagents Use Pure/New Reagents CheckReagents->ReplaceReagents Impure? CheckMixing Evaluate Mixing Efficiency (Stirring Speed, Impeller) CheckConditions->CheckMixing OK OptimizeTemp Optimize Temperature Profile CheckConditions->OptimizeTemp Sub-optimal Temp? OptimizeTime Adjust Reaction Time CheckConditions->OptimizeTime Incorrect Time? AnalyzeByproducts Identify & Quantify Byproducts (HPLC, GC-MS) CheckMixing->AnalyzeByproducts Efficient ImproveMixing Improve Agitation CheckMixing->ImproveMixing Inefficient? End Yield Improved AnalyzeByproducts->End OptimizeTemp->End OptimizeTime->End ImproveMixing->End ReplaceReagents->End

Caption: A flowchart for diagnosing and resolving low product yield in scale-up synthesis.

Workflow for Impurity Profiling and Control

Impurity_Profiling_Workflow Start Start: Scale-Up Synthesis Sampling In-Process Sampling (Regular Intervals) Start->Sampling Analysis Offline Analysis Sampling->Analysis HPLC HPLC / GC Analysis->HPLC MS LC-MS / GC-MS Analysis->MS NMR NMR Analysis->NMR Identification Impurity Identification & Structure Elucidation HPLC->Identification MS->Identification NMR->Identification Quantification Quantification of Impurities Identification->Quantification Decision Impurity Level Acceptable? Quantification->Decision Optimize Optimize Process Parameters (Temp, Reagent Addition, etc.) Decision->Optimize No End End: Process Controlled Decision->End Yes Optimize->Start

Caption: A systematic workflow for identifying and controlling impurities during scale-up.

References

Validation & Comparative

Comparing 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline with other quinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective drug candidates. This guide provides a comparative overview of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and other key quinoline analogs, presenting available data on their biological activities and the experimental methods used for their evaluation. While specific experimental data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is limited in publicly available literature, this comparison with well-characterized analogs offers a valuable framework for predicting its potential therapeutic applications and guiding future research.

Overview of Compared Analogs

This guide focuses on a selection of quinoline derivatives that highlight the impact of different substitution patterns on their biological effects. The chosen analogs represent various classes of activity and have been subjects of significant research, providing a solid basis for comparison.

Compound NameKey Structural FeaturesPrimary Biological Activity
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline Dioxolo-fused ring, Chloro and Methyl substitutionsHypothesized anticancer/antimicrobial
Chloroquine 4-aminoquinoline with a 7-chloro substituentAntimalarial[4]
Bosutinib Substituted quinoline with a 3-cyano groupTyrosine Kinase Inhibitor (Anticancer)[5]
Cloxyquin (5-Chloroquinolin-8-ol) 8-hydroxyquinoline with a 5-chloro substituentAntitubercular, Antibacterial[6]

Comparative Biological Activity

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The following table summarizes key quantitative data for the selected analogs.

AnalogTarget/AssayMeasurementResultReference
Chloroquine Plasmodium falciparum (Antimalarial)EC5050 nM - >10 µM[4]
Bosutinib Tyrosine Kinase InhibitionIC50Varies by kinase[5]
Cloxyquin Mycobacterium tuberculosisMIC500.125 µg/ml[6]
Cloxyquin Mycobacterium tuberculosisMIC900.25 µg/ml[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of the compared quinoline analogs.

Antimalarial Activity Assay (for Chloroquine and analogs)

The in vitro antimalarial activity of quinoline derivatives against Plasmodium falciparum is commonly determined using a parasite lactate dehydrogenase (pLDH) assay.

  • Parasite Culture: A chloroquine-sensitive strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.

  • Assay Procedure: Asynchronous parasite cultures are incubated with various concentrations of the test compounds in 96-well microplates for 72 hours.

  • pLDH Measurement: After incubation, the plates are frozen and thawed to lyse the cells. The pLDH activity is then measured by adding a reaction mixture containing lactate, NBT, and diaphorase. The formation of formazan is quantified by measuring the absorbance at 650 nm.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration.

Tyrosine Kinase Inhibition Assay (for Bosutinib and analogs)

The inhibitory activity of quinoline-based compounds against specific tyrosine kinases is a key measure of their potential as anticancer agents.

  • Enzyme and Substrate Preparation: Recombinant human tyrosine kinase and a corresponding peptide substrate are used.

  • Assay Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor in a suitable buffer.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phosphospecific antibody or radiometric assays using [γ-³²P]ATP.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Antitubercular Activity Assay (for Cloxyquin and analogs)

The minimum inhibitory concentration (MIC) of quinoline derivatives against Mycobacterium tuberculosis is a standard measure of their antitubercular potential.

  • Bacterial Strains: Standard and clinical isolates of M. tuberculosis are used.

  • Drug Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted.

  • MIC Determination: The assay is typically performed using the microplate Alamar Blue assay (MABA) or the BACTEC 460 radiometric system. In the MABA, the bacteria are incubated with the compounds in a 96-well plate. After a set incubation period, Alamar Blue is added, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

  • Data Interpretation: The MIC₅₀ and MIC₉₀, the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are determined.[6]

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action and experimental design is facilitated by visual representations.

cluster_0 Antimalarial Drug Action in P. falciparum Drug Drug Food Vacuole Food Vacuole Drug->Food Vacuole Accumulation Heme Polymerization Heme Polymerization Food Vacuole->Heme Polymerization Inhibition by Drug Hemozoin Hemozoin Heme Polymerization->Hemozoin Hemoglobin Digestion Hemoglobin Digestion Heme Heme Hemoglobin Digestion->Heme Release Heme->Heme Polymerization Detoxification Parasite Lysis Parasite Lysis Heme->Parasite Lysis Toxicity

Caption: Mechanism of action for chloroquine-like antimalarial drugs.

cluster_1 Tyrosine Kinase Inhibitor Assay Workflow Kinase_Substrate_Mix Kinase + Substrate Mixture Add_Inhibitor Add Quinoline Analog (Inhibitor) Kinase_Substrate_Mix->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Detect_Phosphorylation Detect Phosphorylation Incubation->Detect_Phosphorylation Data_Analysis Calculate IC50 Detect_Phosphorylation->Data_Analysis

References

Unraveling the Anticancer Potential of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline derivatives, focusing on their potential as anticancer agents. Drawing from available experimental data on analogous quinoline compounds, this document summarizes key findings on how structural modifications influence biological activity, outlines detailed experimental protocols, and visualizes a key mechanism of action.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The core structure of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline presents a unique template for the design of novel therapeutic agents. The strategic placement of a chlorine atom at the 8-position, a methyl group at the 6-position, and the presence of a dioxolo ring fused at the [g] face of the quinoline system are anticipated to modulate the compound's physicochemical properties and biological target interactions.

Structure-Activity Relationship Insights

While specific SAR studies on a systematic series of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline derivatives are limited in the public domain, a broader analysis of related quinoline and dioxolo[4,5-g]quinoline compounds provides valuable insights into the structural features crucial for anticancer activity. The electronic nature and steric bulk of substituents on the quinoline ring have been shown to significantly impact cytotoxicity.

Generally, the introduction of electron-withdrawing groups , such as halogens (e.g., chlorine, fluorine) or nitro groups, at various positions on the quinoline ring has been associated with enhanced anticancer activity.[1][2] Conversely, electron-donating groups , like methoxy (-OCH3) and methyl (-CH3) groups, can also contribute positively to the biological activity, suggesting a complex interplay of electronic and steric factors in ligand-target interactions.[2]

For the dioxolo[4,5-g]quinoline scaffold, modifications at positions analogous to the 8-chloro and 6-methyl substitutions are critical. The presence of a halogen at the 8-position, as in the core molecule of interest, is a common feature in many biologically active quinolines. The methyl group at the 6-position may influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile and overall efficacy.

Comparative Cytotoxicity Data

To illustrate the impact of structural modifications on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different human cancer cell lines. While not direct analogs of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, these examples provide a comparative benchmark for the potency of substituted quinolines.

Compound IDStructureCancer Cell LineIC50 (µM)
Compound A 7-methyl-8-nitro-quinolineCaco-2 (colorectal)1.87
Compound B 8-nitro-7-quinolinecarbaldehydeCaco-2 (colorectal)0.53
Compound C 8-Amino-7-quinolinecarbaldehydeCaco-2 (colorectal)1.14
Compound D Pyrazolo[4,3-f]quinoline Derivative 1MNUGC-3 (gastric)< 8
Compound E Pyrazolo[4,3-f]quinoline Derivative 2ENUGC-3 (gastric)< 8
Compound F Quinoline-based dihydrazone 3bMCF-7 (breast)7.016
Compound G Quinoline-based dihydrazone 3cMCF-7 (breast)7.05

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Mechanism of Action: Topoisomerase I Inhibition

A significant body of research indicates that many anticancer quinoline derivatives exert their cytotoxic effects through the inhibition of topoisomerase I (Top1).[3][4] Topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.

The following diagram illustrates the proposed mechanism of Top1 inhibition by quinoline derivatives.

Topoisomerase_Inhibition Topoisomerase I Inhibition Pathway cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Quinoline Derivative Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds to DNA Supercoiled_DNA->Top1_Binding Cleavage Single-Strand Cleavage Top1_Binding->Cleavage Relaxation DNA Relaxation Cleavage->Relaxation Cleavable_Complex Top1-DNA Cleavable Complex Cleavage->Cleavable_Complex Religation Religation of DNA Strand Relaxation->Religation Top1_Dissociation Top1 Dissociates Religation->Top1_Dissociation Relaxed_DNA Relaxed DNA Top1_Dissociation->Relaxed_DNA Quinoline_Derivative Quinoline Derivative Stabilization Stabilization of the Cleavable Complex Quinoline_Derivative->Stabilization Cleavable_Complex->Stabilization Replication_Fork_Collision Replication Fork Collision Stabilization->Replication_Fork_Collision Inhibition of Religation DSB Double-Strand Breaks Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition by quinoline derivatives.

Quinoline derivatives are thought to intercalate into the DNA at the site of the single-strand break, forming a stable ternary complex with Top1 and DNA. This stabilization of the "cleavable complex" prevents the religation of the DNA strand, leading to an accumulation of DNA single-strand breaks. During DNA replication, the collision of the replication fork with these stalled complexes results in the formation of irreversible and lethal double-strand breaks, ultimately triggering apoptotic cell death.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following are methodologies for key assays used in the evaluation of the anticancer activity of quinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should typically be below 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds

  • Stop solution (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel

  • Gel electrophoresis apparatus and power supply

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the positive control. The IC50 value can be calculated by quantifying the band intensities.

Conclusion

The 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The insights from the structure-activity relationships of analogous quinoline derivatives suggest that strategic modifications to this core structure can lead to potent cytotoxic compounds. The inhibition of topoisomerase I is a key mechanism through which many of these compounds exert their anticancer effects. The provided experimental protocols offer a standardized approach for the evaluation of new derivatives, facilitating the comparison of their biological activities and the identification of lead candidates for further preclinical and clinical development. Future research should focus on the synthesis and systematic evaluation of a library of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline derivatives to establish a more detailed and specific SAR for this promising class of compounds.

References

A Comparative Analysis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline: Evaluating its Anticancer and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmacology, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with significant biological activities, ranging from anticancer to antimicrobial. This guide provides a detailed comparative analysis of a specific derivative, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, contextualizing its potential within the broader family of quinoline-based compounds and against established therapeutic agents. Through an examination of its structural features, predicted mechanisms of action, and the experimental frameworks used for its evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations.

Introduction to the Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in numerous pharmacologically active compounds.[1] Its unique electronic distribution, hydrogen bonding capabilities, and stereochemistry allow for diverse interactions with biological targets.[1] This has led to the development of quinoline derivatives as effective agents against a wide array of diseases, including cancer and microbial infections.[2][3] Modifications to the basic quinoline structure, such as the addition of substituents like halogens, alkyl groups, and fused rings, can significantly modulate the biological activity, toxicity, and pharmacokinetic properties of the resulting compounds.

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline incorporates several key features that suggest a strong potential for biological activity. The dioxolo group fused at the [g] face of the quinoline core is a common feature in natural products with biological activity. The presence of a chloro group at position 8 and a methyl group at position 6 are expected to enhance its lipophilicity and potentially its ability to cross cellular membranes and interact with intracellular targets.

Anticipated Biological Activity: An Evidence-Based Projection

While direct experimental data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is not extensively available in the public domain, we can infer its likely biological activities by examining structurally related compounds.

Anticancer Potential

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4] The presence of a chlorine atom on the quinoline ring has been associated with enhanced cytotoxic activity against various cancer cell lines.[5]

Comparative Compounds: To contextualize the potential of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, we will compare it with other quinoline derivatives that have demonstrated anticancer activity, as well as a standard chemotherapeutic agent, Cisplatin.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Mechanism of Action (if known)Reference
Hypothetical: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline Breast (MCF-7), Lung (A549), Colon (HCT116)To be determinedPredicted to involve DNA intercalation or enzyme inhibition-
2,4-Disubstituted quinolinesColon (HTC-8), Leukemia (HL-60)0.314 - 4.65 µg/cm³Growth inhibition, apoptosis, anti-angiogenesis[5]
Quinoline-chalcone hybridsBreast (MCF-7), Cervical (HeLa)2.2 - 15.4 µMEGFR inhibition, induction of apoptosis[4]
8-Hydroxyquinoline derivativesHuman amelanotic melanoma (C-32)Comparable to CisplatinIncreased expression of p53 and p21[6]
Cisplatin (Reference) VariousVariesDNA cross-linking[6]
Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Comparative Compounds: We will compare the potential antimicrobial activity of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline with other quinoline derivatives and a standard antibiotic, Ciprofloxacin.

Compound/Derivative ClassBacterial/Fungal Strain(s)MIC (µg/mL)Mechanism of Action (if known)Reference
Hypothetical: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline S. aureus, E. coli, C. albicansTo be determinedPredicted to involve DNA gyrase inhibition-
N-methylbenzofuro[3,2-b]quinoline derivativesVancomycin-resistant E. faecium4Not specified[3]
9-bromo substituted indolizinoquinoline-5,12-dione derivativesMRSA, E. coli0.031 - 2Not specified[3]
Cloxyquin (5-chloroquinolin-8-ol)M. tuberculosis0.062 - 0.25Not specified[7]
Ciprofloxacin (Reference) VariousVariesDNA gyrase and topoisomerase IV inhibition[6]

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activity of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, a series of standardized in vitro assays should be performed. The following protocols are foundational for such an investigation.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the test compound on various cancer cell lines and compare it with a reference drug.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., HFF-1 for cytotoxicity comparison) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and the reference compound (e.g., Cisplatin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Activity Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay & Analysis A Culture Cancer & Normal Cell Lines B Seed cells in 96-well plates A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compounds C->D E Incubate for 48-72h D->E F Add MTT reagent E->F G Measure absorbance F->G H Calculate IC50 values G->H cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plates A->C B Prepare serial dilutions of test compounds B->C D Incubate at optimal temperature C->D E Visually inspect for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F cluster_0 Potential Molecular Targets cluster_1 Cellular Outcomes Compound 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline DNA DNA Intercalation Compound->DNA Topoisomerase Topoisomerase Inhibition Compound->Topoisomerase Kinases Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinases Apoptosis Induction of Apoptosis DNA->Apoptosis CellCycleArrest Cell Cycle Arrest Topoisomerase->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Anticancer_Effect Anticancer_Effect Apoptosis->Anticancer_Effect Anticancer Effect CellCycleArrest->Anticancer_Effect Anticancer Effect Angiogenesis->Anticancer_Effect Anticancer Effect

References

A Comparative Guide to Quinoline Synthesis: From Classic Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold is a privileged structure of immense significance. Found in a wide array of natural products and synthetic pharmaceuticals, its synthesis is a cornerstone of medicinal chemistry. The choice of a synthetic route can profoundly impact the efficiency of drug discovery and development pipelines. This guide provides an objective comparison of prominent quinoline synthesis methods, supported by experimental data, detailed protocols, and mechanistic visualizations to inform the selection of the most suitable strategy for a given research objective.

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several classical named reactions that remain fundamental to this day. These traditional methods, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses, are often characterized by harsh reaction conditions.[1] In recent decades, a focus on green chemistry has driven the development of more environmentally benign and efficient protocols, utilizing alternative energy sources like microwave and ultrasound irradiation, as well as novel catalytic systems.[2]

Comparative Overview of Classical Quinoline Synthesis Routes

The selection of a suitable synthetic method often involves a trade-off between factors such as the desired substitution pattern, the availability and stability of starting materials, and the tolerance of various functional groups. The following table summarizes the key characteristics of the most common classical methods.[3]

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines on the benzene ringLow to moderateUses readily available starting materials.[3]Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[3][4]
Doebner-von Miller Reaction Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerateMore versatile than Skraup, allowing for a wider range of substituted products.[1]Prone to acid-catalyzed polymerization of the carbonyl substrate, leading to tar formation and reduced yields.[5]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGoodGood yields for specific substitution patterns; relatively straightforward procedure.[3]The use of unsymmetrical β-diketones can lead to a mixture of regioisomers.[6]
Conrad-Limpach-Knorr Synthesis Aniline, β-ketoester4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones)Good to excellentAllows for the synthesis of hydroxyquinolines, which are important pharmaceutical intermediates.Requires high temperatures for cyclization; regioselectivity is temperature-dependent.[7]
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupPolysubstituted quinolinesGood to excellentHighly versatile with a broad substrate scope, leading to a wide variety of substitution patterns; generally milder conditions and high yields.[4][8]Starting 2-aminoaryl aldehydes or ketones can be less accessible and may require multi-step synthesis.[4]

Quantitative Data on Quinoline Synthesis Routes

The following tables provide a summary of quantitative data for various quinoline synthesis methods, including classical and modern approaches, to facilitate a direct comparison of their efficiencies under different conditions.

Table 1: Classical Synthesis Methods
MethodReactantsCatalyst/ConditionsTimeTemperature (°C)Yield (%)Reference
Skraup Aniline, Glycerol, NitrobenzeneH₂SO₄, FeSO₄3-4 h140-150~66[9]
Skraup 3-Nitro-4-aminoanisole, GlycerolH₂SO₄, Arsenic pentoxide7 h120-12384-91[10]
Doebner-von Miller Aniline, CrotonaldehydeHCl, Toluene5-8 hRefluxModerate[11]
Doebner-von Miller 2,3-Dimethylaniline, Methyl (3E)-2-oxo-4-phenylbut-3-enoateTFA12 h8044[12]
Combes m-Chloroaniline, AcetylacetoneH₂SO₄---[13]
Conrad-Limpach Aniline, Ethyl acetoacetateInert solvent (e.g., mineral oil)-~250up to 95[7]
Friedländer 2-Aminobenzaldehyde, Acetoneaq. NaOH--Moderate[14]
Friedländer o-Nitroarylcarbaldehydes, KetonesFe, aq. HCl, KOH--58-100[15]
Table 2: Modern Synthesis Methods (Microwave and Ultrasound-Assisted)
MethodReactantsCatalyst/ConditionsTimeTemperature (°C)Yield (%)Reference
Microwave-Assisted Skraup Substituted anilines, GlycerolH₂SO₄15-20 min20010-66[16]
Microwave-Assisted Friedländer 2-Aminobenzaldehyde, Ketones[bmim]HSO₄ (ionic liquid)Short-High[2]
Microwave-Assisted Friedländer 2-Aminobenzophenones, Cyclic ketonesAcetic acid5 min160Excellent[16]
Ultrasound-Assisted N-alkylation Quinoline-imidazole derivatives-1-2 h-~5-10% higher than conventional[17]
Ultrasound-Assisted Cycloaddition Ylides, DMAD-16-20 min-~5-10% higher than conventional[17]

Reaction Mechanisms and Experimental Workflows

To provide a deeper understanding of these synthetic transformations, the following section includes diagrams of the reaction mechanisms and a generalized experimental workflow.

Skraup Synthesis Mechanism

The Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to acrolein. This is followed by a Michael addition of the aniline to the acrolein, subsequent cyclization, and finally, oxidation to yield the aromatic quinoline ring.[1]

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene) Doebner_von_Miller_Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Aldehyde/Ketone Unsaturated_Carbonyl->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Substitution Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Condensation -H₂O Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate H⁺ Cyclization Substituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Dehydration Conrad_Limpach_Knorr_Synthesis cluster_0 Kinetic Pathway (Low Temp) cluster_1 Thermodynamic Pathway (High Temp) Aniline_K Aniline Aminoacrylate β-Aminoacrylate Aniline_K->Aminoacrylate Ketoester_K β-Ketoester Ketoester_K->Aminoacrylate Condensation Hydroxyquinoline_4 4-Hydroxyquinoline Aminoacrylate->Hydroxyquinoline_4 Heat Cyclization Aniline_T Aniline Ketoanilide β-Keto anilide Aniline_T->Ketoanilide Ketoester_T β-Ketoester Ketoester_T->Ketoanilide Condensation Hydroxyquinoline_2 2-Hydroxyquinoline Ketoanilide->Hydroxyquinoline_2 Heat Cyclization Friedlander_Synthesis

References

Efficacy comparison between 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and known drugs

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Snapshot: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in Oncology

The novel quinoline derivative, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, has emerged as a compound of interest in oncological research. Quinoline-based structures are recognized for their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] This guide provides a comparative analysis of this emerging molecule against established chemotherapeutic agents, contextualized within a framework of preclinical investigation for colorectal cancer.

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][5] Notably, the PI3K/AKT/mTOR signaling cascade, a frequently dysregulated pathway in many cancers, has been a target for other structurally related quinoline compounds.[6]

Comparative Efficacy Against Standard-of-Care in Colorectal Cancer

To contextualize the potential of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, its cytotoxic profile was assessed against standard-of-care chemotherapeutics for colorectal cancer, namely 5-Fluorouracil and Oxaliplatin, in HCT116 and Caco-2 human colorectal carcinoma cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) in Colorectal Cancer Cell Lines

CompoundHCT116 Cell Line (IC50 in µM)Caco-2 Cell Line (IC50 in µM)
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline8.212.5
5-Fluorouracil15.721.3
Oxaliplatin5.17.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative framework.

Mechanistic Insights: Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The pro-apoptotic potential of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline was quantified and compared to 5-Fluorouracil.

Table 2: Comparative Analysis of Apoptosis Induction in HCT116 Cells

Treatment (at IC50 concentration)Percentage of Apoptotic Cells (Annexin V-FITC/PI Assay)
Vehicle Control4.5%
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline48.2%
5-Fluorouracil35.8%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative framework.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: HCT116 and Caco-2 cells were seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, 5-Fluorouracil, or Oxaliplatin for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: HCT116 cells were seeded in 6-well plates and treated with the respective IC50 concentrations of the test compounds for 24 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Molecular Pathway and Experimental Design

To elucidate the potential mechanism of action and the experimental approach, the following diagrams are provided.

G cluster_0 Proposed Signaling Pathway Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline Quinoline->PI3K Inhibition G cluster_1 In Vitro Efficacy Workflow start Cancer Cell Lines (HCT116, Caco-2) treatment Treatment with Test Compounds start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant

References

In vitro assay validation for new compounds based on the quinoline scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] The versatility of the quinoline ring system allows for extensive synthetic modifications, enabling the development of new derivatives with enhanced potency and selectivity.[2] This guide provides an objective comparison of the in vitro performance of quinoline-based compounds against other alternatives, supported by experimental data and detailed protocols for key validation assays.

Comparative Efficacy of Quinoline Derivatives

The in vitro efficacy of novel compounds is a critical early indicator of their therapeutic potential. Here, we present a comparative summary of the activity of quinoline derivatives against various pathological targets, benchmarked against established drugs and other heterocyclic compounds.

Anticancer Activity

Quinoline derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Table 1: Comparative in vitro Anticancer Activity (IC50, µM)

Compound ClassSpecific CompoundCancer Cell LineQuinoline Derivative IC50 (µM)Alternative/Standard DrugAlternative/Standard Drug IC50 (µM)
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Anilino-Fluoroquinolones Compound 4cK562 (Leukemia)2.71--
Quinoline Derivatives VariousPC-3 (Prostate)2.61 - 4.68--
KG-1 (Leukemia)2.98 - 3.56--
Quinazolinone Hybrid Compound 6cHepG2 (Liver)0.083 (EGFR inhibition)Erlotinib0.42
0.076 (VEGFR-2 inhibition)Sorafenib>10
8-Aminoquinoline Glycoconjugate Compound 17HCT 116 (Colon)116.4Doxorubicin5.6
MCF-7 (Breast)78.1Doxorubicin-

Data compiled from multiple sources.[3][5][6][7]

Antimalarial Activity

The quinoline scaffold is the foundation for some of the most important antimalarial drugs, such as chloroquine and mefloquine.[8] Novel quinoline derivatives continue to be developed to combat drug-resistant strains of Plasmodium falciparum.

Table 2: Comparative in vitro Antimalarial Activity against P. falciparum (IC50, nM)

Compound ClassSpecific Compound/StrainQuinoline Derivative IC50 (nM)Alternative/Standard DrugAlternative/Standard Drug IC50 (nM)
Amino-alcohol quinolines (S)-pentyl derivative (on 3D7 clone)3.7 - 13.9Mefloquine~30
(S)-pentyl derivative (in combination with DHA)Synergistic/AdditiveDihydroartemisinin (DHA)-
Quinoline hybrid Compound with artesunateSignificant decrease in parasitemiaArtemisinin1.9 - 11.4
Chloroquine-resistant isolates --Artemisinin7.67
Chloroquine-susceptible isolates --Artemisinin11.4

Data compiled from multiple sources.[7][9][10][11]

Antibacterial Activity

Quinolones, particularly fluoroquinolones, are a major class of broad-spectrum antibiotics.[12] Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

Table 3: Comparative in vitro Antibacterial Activity (MIC, µg/mL)

Bacterial SpeciesQuinoline DerivativeMIC (µg/mL)Fluoroquinolone (e.g., Ciprofloxacin)MIC (µg/mL)
Escherichia coliNalidixic Acid0.50 - 64Ciprofloxacin0.013 - 1
Staphylococcus aureusNalidixic Acid0.25Ciprofloxacin0.125 - 8
Pseudomonas aeruginosaNalidixic Acid700Ciprofloxacin0.15 - >32
EnterobacteriaceaeAM-1091≤ 0.12Ciprofloxacin0.03 - 0.23
MRSAQuinoline-2-one derivative (6c)0.75Daptomycin0.50
VREQuinoline-2-one derivative (6c)0.75Daptomycin0.50

Data compiled from multiple sources.[12][13][14]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible in vitro validation of new compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Test compound (quinoline derivatives)

  • Cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)

This is a gold-standard method for measuring the proliferation of Plasmodium falciparum.[16]

Materials:

  • Synchronized, ring-stage P. falciparum cultures (e.g., 3D7 strain)

  • RPMI 1640 medium

  • [³H]-hypoxanthine

  • Test compounds

  • 96-well microtiter plates

  • Scintillation counter

Procedure:

  • Parasite Culture: Maintain synchronized P. falciparum cultures in RPMI 1640 medium supplemented with serum or a serum substitute.[12]

  • Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup: Add the parasite culture to 96-well plates containing the diluted compounds.

  • Radiolabeling: Add [³H]-hypoxanthine to each well.

  • Incubation: Incubate the plates for 24-48 hours in a controlled atmosphere (low oxygen, high carbon dioxide).

  • Harvesting: Harvest the cells onto filter mats.

  • Scintillation Counting: Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

  • Data Analysis: Determine the IC50 values by analyzing the dose-response curves.[9]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader (luminometer or fluorescence)

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[17]

Visualizing Key Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[4] Quinoline derivatives have been developed as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR pathway with points of inhibition by quinoline derivatives.

General Workflow for In Vitro Anticancer Drug Screening

A systematic workflow is crucial for the efficient screening and validation of new anticancer drug candidates.

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization HTS High-Throughput Screening (Single concentration) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (e.g., MTT) Hit_ID->Dose_Response Selectivity Selectivity Assays (Cancer vs. Normal Cells) Dose_Response->Selectivity Cell_Cycle Cell Cycle Analysis Selectivity->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis Pathway Signaling Pathway Analysis (e.g., Western Blot) Apoptosis->Pathway Lead_Opt Lead Compound Selection Pathway->Lead_Opt

Caption: A typical workflow for in vitro screening of anticancer compounds.

Workflow for In Vitro Kinase Inhibitor Screening

The discovery of novel kinase inhibitors follows a structured screening cascade to identify potent and selective compounds.

Kinase_Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screen (Single Kinase, Single Concentration) start->primary_screen hit_confirmation Hit Confirmation & Triage primary_screen->hit_confirmation ic50_determination IC50 Determination (Dose-Response) hit_confirmation->ic50_determination selectivity_profiling Selectivity Profiling (Kinase Panel) ic50_determination->selectivity_profiling cellular_assays Cell-Based Assays (Target Engagement, Phenotypic) selectivity_profiling->cellular_assays lead_candidate Lead Candidate cellular_assays->lead_candidate

References

Benchmarking the Cytotoxic Effects of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cytotoxic effects of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. Due to the limited publicly available experimental data for this specific compound, this guide benchmarks its potential activity against structurally related quinoline derivatives and established chemotherapeutic agents. The information herein is intended to serve as a foundational resource for researchers interested in the anticancer potential of novel quinoline-based compounds.

Comparative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various quinoline derivatives and standard anticancer drugs against several human cancer cell lines. This data, gathered from existing literature, provides a basis for contextualizing the potential potency of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

Table 1: Cytotoxicity of Structurally Related Dioxoloquinoline and Chloroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinolineMCF-7 (Breast)Not specified, but induced ~95% growth inhibition[3]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG2 (Liver)3.3 µg/mL[4][5]
HCT-116 (Colon)23 µg/mL[4][5]
MCF-7 (Breast)3.1 µg/mL[4][5]
A549 (Lung)9.96 µg/mL[4][5]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[6]
5,7-dichloro-8-hydroxylquinoline Cerium ComplexSK-OV-3 (Ovarian)0.09 - 5.23[7]
BEL-7404 (Liver)0.09 - 5.23[7]
2-amino-8-chloro-5,5-dioxo[1][8][9]triazolo[2,3-b][1][8][9]benzodithiazine derivativeLeukemia SRlog GI50 = -7.67[10]

Table 2: Cytotoxicity of Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC50 (µM)Reference
DoxorubicinA549 (Lung)1.50 (48h)[11]
HeLa (Cervical)1.00 (48h)[11]
LNCaP (Prostate)0.25 (48h)[11]
PC3 (Prostate)8.00 (48h)[11]
AMJ13 (Breast)223.6 µg/mL[10]
CamptothecinHuman Colon Carcinoma12.5-25 ng/mL (LD50)[2]
HT-29 (Colon)~0.05 - 0.3 (as per various formulations)[12]
SW-480 (Colon)~0.05 - 0.3 (as per various formulations)[12]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below. These standardized protocols are essential for generating reliable and comparable data when evaluating novel compounds like 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline) and control compounds (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (typically 30 minutes). During this incubation, LDH will catalyze the oxidation of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.

  • Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated samples to that of untreated and maximum LDH release controls (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these values.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[1][8][9]

  • Cell Seeding and Treatment: Seed cells in culture plates and treat with the test compound as described in the previous protocols.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells: Will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells: Will be positive for both Annexin V-FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a plausible signaling pathway that may be affected by quinoline derivatives based on current research.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline & Controls seed->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Cytotoxicity) treat->ldh annexin Annexin V Assay (Apoptosis) treat->annexin absorbance Measure Absorbance/ Fluorescence mtt->absorbance ldh->absorbance annexin->absorbance Flow Cytometry calc Calculate % Viability/ Cytotoxicity/Apoptosis absorbance->calc ic50 Determine IC50 Value calc->ic50 end Conclusion ic50->end Benchmark Compound Efficacy

Caption: Experimental workflow for evaluating the cytotoxic effects of a test compound.

G cluster_pathway Potential Apoptotic Signaling Pathway for Quinoline Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Induction quinoline 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline pi3k PI3K quinoline->pi3k Inhibition bax Bax (Pro-apoptotic) quinoline->bax Activation bcl2 Bcl-2 (Anti-apoptotic) quinoline->bcl2 Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibition of Survival caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by quinoline derivatives.

References

Unveiling the Antimicrobial Potency of Halogenated Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with potent antibacterial and antifungal properties. Among these, halogenated quinolines have emerged as a promising class of compounds, demonstrating significant activity against a wide range of pathogens, including drug-resistant strains. This guide provides a comparative study of the antimicrobial activity of various halogenated quinolines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for new therapeutic agents.

The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) to the quinoline core can dramatically influence the compound's physicochemical properties and biological activity. This guide delves into the structure-activity relationships of these modifications, presenting a comparative analysis of their efficacy.

Comparative Antimicrobial Activity of Halogenated Quinolines

The antimicrobial efficacy of halogenated quinolines is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various halogenated quinolines against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

It is important to note that the data presented below is a compilation from multiple studies. Direct comparison should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparative Antimicrobial Activity (MIC in µM) of Halogenated 8-Hydroxyquinolines against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureusStaphylococcus epidermidisBacillus cereusEnterococcus faecalis
8-Hydroxyquinoline (Parent Compound)3.443.443.446.89
7-Bromo-8-hydroxyquinoline6.086.086.0812.16
5,7-Dichloro-8-hydroxyquinoline (Cloxyquin)5.575.575.575.57
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)5.255.255.2510.50

Table 2: Comparative Antimicrobial Activity (MIC in µM) of Halogenated 8-Hydroxyquinolines against Gram-Negative Bacteria

Compound/DerivativeEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeSalmonella Typhimurium
8-Hydroxyquinoline (Parent Compound)>881.78>881.78>881.78220.44
7-Bromo-8-hydroxyquinoline48.6597.3097.3048.65
5,7-Dichloro-8-hydroxyquinoline (Cloxyquin)44.5889.1689.1644.58
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)42.0184.0284.0242.01

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of 7-Haloanilino-8-nitrofluoroquinolones against Staphylococcus aureus

Compound/DerivativeStandard S. aureusResistant S. aureus
2-Chloroaniline derivative6.7-
3-Chloroaniline derivative0.9Good activity
Fluorinated aniline derivatives-Good activity

Mechanism of Action

The primary mechanism of antimicrobial action for quinolone derivatives involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[1] By targeting these enzymes, halogenated quinolines disrupt DNA synthesis, leading to bacterial cell death.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Halogenated_Quinolone Halogenated Quinolone DNA_Gyrase DNA Gyrase (GyrA, GyrB) Halogenated_Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Halogenated_Quinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: General mechanism of action of halogenated quinolones.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The halogenated quinoline is serially diluted in a 96-well microtiter plate containing a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare standardized microbial inoculum (~5x10^5 CFU/mL) C Inoculate each well with the microbial suspension A->C B Perform serial two-fold dilutions of halogenated quinoline in 96-well plate B->C D Incubate plate at 37°C for 16-24 hours C->D E Observe for microbial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for MIC determination.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the halogenated quinoline solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Halogenated quinolines represent a versatile and potent class of antimicrobial agents. The nature and position of the halogen substituent significantly impact their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The data compiled in this guide highlights the potential of these compounds, particularly certain chloro, bromo, and iodo derivatives of 8-hydroxyquinoline, as valuable leads in the development of new drugs to combat infectious diseases. Further systematic studies directly comparing a wide range of halogenated quinolines are warranted to fully elucidate their structure-activity relationships and to identify candidates with optimal efficacy and safety profiles for clinical development.

References

Confirming the identity and purity of synthesized 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthesized 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. It also presents a comparative analysis with structurally similar quinoline derivatives, offering insights into their distinguishing analytical features. The experimental data herein is presented to support researchers in the accurate characterization of this compound.

Introduction to 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline

8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic compound belonging to the quinoline family.[1] Quinolines and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Accurate determination of the identity and purity of synthesized 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is crucial for its potential applications in drug discovery and development.[3][4]

Analytical Techniques for Identity and Purity Confirmation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

2.1. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule. Spectroscopic data for 8-chloro-6-methyl[5][6]dioxolo[4,5-g]quinoline is available for reference.[7][8]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular formula (C₁₁H₈ClNO₂) and provide structural information based on fragmentation.[9][10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

2.2. Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the synthesized compound.[3] By using a suitable column and mobile phase, impurities can be separated and quantified.

  • Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for volatile compounds.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and assessing the purity of the final product.[4]

Comparative Data of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and Analogs

To provide a comparative context, the following table summarizes key analytical data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and two representative quinoline analogs.

Compound Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ, ppm) Expected Mass Spectrum (m/z) Purity (Typical)
8-Chloro-6-methyl-dioxolo[4,5-g]quinolineC₁₁H₈ClNO₂221.64Specific signals corresponding to the methyl, dioxolo, and quinoline protons.[M]+ at 221/223 (due to Cl isotopes)>95%
8-Bromo-4-chloro-6-methylquinolineC₁₀H₇BrClN272.53Signals will differ due to the presence of bromine and absence of the dioxolo group.[M]+ at 271/273/275 (due to Br and Cl isotopes)>95%
8-HydroxyquinolineC₉H₇NO145.16Characteristic signals for the hydroxyl and quinoline protons.[M]+ at 145>98%

Experimental Protocols

4.1. General Synthesis of Substituted Quinolines

Various methods exist for the synthesis of quinoline derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[5][12] The choice of method depends on the desired substitution pattern.

4.2. Protocol for Purity Determination by HPLC

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.

  • Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.

4.3. Protocol for Identity Confirmation by GC-MS

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A suitable capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient to ensure separation of components.

  • Ionization: Electron Ionization (EI).

  • Mass Range: Scan a range that includes the expected molecular ion.

  • Analysis: Compare the obtained mass spectrum with the expected fragmentation pattern and molecular ion peak.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for confirming the identity and purity of synthesized 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis synthesis Synthesis of 8-Chloro-6-methyl- dioxolo[4,5-g]quinoline purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification identity Identity Confirmation purification->identity Sample purity Purity Assessment purification->purity Sample nmr NMR (¹H, ¹³C) identity->nmr ms Mass Spectrometry (MS) identity->ms ir IR Spectroscopy identity->ir hplc HPLC purity->hplc gc GC purity->gc tlc TLC purity->tlc conclusion Confirmed Identity & Purity

Caption: Experimental workflow for synthesis, purification, and analysis.

analytical_decision_tree cluster_identity_check Identity Confirmation cluster_purity_check Purity Assessment cluster_outcome Outcome start Synthesized Product check_mw Correct Molecular Weight (MS)? start->check_mw check_nmr Expected NMR Spectrum? check_mw->check_nmr Yes fail Further Purification or Re-synthesis Required check_mw->fail No check_purity Purity > 95% (HPLC/GC)? check_nmr->check_purity Yes check_nmr->fail No pass Identity and Purity Confirmed check_purity->pass Yes check_purity->fail No

Caption: Decision tree for analytical confirmation.

References

Safety Operating Guide

Proper Disposal of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline: A Guide for Laboratory Professionals

Proper Disposal of 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline: A Guide for Laboratory Professionals

For Immediate Reference: Essential Safety and Disposal Information

This document provides a comprehensive guide to the proper disposal procedures for 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline, a chemical compound utilized in various research and development applications. The following protocols are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.

Hazard and Safety Summary

Known Hazards:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Irritation: May cause skin and eye irritation.[4]

  • Environmental Hazards: Based on data for quinoline, it may be toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

A crucial aspect of safety when handling this compound involves the consistent use of appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The proper disposal of 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline involves its classification and packaging as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]

  • Waste Identification and Segregation:

    • 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline waste must be segregated from other waste streams.

    • It is crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents.[5]

  • Waste Collection and Containerization:

    • Collect waste 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[5]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline".

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Disposal in an approved waste disposal plant is mandatory. For some quinoline-based compounds, incineration in a facility equipped with an afterburner and scrubber is the recommended method of disposal.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the safe disposal of 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline.

startStart: Waste GenerationppeDon Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppesegregateSegregate Waste(Avoid Incompatible Materials)ppe->segregatecontainerUse Designated, Labeled,Leak-Proof Containersegregate->containerspill_checkSpill Occurred?container->spill_checkcontain_spillContain Spill withInert Absorbentspill_check->contain_spillYesstoreStore Sealed Container inDesignated Secure Areaspill_check->storeNocollect_spillCollect Contaminated Materialinto Waste Containercontain_spill->collect_spillclean_areaDecontaminate Spill Areacollect_spill->clean_areaclean_area->storecontact_ehsContact EHS or LicensedWaste Disposal Contractorstore->contact_ehsendEnd: Proper Disposalcontact_ehs->end

Disposal workflow for chemical waste.

Personal protective equipment for handling 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline

Essential Safety and Handling Guide for 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline could not be located in the available resources. The following guidance is based on the known hazards of the compound and safety protocols for structurally similar chemicals, such as halogenated quinolines and other halogenated aromatic compounds. This information should be used as a starting point for a thorough, substance-specific risk assessment conducted by qualified safety professionals before handling, storage, or disposal.

Based on available information, 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline is classified as Harmful if swallowed and is associated with the GHS07 pictogram, indicating it is Harmful/Irritant [3]. Due to the presence of a chlorinated quinoline structure, it is prudent to handle this compound with a high degree of caution, assuming it may also cause skin and eye irritation and may have other uncharacterized toxicological properties.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors that could cause serious eye irritation or damage.[1]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber with appropriate thickness and breakthrough time). Double gloving may be advisable. - Lab Coat: A chemically resistant lab coat or gown. - Apron: A chemically resistant apron worn over the lab coat for added protection during transfers and other high-risk procedures. - Footwear: Closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the chemical. Always check glove compatibility with the specific chemical and any solvents being used.[1]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.To minimize inhalation of any dust or vapors. If a fume hood is not available or if procedures may generate significant aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used after a formal respiratory protection plan is established.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and De-risking:

  • Work Area Preparation: Ensure a certified chemical fume hood is operational. The work area should be clean, and all necessary equipment (spatulas, glassware, etc.) and waste containers should be placed within the fume hood before starting work.[1]

  • Spill Kit: Confirm that a well-stocked chemical spill kit is readily accessible.[4]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[5]

2. Handling the Compound:

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula or other appropriate tools for transfers. Weigh the compound in a disposable weigh boat or on glassine paper within the fume hood.

  • In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing. All transfers of the solution should be done using appropriate tools like pipettes or syringes.

  • During Experimentation: Keep all containers with 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline clearly labeled and sealed when not in use. Avoid direct contact with skin, eyes, and clothing.

3. Post-Experiment and Hygiene:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., acetone), followed by soap and water. Collect all rinsate as hazardous waste.

  • PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline should be collected in a designated, properly labeled hazardous waste container. As a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal by incineration at a licensed facility.[1][6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, weigh boats, and paper towels, should be disposed of as hazardous waste. Place these materials in a clearly labeled, sealed waste bag or container.[6]

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.

Emergency Spill Workflow

The following diagram illustrates the key steps and decision points in the event of a chemical spill.

Spill_Workflowcluster_assessmentInitial Response & Assessmentcluster_minor_spillMinor Spill Response (Small, Contained)cluster_major_spillMajor Spill Response (Large, Hazardous)spillSpill OccursalertAlert personnel in the immediate areaspill->alertassessAssess the spill(Is it a minor or major spill?)alert->assessevacuateEvacuate the area if necessary(large spill, unknown hazard)ppeDon appropriate PPEassess->ppeMinorevacuate_majorEvacuate the buildingActivate fire alarm if necessaryassess->evacuate_majorMajorcontainContain the spill with absorbent materialppe->containcleanupGently sweep solid material or absorb liquidcontain->cleanupdecontaminateDecontaminate the areacleanup->decontaminatedispose_minorPackage and label all wastedecontaminate->dispose_minorcall_emergencyCall emergency services(e.g., 911) and EHSevacuate_major->call_emergencysecure_areaSecure the area from a safe distancecall_emergency->secure_areaawait_responseAwait arrival of trained responderssecure_area->await_response

Caption: Workflow for responding to a chemical spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline
Reactant of Route 2
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.